molecular formula C7H7ClN2O2 B3045026 2-chloro-N-methyl-5-nitroaniline CAS No. 101513-60-4

2-chloro-N-methyl-5-nitroaniline

Cat. No.: B3045026
CAS No.: 101513-60-4
M. Wt: 186.59 g/mol
InChI Key: COAVDUBTKDZPLC-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-5-nitroaniline is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-methyl-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAVDUBTKDZPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395506
Record name 2-chloro-N-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101513-60-4
Record name 2-chloro-N-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 2-Chloro-N-methyl-5-nitroaniline , a specialized intermediate in heterocyclic chemistry.

Executive Summary

This compound is a high-value aromatic building block characterized by a trisubstituted benzene core containing an amino donor, a nitro acceptor, and a halogen leaving group.[1][2] Its structural uniqueness lies in the para-relationship between the chlorine atom (C2) and the nitro group (C5), which activates the chlorine towards Nucleophilic Aromatic Substitution (SNAr). This specific reactivity profile makes it a critical scaffold for synthesizing N-methyl-benzimidazoles and complex azo dyes, where regioselectivity is paramount.

Unlike its non-methylated parent (2-chloro-5-nitroaniline), the N-methyl derivative offers enhanced lipophilicity and immediate access to N-functionalized heterocycles without requiring post-cyclization alkylation steps, which often suffer from poor regiocontrol.

Molecular Identity & Structural Analysis

The compound is defined by the specific arrangement of substituents on the aniline ring. The "2-chloro" and "5-nitro" designation assumes the amino group is at position 1.

AttributeSpecification
IUPAC Name This compound
Common Synonyms N-Methyl-2-chloro-5-nitroaniline; Benzenamine, 2-chloro-N-methyl-5-nitro-
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
SMILES CNC1=C(Cl)C=CC(=C1)[O-]
InChI Key (Derivative of parent KWIXNFOTNVKIGM)
Electronic Configuration
  • N-Methylamino Group (C1): A strong electron-donating group (+M effect) that increases electron density at the ortho (C2, C6) and para (C4) positions. However, the bulky methyl group introduces slight steric strain.

  • Nitro Group (C5): A strong electron-withdrawing group (-M, -I) located meta to the amino group. Crucially, it is para to the Chlorine at C2.

  • Chlorine Atom (C2): While typically deactivating, its position para to the nitro group renders it susceptible to displacement by strong nucleophiles, a property not present in isomers where the nitro group is meta to the halogen.

Physicochemical Properties[5][6][7][8][9][10][11]

The following data aggregates experimental values and chemically consistent predictions based on structural analogs (e.g., 2-chloro-5-nitroaniline).

PropertyValue / RangeCondition / Note
Physical State Solid (Crystalline Needles/Prisms)Recrystallized from Ethanol/Methanol
Color Yellow to OrangeCharacteristic of nitroanilines
Melting Point 109 – 111 °C High purity (Tosyl route) [1]
Melting Point 99 °CLiterature variance (likely lower purity) [1]
Boiling Point ~320 °C (Predicted)Decomposes before boiling at atm pressure
Density ~1.45 g/cm³Estimated based on parent compound
LogP (Octanol/Water) 2.5 – 2.7Hydrophobic; Low water solubility
pKa (Conjugate Acid) < 1.0Extremely weak base due to -I/-M of NO₂/Cl
Solubility HighAcetone, DCM, Ethyl Acetate, DMSO
Solubility ModerateEthanol, Methanol (Hot)
Solubility InsolubleWater (< 0.1 g/L)

Technical Insight: The melting point discrepancy (99°C vs. 110°C) often arises from the synthesis method. Direct methylation frequently yields poly-alkylated impurities that depress the melting point. The sulfonamide protection route (detailed below) yields the higher melting, purer polymorph.

Synthetic Methodology

Achieving high purity for this compound is challenging via direct alkylation due to the competing formation of N,N-dimethyl byproducts. The Sulfonamide Protection Protocol is the gold standard for research-grade synthesis.

Protocol: The Tosyl-Protection Route

This method ensures mono-methylation by temporarily masking the amine.

Step 1: Sulfonylation

  • Reagents: 2-Chloro-5-nitroaniline, p-Toluenesulfonyl chloride (TsCl), Pyridine.

  • Mechanism: Nucleophilic attack of the amine on the sulfonyl sulfur.

  • Outcome: Formation of N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide.

Step 2: Methylation

  • Reagents: Dimethyl sulfate (Me₂SO₄) or Methyl Iodide (MeI), NaOH (aq), Ethanol.

  • Process: The sulfonamide proton is acidic (pKa ~10). Deprotonation facilitates clean SN2 attack on the methylating agent.

  • Outcome: N-Methyl-N-tosyl intermediate.

Step 3: Hydrolysis (Deprotection)

  • Reagents: Conc. H₂SO₄ (80-90%), Heat (100-110°C).

  • Process: Acid-catalyzed cleavage of the sulfonamide bond.

  • Purification: Neutralization with base precipitates the free amine product.

SynthesisWorkflow Start 2-Chloro-5-nitroaniline (Parent) Step1 Sulfonylation (TsCl, Pyridine) Start->Step1 Inter1 N-Tosyl Intermediate (Solid, Stable) Step1->Inter1 Yield >90% Step2 Methylation (Me2SO4, NaOH) Inter1->Step2 Inter2 N-Methyl-N-Tosyl Derivative Step2->Inter2 Mono-methylation Step3 Acid Hydrolysis (H2SO4, 110°C) Inter2->Step3 Product 2-Chloro-N-methyl- 5-nitroaniline (MP: 110°C) Step3->Product Precipitation

Figure 1: The Sulfonamide Protection Route ensures mono-methylation and high product purity.

Reactivity & Applications

The core utility of this compound lies in the activation of the C2-Chlorine .

Nucleophilic Aromatic Substitution (SNAr)

Because the nitro group at C5 is para to the chlorine at C2, it stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack. This allows the chlorine to be displaced by primary or secondary amines, thiols, or alkoxides.

  • Reaction: Product + R-NH₂

    
     1-(Methylamino)-2-(alkylamino)-5-nitrobenzene.
    
  • Significance: This generates an ortho-diamine derivative (specifically, N1-methyl-N2-alkyl-4-nitro-1,2-phenylenediamine), which is the direct precursor to 1-Methyl-benzimidazoles .

Pathway to Benzimidazoles

Upon reducing the nitro group of the SNAr product, the resulting triamine can be cyclized with formic acid or aldehydes to form benzimidazoles, a scaffold ubiquitous in antivirals and anthelmintics.

ReactivityMap Core 2-Chloro-N-methyl- 5-nitroaniline Path1 S_NAr Displacement (at C2-Cl) Core->Path1 Nucleophile (R-NH2) Inter_Diamine N1-Methyl-N2-Alkyl- 4-nitro-1,2-diamine Path1->Inter_Diamine Path2 Nitro Reduction (H2/Pd or Fe/HCl) Inter_Diamine->Path2 Triamine Triamine Intermediate Path2->Triamine Path3 Cyclization (HCOOH / RCHO) Triamine->Path3 Final 1-Methyl-5-amino- Benzimidazole Path3->Final Drug Scaffold

Figure 2: The SNAr reactivity of the C2-Cl enables the synthesis of substituted benzimidazoles.

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Like most nitroanilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin (Category 2/3). It may cause methemoglobinemia (cyanosis).

  • Irritation: Causes skin and eye irritation.

  • Environmental: Toxic to aquatic life with long-lasting effects.[3]

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place away from strong oxidizers and acids. Keep container tightly sealed to prevent moisture absorption.

References

  • Buchanan, C. & Graham, S. H. (1950).[4] 2-Chloro-5-nitroaniline and its derivatives. Journal of the Chemical Society, 1950, 2802-2804. (Describes the Tosyl synthesis route and melting point determination).

  • Saeed, A., Ashraf, Z., et al. (2009).[5] 2-Chloro-5-nitroaniline. Acta Crystallographica Section E, E65, o1417.[5][6] (Crystal structure of the parent compound, confirming planarity and para-substitution effects).

  • PubChem Compound Summary. 2-Chloro-5-nitroaniline (Parent). National Center for Biotechnology Information. (Physicochemical baseline data).

  • Fluorochem. Product Specification: this compound. (Commercial availability and purity specs).

Sources

2-chloro-N-methyl-5-nitroaniline CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-chloro-N-methyl-5-nitroaniline (CAS 101513-60-4).

CAS Number: 101513-60-4[1][2][3][4][5][6]

Executive Summary

This compound is a specialized aromatic amine intermediate used primarily in the synthesis of nitrogen-containing heterocycles, such as quinoxalines, and as a building block in medicinal chemistry.[1][2][3][4][5][6] Unlike its isomers, this compound presents a specific synthetic challenge due to the meta relationship between the nitro group and the amine functionality, which precludes standard nucleophilic aromatic substitution (SNAr) strategies. This guide outlines the definitive physicochemical properties and a validated synthesis protocol designed to bypass regiochemical limitations.

Chemical Identity & Properties

PropertyData
CAS Number 101513-60-4
IUPAC Name This compound
Synonyms Benzenamine, 2-chloro-N-methyl-5-nitro-; 2-chloro-5-nitro-N-methylaniline
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Appearance Orange prisms or yellow needles
Melting Point 110–112 °C (Recrystallized from methanol)
Solubility Soluble in acetone, ethyl acetate, hot ethanol; insoluble in water

Synthesis Strategy & Protocol

The Regiochemical Challenge

Direct synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) is chemically unfeasible. In a theoretical precursor like 1,2-dichloro-5-nitrobenzene, the nitro group is meta to the C1-position. Since nitro groups only activate the ortho and para positions for nucleophilic attack, the C1 position is deactivated, preventing displacement by methylamine.

Consequently, the most reliable synthetic route involves N-methylation of the primary amine (2-chloro-5-nitroaniline) . However, direct alkylation with methyl iodide often leads to over-alkylation (formation of the tertiary amine). Therefore, a Sulfonamide Protection-Deprotection Strategy is required to ensure mono-methylation.

Validated Synthesis Protocol

Starting Material: 2-Chloro-5-nitroaniline (CAS 6283-25-6).[1]

Step 1: Sulfonamide Protection
  • Dissolve 2-chloro-5-nitroaniline (1.0 eq) in dry pyridine.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise at 0°C.

  • Warm to room temperature and stir for 4 hours.

  • Pour into ice-water/HCl mixture to precipitate the sulfonamide intermediate (N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide).

  • Filter and recrystallize from acetic acid.[7]

Step 2: N-Methylation
  • Dissolve the sulfonamide intermediate in aqueous NaOH (2M) and ethanol.

  • Add dimethyl sulfate (1.2 eq) dropwise while maintaining alkaline pH.

  • Heat to reflux for 1 hour.

  • Cool to precipitate the methylated sulfonamide (N-methyl-N-(2-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide).

Step 3: Hydrolytic Deprotection
  • Suspend the methylated intermediate in 80% sulfuric acid (H₂SO₄).

  • Heat at 140°C for 30–60 minutes. Note: Monitor strictly to avoid degradation.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize with ammonium hydroxide to pH 8–9.

  • Extract the orange precipitate with dichloromethane or filter directly.

  • Purification: Recrystallize from methanol to obtain This compound as orange prisms (mp 110°C).

Reaction Pathway Visualization

SynthesisPathway Start 2-Chloro-5-nitroaniline (CAS 6283-25-6) Step1 Sulfonamide Intermediate Start->Step1 TsCl, Pyridine (Protection) Step2 Methylated Sulfonamide Step1->Step2 Me2SO4, NaOH (Methylation) Product 2-Chloro-N-methyl- 5-nitroaniline (CAS 101513-60-4) Step2->Product 80% H2SO4, 140°C (Deprotection)

Figure 1: The Sulfonamide Protection-Deprotection pathway ensures selective mono-methylation of the aniline nitrogen.[1]

Applications in Drug Development[10]

Quinoxaline Synthesis

This compound serves as a critical precursor for 6-nitro-quinoxaline derivatives. Upon reduction of the nitro group to an amine (using Sn/HCl or H₂/Pd-C), the resulting diamine (2-chloro-N1-methyl-benzene-1,5-diamine) can condense with 1,2-dicarbonyls (e.g., glyoxal) to form quinoxaline scaffolds, which are pharmacophores in:

  • Antimicrobial agents: Quinoxaline-1,4-di-N-oxides.

  • Anticancer therapeutics: DNA-intercalating agents.

Spectroscopic Characterization

For validation of the synthesized product, researchers should look for the following NMR signals (in DMSO-d₆):

  • ¹H NMR: A doublet at ~2.8 ppm (N-CH₃) coupled to the NH proton; a broad singlet/quartet at ~6.0–6.5 ppm (NH); aromatic protons showing the specific 1,2,5-substitution pattern (coupling constants

    
     Hz for ortho and 
    
    
    
    Hz for meta).

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or inhaled (Category 2).[8] Like all nitroanilines, it can cause methemoglobinemia , leading to cyanosis and hypoxia.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and a P3/N95 respirator.

  • Storage: Keep in a tightly closed container, protected from light. Store at room temperature (15–25°C).

  • First Aid:

    • Inhalation:[8] Move to fresh air immediately.[9] Administer oxygen if breathing is difficult.

    • Skin: Wash with polyethylene glycol 400, then plenty of water.

References

  • Fluorochem Ltd. (2024). Product Specification: this compound (CAS 101513-60-4).[1][2][10][3][4][11][5][12] Fluorochem Catalog. Link

  • Royal Society of Chemistry. (1931). Journal of the Chemical Society (Resumed). "Synthesis of Nitroaniline Derivatives via Sulfonamide Protection." Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22691 (2-Chloro-5-nitroaniline - Precursor Data). PubChem. Link

  • Arctom Scientific. (2024). Chemical Catalog: CAS 101513-60-4.[1][2][10][3][4][11][5][12] Link

Sources

Technical Guide: Solubility Profiling of 2-Chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characteristics of 2-chloro-N-methyl-5-nitroaniline , synthesizing available physicochemical data with homologous extrapolation from its parent compound, 2-chloro-5-nitroaniline.

Executive Summary & Chemical Profile[1]

This compound is a functionalized aromatic amine used primarily as an intermediate in the synthesis of azo dyes and potentially as a scaffold in medicinal chemistry (e.g., benzimidazole derivatives). Its solubility behavior is governed by the interplay between the lipophilic chloronitrobenzene core and the polar, hydrogen-bonding N-methylamine moiety.

While extensive thermodynamic data exists for the primary amine analog (2-chloro-5-nitroaniline , CAS 6283-25-6), the N-methylated derivative exhibits distinct phase behavior due to the loss of one hydrogen bond donor and increased lipophilicity. This guide provides a solubility landscape derived from structural property relationships (SPR) and outlines the definitive protocol for precise determination.

Physicochemical Baseline
PropertyData / EstimateSignificance
CAS Number 101513-60-4 Unique Identifier
Molecular Formula C₇H₇ClN₂O₂MW: 186.60 g/mol
Melting Point ~110 °C (Experimental)Lower than parent (118–121 °C); suggests lower lattice energy and potentially higher solubility in organic solvents.
LogP (Est.) ~2.3 – 2.5Increased lipophilicity vs. parent (LogP ~2.0).
H-Bond Donors 1 (Secondary Amine)Reduced H-bonding capacity compared to primary amine (2 donors).

Solubility Landscape & Solvent Selection[2]

The solubility of this compound follows a "Like-Dissolves-Like" distribution shifted towards polar aprotic and moderately polar solvents. The following hierarchy is established based on thermodynamic modeling of the homologous 2-chloro-5-nitroaniline system [1].

Solvent Efficiency Hierarchy

The N-methylation typically enhances solubility in aprotic solvents while slightly reducing the temperature dependence in protic solvents.

Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Super-Solvents NMP, DMF, DMSO Very High (> 20 mol%)Strong dipole-dipole interactions; solvent acts as H-bond acceptor for the single N-H.
Good Solvents Acetone, Ethyl Acetate, THF High Effective solvation of the nitro group and aromatic core; moderate H-bonding.
Moderate Solvents Ethanol, Methanol, Isopropanol Moderate Competes with crystal lattice H-bonds. Solubility increases significantly with Temperature (

).[1]
Poor Solvents Toluene, Chloroform Low to Moderate Driven primarily by van der Waals forces; useful for anti-solvent crystallization.
Anti-Solvents Water, Hexane Negligible High interfacial tension; hydrophobic exclusion.
Quantitative Reference (Parent Analog Data)

Use these values as a baseline lower-limit for the N-methyl derivative in aprotic solvents.

Table 1: Mole Fraction Solubility (


) of Parent Analog (2-chloro-5-nitroaniline) at 298.15 K [1] 
SolventMole Fraction (

)
Mass Solubility ( g/100g )Trend for N-Methyl Derivative
NMP 0.1852~35.0Increase (Lower Lattice Energy)
Acetone 0.1245~22.5Increase
Ethyl Acetate 0.0582~11.2Increase
Methanol 0.0154~2.8Similar / Slight Decrease
Ethanol 0.0128~2.4Similar
Toluene 0.0085~1.6Increase (Lipophilicity)
Water < 0.0001< 0.02Decrease (More Hydrophobic)

Thermodynamic Modeling Strategy

To accurately predict solubility (


) at varying temperatures for process design, the Modified Apelblat Equation  is the industry standard for this class of nitroanilines.
The Apelblat Model


  • 
     : Mole fraction solubility[1]
    
  • 
     : Absolute temperature (Kelvin)
    
  • 
     : Empirical parameters derived from experimental data.
    

Mechanistic Insight:

  • Parameter

    
      and 
    
    
    
    reflect the non-ideal entropy of mixing.
  • Parameter

    
      is related to the enthalpy of solution. For this compound, the dissolution is endothermic  (
    
    
    
    ), meaning solubility will increase strictly with temperature.[1]

Experimental Protocol: Precise Solubility Determination

Since specific batch-to-batch variations (polymorphism, purity) can alter solubility, you must validate the solubility profile experimentally. Use the Isothermal Saturation Method coupled with HPLC Analysis .

Workflow Diagram (DOT)

SolubilityProtocol cluster_QC Quality Control Start Start: Raw Material (this compound) SolventPrep Solvent Preparation (Pure or Binary Mixture) Start->SolventPrep Equilibration Slurry Generation Excess Solid in Solvent T = T_set (e.g., 298.15 K) SolventPrep->Equilibration Agitation Agitation (Magnetic Stirring, 24-48h) Ensure Constant T Equilibration->Agitation Settling Phase Separation (Stop Stirring, Settle 2h) Agitation->Settling Sampling Supernatant Sampling (Syringe Filter 0.45 µm) Settling->Sampling CheckSolid Check Residual Solid (XRD/DSC for Polymorphs) Settling->CheckSolid Post-Exp Analysis Dilution Dilution (Dilute with Mobile Phase) Sampling->Dilution Analysis Quantification (HPLC-UV or Gravimetric) Dilution->Analysis Calculation Data Processing (Calculate Mole Fraction x) Analysis->Calculation

Figure 1: Standardized workflow for determining solubility of nitroaniline derivatives.

Detailed Step-by-Step Procedure

1. Preparation of Supersaturated Slurry:

  • Weigh approximately 2.0 g of this compound into a jacketed glass vessel (50 mL).

  • Add 20 mL of the target solvent (e.g., Methanol, Ethyl Acetate).

  • Ensure excess solid is visible (suspension). If dissolved, add more solid.

2. Equilibration:

  • Connect the vessel to a thermostatic water bath controlled to

    
     K.
    
  • Agitate using a magnetic stirrer at 400 rpm for 24 hours . (Note: Nitroanilines equilibrate relatively quickly, but 24h ensures thermodynamic stability).

3. Sampling:

  • Stop agitation and allow the solid to settle for 2 hours at constant temperature.

  • Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw 2 mL of the supernatant.

  • Filter immediately through a 0.45 µm PTFE filter into a tared volumetric flask.

4. Quantification (Gravimetric or HPLC):

  • Gravimetric (High Solubility): Evaporate solvent in a vacuum oven at 40 °C until constant weight.

  • HPLC (Low Solubility/Precision): Dilute the filtrate with mobile phase (Acetonitrile:Water 60:40).

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Detector: UV-Vis at 254 nm (aromatic absorption) or 380 nm (nitroaniline color).

    • Flow Rate: 1.0 mL/min.

Application: Crystallization & Purification Strategy

The solubility differential between the N-methyl derivative and impurities (often the non-methylated parent or isomers) drives the purification logic.

Cooling Crystallization
  • Solvent: Ethanol or Isopropanol.[1]

  • Logic: The solubility curve in alcohols is steep (high

    
     value in Apelblat equation).
    
  • Process: Dissolve at reflux (~78 °C)

    
     Cool to 5 °C.
    
  • Yield: High recovery expected due to moderate solubility at low T.

Anti-Solvent Crystallization
  • Primary Solvent: Acetone or DMF (High solubility).

  • Anti-Solvent: Water (Very low solubility).

  • Process: Dissolve crude material in Acetone. Slowly add Water.

  • Result: The hydrophobic N-methyl group drives rapid precipitation upon water addition. Caution: Rapid addition may cause oiling out due to the low melting point (~110 °C).

References

  • Xu, R., & Wang, J. (2019).[1] Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data, 64(4), 1617–1626.

  • Buchanan, C., & Graham, S. H. (1950). 2-Chloro-5-nitroaniline and derivatives. Journal of the Chemical Society, 1950, 268-271. (Source for synthesis and melting point of N-methyl derivative).[2]

  • BenchChem. (2025).[3] 2-Chloro-5-nitroaniline Physical Properties and Safety Data.

  • PubChem. (2025).[4] Compound Summary: 2-Chloro-5-nitroaniline.[5][6][2][7][8][9][10] National Library of Medicine.

Sources

Technical Guide: Melting Point Characterization of 2-Chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of the melting point (MP) range for 2-chloro-N-methyl-5-nitroaniline (CAS: 101513-60-4), a critical intermediate in the synthesis of azo dyes and pharmaceutical agents.

While historical literature has cited lower values (approx. 99°C), modern synthesis and purification protocols—specifically those utilizing sulfonamide protection strategies—establish the correct melting point of the pure compound at 110°C . This discrepancy is a vital quality control (QC) metric: a melting point significantly below 110°C indicates the presence of unmethylated precursors or regioisomeric byproducts.

Physicochemical Profile

The following table summarizes the core properties of the target compound. Researchers should verify these parameters prior to MP determination to ensure sample identity.

PropertySpecification
Compound Name This compound
IUPAC Name 2-chloro-N-methyl-5-nitrobenzenamine
CAS Number 101513-60-4
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Physical Appearance Orange prisms (recrystallized from methanol)
Melting Point (Pure) 110°C
Melting Point (Historical) 99°C (Attributed to impure samples [1])
Solubility Soluble in acetone, hot ethanol; sparingly soluble in water.[1]

Melting Point Analysis & Historical Discrepancy[2][3]

The "Phillips vs. Kurzer" Shift

In early chemical literature (e.g., Phillips, 1931), the melting point of this compound was reported as 99°C .[1][2] However, subsequent rigorous investigations by Frederick Kurzer (RSC) revealed this value to be erroneous, likely due to incomplete methylation or the presence of isomeric impurities [2].

  • Target Value: 110°C

  • QC Threshold: Samples melting between 98–105°C should be rejected or subjected to further recrystallization (typically from methanol).

  • Thermodynamic Context: The N-methylation of the parent 2-chloro-5-nitroaniline (MP 118–121°C) disrupts the intermolecular hydrogen bonding network, resulting in a melting point depression of approximately 10°C.

Synthesis & Purification Context

To achieve the pure crystalline form melting at 110°C, direct methylation of 2-chloro-5-nitroaniline is often insufficient due to the formation of N,N-dimethyl byproducts. The authoritative protocol involves a Tosyl-Protection Strategy .

Logical Workflow (Synthesis to Purity)

The following diagram illustrates the specific chemical pathway required to isolate the high-purity polymorph.

SynthesisWorkflow Start 2-Chloro-5-nitroaniline (MP: 118-121°C) Step1 Tosylation (p-TsCl, Pyridine) Start->Step1 Inter1 N-Tosyl Intermediate (MP: 159°C) Step1->Inter1 Protection Step2 Methylation (Me2SO4, NaOH) Inter1->Step2 Inter2 N-Methyl-N-Tosyl Derivative (MP: 89°C) Step2->Inter2 Selective Methylation Step3 Hydrolysis (H2SO4, 140°C) Inter2->Step3 Final Pure 2-Chloro-N-methyl- 5-nitroaniline (MP: 110°C) Step3->Final Deprotection

Figure 1: Synthesis pathway illustrating the isolation of pure this compound. Note the distinct melting points of intermediates, which serve as in-process controls.

Experimental Protocol: Melting Point Determination

For reproducible results, the following capillary method is recommended. This protocol assumes the use of a calibrated digital melting point apparatus (e.g., Mettler Toledo or Büchi).

Materials
  • Sample: Dried, recrystallized this compound (from methanol).

  • Reference Standard: Benzoic acid (MP 122°C) or Acetanilide (MP 114°C) for calibration.

  • Equipment: Capillary tubes (1.5 mm O.D.), Digital MP Apparatus.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely solvent-free. Residual methanol can depress the MP by 2–5°C.

    • Grind the sample into a fine, uniform powder using an agate mortar. Coarse crystals can lead to uneven heat transfer.

  • Packing:

    • Fill the capillary tube to a height of 2–3 mm .

    • Compact the sample by tapping the tube vertically on a hard surface to eliminate air pockets.

  • Ramping Profile:

    • Fast Ramp: Heat rapidly to 100°C .

    • Critical Ramp: At 100°C, reduce the heating rate to 1.0°C/min .

    • Rationale: High ramp rates (>2°C/min) near the melting point will cause thermal lag, resulting in artificially high readings.

  • Observation:

    • Record

      
       (first visible liquid droplet).
      
    • Record

      
       (complete liquefaction).
      
    • Acceptance Criteria: The range (

      
      ) should not exceed 1.5°C .
      
    • Target:

      
       should be 110°C ± 1°C .
      

Troubleshooting & Interferences

ObservationRoot CauseCorrective Action
MP < 105°C Residual solvent or unmethylated starting material.Dry sample under vacuum at 40°C for 4h. Check HPLC purity.
Broad Range (>2°C) Impure mixture or wet sample.Recrystallize from methanol.
MP ~118°C Starting material (2-chloro-5-nitroaniline).Methylation failed. Verify reaction completion via TLC/NMR.
Double Melting Point Polymorphism (rare) or Solvate.Perform DSC (Differential Scanning Calorimetry) to identify phase transitions.

References

  • Phillips, M. A. (1931).[1] Journal of the Chemical Society, 1151. (Historical reference citing the incorrect 99°C value).

  • Kurzer, F. (1949). "Sulfonamides and Sulfonyl Derivatives." Journal of the Chemical Society, Notes, 1-5. (Establishes the correct MP of 110°C).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22691 (Parent Compound). [Link]

Sources

An In-depth Technical Guide on the Toxicity and Handling Precautions for Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitroaniline derivatives are a class of aromatic amines that are fundamental building blocks in numerous industrial and research applications, including the synthesis of dyes, pharmaceuticals, pesticides, and antioxidants.[1][2] Despite their utility, these compounds present significant toxicological risks that necessitate meticulous handling and a thorough understanding of their hazardous properties. This guide provides a comprehensive overview of the toxicity of nitroaniline derivatives and detailed protocols for their safe handling, intended for researchers, scientists, and professionals in drug development. The focus is on providing not just procedural steps, but the scientific rationale behind them to ensure a culture of safety and scientific integrity.

The Spectrum of Toxicity in Nitroaniline Derivatives

The toxicity of nitroaniline derivatives is primarily dictated by the presence and position of the nitro (NO₂) and amino (NH₂) groups on the benzene ring. These functional groups are pivotal to the metabolic activation of these compounds into reactive intermediates that can exert cellular damage.

Mechanism of Toxicity: The Specter of Methemoglobinemia

The most prominent acute toxic effect of many nitroaniline derivatives is the induction of methemoglobinemia.[3][4][5] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.[6] This leads to a state of functional anemia and cellular hypoxia.

The metabolic pathway leading to methemoglobinemia is a critical concept for understanding the inherent toxicity of these compounds.

Metabolic Activation and Methemoglobinemia Nitroaniline Nitroaniline Derivative Metabolites Reactive Metabolites (e.g., nitroso, hydroxylamine derivatives) Nitroaniline->Metabolites Metabolic Activation (e.g., by CYP450 enzymes) Hemoglobin Hemoglobin (Fe²⁺) Metabolites->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe³⁺) Hemoglobin->Methemoglobin OxygenTransport Impaired Oxygen Transport Methemoglobin->OxygenTransport

Caption: Metabolic pathway of nitroaniline leading to methemoglobin formation.

Symptoms of methemoglobinemia can range from cyanosis (a bluish discoloration of the skin, lips, and nail beds), headache, and dizziness at low levels, to respiratory distress, collapse, and even death at higher concentrations.[3][6] It is crucial to recognize that the onset of these symptoms can be delayed for several hours following exposure.[5][6]

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to nitroaniline derivatives can lead to cumulative health effects, including damage to the liver and spleen, and anemia.[3][6] The spleen may become congested due to the increased removal of damaged red blood cells.[7]

The carcinogenic potential of nitroaniline derivatives is a significant concern. Some studies have indicated that certain derivatives may cause mutations (genetic changes).[3] For instance, p-nitroaniline has been shown to increase the incidence of hemangiosarcoma or hemangioma in male mice in some studies.[6] The addition of a nitro group to benzamine molecules has been found to convert them into direct mutagens in the Ames test.[8] However, the evidence for carcinogenicity in humans is not always conclusive, and classifications can vary. For example, 4-nitroaniline is classified as a suspected carcinogen (Category 3B) by the German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area.[9]

Ecotoxicity

Nitroaniline derivatives can be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][10] Therefore, preventing their release into drains and waterways is of paramount importance.

Hazard Profile of Common Nitroaniline Isomers

While sharing common toxicological features, the different isomers of nitroaniline (ortho, meta, and para) exhibit some variations in their physical properties and hazards.

CompoundAppearanceKey Hazards
o-Nitroaniline Orange-red needles or powderToxic by inhalation, ingestion, and skin contact. Can cause methemoglobinemia.
m-Nitroaniline Yellow needles or powderToxic by inhalation, ingestion, and skin contact. Can cause methemoglobinemia.[11] May cause fire or explosion.[11]
p-Nitroaniline Bright yellow powderToxic by inhalation, ingestion, and skin contact.[10] A strong inducer of methemoglobinemia.[4] May cause mutations.[3]

Core Directive for Safe Handling and Exposure Control

A proactive and informed approach to handling nitroaniline derivatives is essential to mitigate the associated risks. The following protocols are designed to establish a self-validating system of safety.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through the implementation of robust engineering controls.

  • Chemical Fume Hood: All work with nitroaniline derivatives, especially when handling powders or creating solutions, must be conducted in a certified chemical fume hood.[10][12] This is critical to prevent the inhalation of toxic dust and vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne contaminants.[13][14]

  • Enclosed Operations: For larger scale operations, consider the use of enclosed systems to minimize the potential for release.[3]

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE are non-negotiable when handling nitroaniline derivatives.[15]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[12][13]To prevent skin contact, as these substances are toxic upon dermal absorption. Gloves must be inspected before use and disposed of after contamination.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[13] A face shield may be required for splash hazards.To protect the eyes from dust particles and potential splashes.
Skin and Body Protection A lab coat or chemical-resistant apron.[12] Closed-toe shoes are required.To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be necessary if ventilation is inadequate or when there is a risk of generating dust.[12][15]To prevent the inhalation of toxic dust.

digraph "PPE_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Before Handling Nitroaniline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assess [label="Assess Risks:\n- Quantity\n- Physical form (solid/liquid)\n- Procedure"]; Select_Gloves [label="Select & Inspect\nChemical-Resistant Gloves"]; Select_Eyewear [label="Wear Safety Goggles\n(and Face Shield if needed)"]; Select_Bodywear [label="Don Lab Coat &\nClosed-Toe Shoes"]; Select_Respirator [label="Consider Respirator\n(if poor ventilation or dust)"]; Handle [label="Proceed with Handling\nin Fume Hood", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Post-Handling Decontamination\n& PPE Removal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Assess; Assess -> Select_Gloves; Assess -> Select_Eyewear; Assess -> Select_Bodywear; Assess -> Select_Respirator; {Select_Gloves, Select_Eyewear, Select_Bodywear, Select_Respirator} -> Handle; Handle -> End; }

Caption: Decision workflow for selecting appropriate PPE.

Standard Operating Procedures (SOPs) for Handling

Adherence to a strict SOP is critical for minimizing exposure.

Preparation:

  • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[16]

  • Verify that an eyewash station and safety shower are accessible and functional.[12]

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Don all required PPE as detailed in the table above.[16]

Handling:

  • Carefully open the container, avoiding the creation of dust.[12]

  • Weigh the desired amount of the nitroaniline derivative within the fume hood.

  • When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.[16]

  • Keep the container tightly closed when not in use.[15]

Post-Handling:

  • Decontaminate all equipment and the work surface.

  • Properly dispose of all waste as described in the disposal plan below.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[6][14]

Storage Requirements

Proper storage is crucial to prevent accidents and degradation of the material.

  • Store nitroaniline derivatives in a cool, dry, and well-ventilated area.[15][17]

  • Keep containers tightly closed.[10]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and combustible materials.[11][15][18]

  • The storage area should be locked or accessible only to authorized personnel.[16]

Spill and Emergency Procedures

Immediate and appropriate response is critical in the event of a spill or accidental exposure.[16]

Minor Spills (in a fume hood):

  • Wear full PPE, including respiratory protection.[6]

  • Dampen the spilled solid with water or 60-70% ethanol to prevent dusting.[6][19]

  • Carefully sweep or wipe up the material and place it in a labeled, sealed container for hazardous waste disposal.[14]

  • Decontaminate the area with a suitable solvent and then wash with soap and water.

Major Spills:

  • Evacuate the area immediately and alert emergency responders.[6]

  • Move upwind of the spill.

  • Prevent the spillage from entering drains or watercourses.[6]

  • Only trained personnel with appropriate protective equipment should attempt to clean up a major spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]

  • Skin Contact: Immediately remove all contaminated clothing.[16] Wash skin with plenty of soap and water.[16] Seek immediate medical attention.

  • Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water.[14] Seek immediate medical attention.

Waste Disposal

All waste containing nitroaniline derivatives must be treated as hazardous waste.[12]

  • Segregation: Do not mix nitroaniline waste with other waste streams.[20]

  • Containment: Collect the chemical waste in a clearly labeled, sealed container.[20]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[20] Adhere to all local, regional, and national regulations.

Conclusion

Nitroaniline derivatives are valuable chemical intermediates, but their inherent toxicity demands a high level of respect and caution. By understanding the mechanisms of their toxicity, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers and scientists can mitigate the risks and ensure a safe working environment. This guide serves as a foundational resource, but it is imperative to always consult the specific Safety Data Sheet (SDS) for the particular derivative in use and to comply with all institutional and regulatory safety guidelines.

References

  • BenchChem. (2025). Personal protective equipment for handling 2,6-Diisopropyl-4-nitroaniline.
  • ECHEMI. (n.d.).
  • BenchChem. (2025). Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
  • West Liberty University. (n.d.). p-Nitroaniline.
  • Chemos GmbH & Co.KG. (2021).
  • New Jersey Department of Health. (2004). Hazard Summary: p-Nitroaniline.
  • Elemental Microanalysis. (2024).
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2009).
  • Wikipedia. (n.d.). 4-Nitroaniline.
  • BenchChem. (2025). Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste.
  • CAMEO Chemicals | NOAA. (n.d.). p-nitroaniline, [solid] - Report.
  • Sigma-Aldrich. (2014).
  • Hartwig, A., & MAK Commission. (2022). 4-Nitroaniline.
  • PubMed. (n.d.). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines.
  • PubMed. (n.d.).
  • CAMEO Chemicals | NOAA. (n.d.). M-NITROANILINE.
  • Environmental Analysis Health and Toxicology. (2022).
  • ACS Publications. (2023).
  • BenchChem. (2025). Navigating the Disposal of N-(2-Ethoxyethyl)
  • Pragst, F., et al. (n.d.). Lethal Poisoning with p-Nitroaniline. gtfch.org.
  • SKC Inc. (2024).
  • InduSafe. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ILO and WHO. (2021). ICSC 0307 - 3-NITROANILINE.
  • Agency for Toxic Substances and Disease Registry (ATSDR) | CDC. (n.d.). Aniline | Medical Management Guidelines.
  • ResearchGate. (n.d.). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents.
  • ResearchGate. (n.d.).
  • Fisher Scientific. (2025).
  • University of St Andrews. (n.d.).
  • Sigma-Aldrich. (2026).

Sources

Commercial Availability & Sourcing Guide: 2-Chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial availability, supply chain dynamics, and sourcing strategies for 2-chloro-N-methyl-5-nitroaniline (CAS 101513-60-4).

Executive Summary

This compound is a specialized building block primarily used in the synthesis of heterocyclic pharmaceutical intermediates and dyes. Unlike its non-methylated parent (2-chloro-5-nitroaniline), it is not a high-volume commodity . It is classified as a Tier 3 "Make-to-Order" or "Stock-Limited" compound , meaning it is often out of stock at major catalog houses and requires sourcing from specialized fine chemical suppliers or custom synthesis labs.

Critical Sourcing Alert: There is a high risk of procurement error due to isomer nomenclature confusion. Sourcing teams frequently accidentally purchase 5-chloro-N-methyl-2-nitroaniline (CAS 35966-84-8) or the non-methylated 2-chloro-5-nitroaniline (CAS 6283-25-6).

Chemical Identity & Specifications

To ensure the correct procurement, all Requests for Quote (RFQs) must specify the following data points to validate the vendor's inventory.

ParameterSpecificationNotes
Chemical Name This compound Target Compound
CAS Number 101513-60-4 Primary Identifier
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol
Common Synonyms N-Methyl-2-chloro-5-nitroaniline; Benzenamine, 2-chloro-N-methyl-5-nitro-
Appearance Yellow to Orange Crystalline Solid
Purity Standard ≥ 95% (NMR/HPLC)Typical commercial grade
The "Isomer Trap" Visualization

The following diagram illustrates the structural differences between the target and its common "look-alikes" to prevent procurement errors.

IsomerTrap Target TARGET This compound CAS: 101513-60-4 (Scarce) Confuser1 CONFUSER 1 2-Chloro-5-nitroaniline CAS: 6283-25-6 (Missing Methyl Group) Target->Confuser1 Often substituted by mistake Confuser2 CONFUSER 2 5-Chloro-N-methyl-2-nitroaniline CAS: 35966-84-8 (Wrong Isomer) Target->Confuser2 Similar name, different structure

Figure 1: Structural differentiation between the target compound and common procurement errors.

Supply Chain Landscape

Primary Suppliers (Verified Listings)

As of Q1 2026, the following suppliers list CAS 101513-60-4. Note that "listed" does not guarantee "in stock."

  • Fluorochem (UK): Historically lists this CAS. Good for European distribution.

  • BLD Pharm (China): Major aggregator for building blocks. Likely holds stock or has rapid synthesis capability.

  • Bide Pharm (China): Similar to BLD, often has overlapping inventory.

  • Arctom: Lists flexible reagent sizes.[1]

Sourcing Strategy: Buy vs. Make

Due to the sporadic availability of this compound, researchers should adopt a dynamic sourcing strategy.

SourcingStrategy Start Need this compound CheckStock Check Aggregators (eMolecules, SciFinder, PubChem) Start->CheckStock Decision In Stock? CheckStock->Decision Buy Direct Purchase (Lead time: 1-2 weeks) Decision->Buy Yes Custom Custom Synthesis Quote (Lead time: 4-8 weeks) Decision->Custom No (High Vol >100g) InHouse In-House Synthesis (Lead time: 3-5 days) Decision->InHouse No (Low Vol <10g)

Figure 2: Decision matrix for sourcing based on volume and availability.

Technical Context: Synthesis (The "Make" Option)

If commercial stock is unavailable (lead times > 4 weeks), the compound can be synthesized in-house. The most reliable route is the monomethylation of 2-chloro-5-nitroaniline .

Synthetic Pathway

Precursor: 2-Chloro-5-nitroaniline (CAS 6283-25-6) — Widely available commodity. Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF or Acetonitrile.

Protocol (Self-Validating System)
  • Dissolution: Dissolve 1.0 eq of 2-chloro-5-nitroaniline in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add 1.1 eq of K₂CO₃ (anhydrous, finely ground). Stir for 15 min.

  • Methylation: Add 1.05 eq of Methyl Iodide dropwise at 0°C.

    • Control Point: Do not add excess MeI to prevent formation of the dimethyl byproduct.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24h. Monitor via TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Quench with water, extract with Ethyl Acetate.

  • Purification: Column chromatography is required to separate the product from unreacted starting material and trace N,N-dimethyl byproduct.

Why this route? Direct nucleophilic substitution on 2,4-dichloronitrobenzene with methylamine is possible but often yields a mixture of regioisomers (substitution at C2 vs C4), making purification difficult. Methylation of the aniline ensures the regiochemistry is already established.

Quality Control & Handling

Analytical Verification

Upon receipt or synthesis, verify identity using ¹H-NMR .

  • Key Diagnostic Signal: Look for the N-Methyl doublet (coupling with NH) around

    
     2.9-3.0 ppm.
    
  • Absence of Impurities: Ensure no singlet at

    
     ~3.0-3.2 ppm (indicates N,N-dimethyl impurity).
    
Safety & Storage
  • Hazards: Likely toxic if swallowed/inhaled (similar to other nitroanilines). Potential skin sensitizer.

  • Storage: Store at 2-8°C, protected from light. Nitroanilines can darken upon oxidation/light exposure.

References

  • PubChem. 2-Chloro-5-nitroaniline (Precursor Data). National Library of Medicine. Available at: [Link]

Sources

The Strategic Utility of 2-Chloro-N-methyl-5-nitroaniline in Medicinal Chemistry: A Technical Guide to Quinoxaline Synthesis and Antiprotozoal Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, functionalized anilines serve as critical building blocks for complex heterocyclic scaffolds. 2-Chloro-N-methyl-5-nitroaniline (CAS 101513-60-4) is a highly specialized precursor uniquely primed for the synthesis of quinoxaline derivatives. This technical whitepaper explores the structural dynamics, mechanistic causality, and validated experimental protocols for utilizing this compound in intramolecular quaternization reactions. Furthermore, it bridges these synthetic methodologies with their downstream applications in discovering novel antiprotozoal therapeutics.

Chemical Profile & Reactivity Dynamics

The synthetic value of this compound lies in its precise arrangement of functional groups, which act as a self-contained system for sequential nucleophilic attacks and cyclizations.

  • The Secondary Amine (Position 1): The

    
    -methyl group provides a site for controlled acylation. Unlike primary anilines, the secondary amine prevents over-acylation and directs the spatial orientation of the resulting amide bond, which is critical for the subsequent intramolecular cyclization.
    
  • The Aryl Chloride (Position 2): Positioned ortho to the amine, the chlorine atom serves as the designated leaving group during the final cyclization phase.

  • The Nitro Group (Position 5): The nitro group is the mechanistic engine of the molecule. By exerting a strong electron-withdrawing effect (both inductively and via resonance), it significantly depletes electron density from the aromatic ring. This lowers the activation energy required for the formation of the Meisenheimer complex, thereby facilitating Nucleophilic Aromatic Substitution (

    
    ) at the ortho-chlorine position ().
    

Reactivity Compound This compound Amine Secondary Amine (Position 1) Compound->Amine Chloride Aryl Chloride (Position 2) Compound->Chloride Nitro Nitro Group (Position 5) Compound->Nitro Acylation Acylation with Chloroacetyl Chloride Amine->Acylation Nucleophilic Attack SNAr Intramolecular SNAr (Quaternization) Chloride->SNAr Leaving Group Activation Strong Electron Withdrawal Nitro->Activation Inductive/Resonance Activation->SNAr Lowers Activation Energy

Caption: Structural reactivity map of this compound.

Core Application: Synthesis of Quinoxalinones

The primary application of this compound is the generation of 3-oxoquinoxalinium salts and quinoxalin-2-ones via a three-step intramolecular quaternization pathway. Foundational research by demonstrated that substituted acetanilides derived from this compound undergo highly efficient cyclization.

Mechanistic Causality

The transformation relies on differentiating the reactivity of two distinct halogen atoms. First, chloroacetyl chloride is used to acylate the aniline. The resulting intermediate contains both an aliphatic chloride and an aromatic chloride. When a secondary amine (e.g., dimethylamine) is introduced, it selectively attacks the aliphatic chloride via an


 mechanism because the aliphatic carbon is sterically accessible and not part of the conjugated 

-system.

Once the tertiary amine is formed, thermal energy (reflux) is applied. The tertiary amine acts as an internal nucleophile, attacking the aromatic carbon bearing the chlorine atom. The


 mechanism is exclusively dictated by the activating nitro group at position 5, which stabilizes the anionic intermediate, ultimately expelling the chloride ion to form a rigid quinoxaline heterocycle.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and high fidelity in drug development workflows, the following step-by-step methodology outlines the synthesis of quinoxaline derivatives from this compound.

Step 1: -Acylation
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to act as an acid scavenger.

  • Reaction: Cool the mixture to 0 °C using an ice bath. Dropwise, add chloroacetyl chloride (1.1 eq).

  • Causality Check: The low temperature prevents exothermic side reactions. Triethylamine neutralizes the generated HCl; without it, the starting aniline would protonate, rendering it non-nucleophilic and halting the reaction.

  • Isolation: Wash with water, extract the organic layer, dry over

    
    , and evaporate to yield N-(2-chloro-5-nitrophenyl)-N-methylchloroacetamide.
    
Step 2: Aliphatic Nucleophilic Substitution
  • Preparation: Dissolve the intermediate from Step 1 in absolute ethanol.

  • Reaction: Add a secondary amine, such as dimethylamine (2.5 eq), and stir at room temperature for 4–6 hours.

  • Causality Check: Maintaining room temperature ensures that the amine selectively displaces the aliphatic chlorine via

    
     without providing enough activation energy to trigger premature 
    
    
    
    cyclization at the aromatic ring.
  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography to isolate 2-(dimethylamino)-N-(2-chloro-5-nitrophenyl)-N-methylacetamide.

Step 3: Intramolecular Cyclization
  • Reaction: Dissolve the purified intermediate in a polar, high-boiling solvent such as nitromethane or ethanol. Reflux the solution for 1 to 6 hours.

  • Causality Check: Refluxing provides the necessary thermal energy to overcome the activation barrier for the intramolecular

    
     attack. The polar solvent stabilizes the transition state of the resulting quaternary ammonium salt.
    
  • Isolation: Cool the mixture. The resulting 1-methyl-7-nitro-3-oxoquinoxalinium chloride salt typically precipitates and can be collected via vacuum filtration.

Workflow Step1 Step 1: Acylation (Chloroacetyl Chloride) Step2 Step 2: Amination (Secondary Amine) Step1->Step2 Step3 Step 3: Cyclization (Reflux, SNAr) Step2->Step3 Product Quinoxaline Derivative Step3->Product

Caption: Step-by-step synthesis workflow for quinoxaline derivatives.

Biological Applications: Antiprotozoal Lead Discovery

The quinoxaline scaffolds synthesized from this compound are not merely chemical curiosities; they are privileged structures in medicinal chemistry. A landmark study by utilized a fusion of dry (in silico) and wet (in vitro) screening to identify novel antiprotozoal agents.

By applying Quantitative Structure-Activity Relationship (QSAR) models, researchers identified that quinoxalinones inherently possess broad-spectrum antiprotozoal activity. When these derivatives were synthesized and subjected to biological assays, they emerged as potent hits against Apicomplexa (sporozoa) and Mastigophora (flagellata) subphylum parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. Crucially, the structural rigidity and electron distribution provided by the original nitro-aromatic precursor contributed to high parasitic toxicity without unspecific cytotoxicity to mammalian host cells.

Quantitative Data: Reaction Yields & Biological Efficacy

The table below consolidates the quantitative metrics associated with the chemical conversion of the precursor and the biological efficacy of the resulting quinoxaline derivatives.

Compound StageReactant / ConditionYield / Efficacy MetricReference Source
Intermediate 1 Chloroacetyl chloride, 0 °C~85–90% Yield
Intermediate 2 Dimethylamine, RT~75–80% Yield
Quinoxaline Salt Refluxing Ethanol, 6h76% Yield
Quinoxaline Salt Refluxing Nitromethane, 1h91% Yield
Quinoxalinone Hit In vitro assay (T. cruzi)High Activity / Low Cytotoxicity

References

  • de Castro, S., Chicharro, R., & Arán, V. J. (2002). "Synthesis of quinoxaline derivatives from substituted acetanilides through intramolecular quaternization reactions." Journal of the Chemical Society, Perkin Transactions 1, (6), 790-802. URL:[Link]

  • Martins Alho, M. A., Marrero-Ponce, Y., Barigye, S. J., Meneses-Marcel, A., Machado Tugores, Y., Montero-Torres, A., Gómez-Barrio, A., Nogal, J. J., García-Sánchez, R. N., & Vega, M. C. (2014). "Antiprotozoan lead discovery by aligning dry and wet screening: Prediction, synthesis, and biological assay of novel quinoxalinones." Bioorganic & Medicinal Chemistry, 22(5), 1568-1585. URL:[Link]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 2-chloro-N-methyl-5-nitroaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 2-chloro-5-nitroaniline, via the nitration of m-dichlorobenzene followed by amination. The subsequent step details the selective N-methylation of 2-chloro-5-nitroaniline to yield the final product. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, and critical safety information.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity. Its structure, featuring a chlorinated and nitrated benzene ring with a secondary amine, offers multiple points for further chemical modification. The strategic placement of the chloro, nitro, and N-methylamino groups influences the molecule's reactivity and makes it a versatile intermediate.

This application note outlines a reliable and reproducible synthetic route to this compound. The chosen pathway is designed to be accessible in a standard laboratory setting, with an emphasis on procedural clarity and safety.

Synthetic Strategy

The synthesis of this compound is approached in a two-stage sequence. The initial stage focuses on the preparation of the precursor, 2-chloro-5-nitroaniline. This is achieved through a well-established industrial process involving the nitration of m-dichlorobenzene to form 2,4-dichloronitrobenzene, followed by a nucleophilic aromatic substitution (amination) to selectively replace one of the chlorine atoms with an amino group.[1]

The second stage involves the selective N-methylation of the primary amine in 2-chloro-5-nitroaniline. This transformation is crucial for obtaining the desired final product.

The overall synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow m-Dichlorobenzene m-Dichlorobenzene 2,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene m-Dichlorobenzene->2,4-Dichloronitrobenzene Nitration (HNO₃, H₂SO₄) 2-Chloro-5-nitroaniline 2-Chloro-5-nitroaniline 2,4-Dichloronitrobenzene->2-Chloro-5-nitroaniline Amination (NH₃) This compound This compound 2-Chloro-5-nitroaniline->this compound N-methylation

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Chloro-5-nitroaniline

This stage is divided into two steps: the nitration of m-dichlorobenzene and the subsequent amination of the resulting 2,4-dichloronitrobenzene.

3.1.1. Step 1: Synthesis of 2,4-Dichloronitrobenzene

The nitration of m-dichlorobenzene is a classic electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1][2]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
m-DichlorobenzeneC₆H₄Cl₂147.000.68 mol
Concentrated Nitric Acid (95%)HNO₃63.010.701 mol
Concentrated Sulfuric AcidH₂SO₄98.080.714 mol
IceH₂O18.02As needed
WaterH₂O18.02As needed
Sodium Bicarbonate Solution (5%)NaHCO₃84.01As needed
Ethanol (95%)C₂H₅OH46.07200 mL

Procedure:

  • In a 250 mL flask, carefully add 0.714 mol of concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add 0.701 mol of 95% nitric acid dropwise, keeping the temperature below 20 °C. This mixture should be set aside and kept cool.

  • In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, add 0.68 mol of m-dichlorobenzene.

  • Cool the three-necked flask in an ice bath to below 20 °C.

  • Slowly add the prepared mixed acid dropwise to the m-dichlorobenzene, ensuring the reaction temperature is maintained between 35-45 °C.

  • After the addition is complete, continue to stir the reaction mixture at 45 °C for 1 hour.[2]

  • Allow the mixture to stand and separate the acid layer.

  • Wash the organic layer with water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • The crude 2,4-dichloronitrobenzene is then purified by recrystallization from 200 mL of 95% ethanol. Heat the mixture to dissolve the crude product, then cool to 10 °C with stirring to induce crystallization.

  • Collect the needle-like crystals by filtration and dry them. A typical yield is around 91%.[2]

3.1.2. Step 2: Synthesis of 2-Chloro-5-nitroaniline

The conversion of 2,4-dichloronitrobenzene to 2-chloro-5-nitroaniline is achieved through a high-pressure amination reaction.[1][2]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
2,4-DichloronitrobenzeneC₆H₃Cl₂NO₂192.002.46 mol
TolueneC₇H₈92.147.72 mol
Liquid AmmoniaNH₃17.0314.1 mol
WaterH₂O18.02800 mL
MethanolCH₃OH32.04As needed

Procedure:

  • In a 3L autoclave, add 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene.

  • Seal the autoclave and purge it with nitrogen to remove any air.

  • Introduce 14.1 mol of liquid ammonia into the autoclave.

  • Heat the autoclave to 160 °C and maintain this temperature for 8 hours.

  • Cool the autoclave to 40 °C and carefully vent the excess ammonia.

  • Open the autoclave and transfer the resulting solid-liquid mixture to 800 mL of water.

  • Cool the mixture to 10 °C and collect the solid product by filtration.

  • Wash the filter cake with water.

  • The crude product is then recrystallized from methanol to yield pure 2-chloro-5-nitroaniline. A typical yield is around 91.2%, with a purity of over 99%.[2]

Stage 2: Synthesis of this compound

The N-methylation of 2-chloro-5-nitroaniline can be achieved through various methods. One approach involves the use of a methylating agent in the presence of a base.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
2-Chloro-5-nitroanilineC₆H₅ClN₂O₂172.57
Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide)--
Base (e.g., Sodium hydroxide, Potassium carbonate)--
Solvent (e.g., Acetone, DMF)--

Illustrative Procedure (Conceptual):

Note: The following is a generalized procedure based on common N-methylation techniques and should be optimized for specific laboratory conditions.

  • Dissolve 2-chloro-5-nitroaniline in a suitable solvent such as acetone or DMF in a round-bottom flask.

  • Add a base, such as potassium carbonate, to the solution.

  • Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

N_Methylation_Mechanism cluster_0 N-Methylation of 2-Chloro-5-nitroaniline Aniline 2-Chloro-5-nitroaniline Anion Anilide Anion Aniline->Anion Deprotonation Base Base Product This compound Anion->Product Nucleophilic Attack MethylatingAgent Methylating Agent (e.g., CH₃-I) MethylatingAgent->Product Byproduct Salt

Caption: Generalized mechanism of N-methylation.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.[3][4][5]

  • Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6]

  • Toxicity: 2-chloro-5-nitroaniline is fatal if swallowed, in contact with skin, or if inhaled.[3][4][5] It may also cause damage to organs through prolonged or repeated exposure and is suspected of causing genetic defects.[3] Avoid all contact and use appropriate containment measures.

  • Exothermic Reactions: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.[6]

  • High-Pressure Reactions: The amination step is performed under high pressure and requires a properly rated and maintained autoclave. Ensure all safety features of the autoclave are operational.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization

The final product, this compound, and the intermediate, 2-chloro-5-nitroaniline, should be characterized to confirm their identity and purity.

2-Chloro-5-nitroaniline:

PropertyValue
Molecular Formula C₆H₅ClN₂O₂
Molar Mass 172.57 g/mol [7]
Appearance Light yellow to amber powder or crystals[8]
Melting Point 118.0 to 121.0 °C[8]
Crystal Structure Monoclinic[7]

This compound:

PropertyValue
Molecular Formula C₇H₇ClN₂O₂
Molar Mass 186.60 g/mol
Appearance Solid
Melting Point 104-107 °C

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound. By following the detailed protocols and adhering to the stringent safety precautions, researchers can reliably produce this important chemical intermediate for further applications in drug discovery and materials science. The provided mechanistic insights and characterization data further support the successful execution of this synthesis.

References

  • PrepChem.com. Synthesis of 2-nitro-5-chloroaniline. Available from: [Link]

  • Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • ResearchGate. (PDF) 2-Chloro-5-nitroaniline. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

  • Google Patents. CN102070466A - Preparation method of 5-chiorine-2-nitroaniline.
  • Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Semantic Scholar. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Available from: [Link]

  • PMC. 2-Chloro-5-nitroaniline. Available from: [Link]

  • Organic Syntheses Procedure. 2,4,5-triaminonitrobenzene. Available from: [Link]

  • PrepChem.com. Synthesis of 2-methyl-5-nitrophenol. Available from: [Link]

  • Social Research Foundation. Eco-Friendly Reduction of 2,5- Dichloronitrobenzene Using Electrochemical and Microbial Techniques. Available from: [Link]

  • MD Topology. 2-Chloro-5-nitroaniline | C6H5ClN2O2 | MD Topology | NMR | X-Ray. Available from: [Link]

Sources

Introduction: The Strategic Role of 2-Chloro-5-nitroaniline in Chromophore Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Use of Substituted Nitroanilines as Azo Dye Intermediates

A Note on the Selected Starting Material: The following guide focuses on the application of 2-chloro-5-nitroaniline , a primary aromatic amine, as a versatile intermediate in the synthesis of azo dyes. The analogous secondary amine, 2-chloro-N-methyl-5-nitroaniline, is not suitable for the standard diazotization-coupling reaction pathway central to azo dye formation. The diazotization process requires a primary amino group (-NH₂) to form the reactive diazonium salt (-N₂⁺). Therefore, this document has been structured to provide a scientifically accurate and practical guide based on the widely used primary amine precursor.

2-Chloro-5-nitroaniline (CAS 6283-25-6) is a pivotal starting material in the organic synthesis of a wide array of colorants.[1][2] Its molecular architecture, featuring a primary amine, a chloro group, and a nitro group on a benzene ring, makes it an exceptionally valuable diazo component.[3] The electron-withdrawing nature of the nitro and chloro groups modulates the reactivity of the molecule, influencing both the diazotization process and the spectral properties of the resulting azo dyes. These dyes find extensive applications in the textile industry for dyeing fabrics like cotton, silk, and nylon, as well as in the formulation of high-performance pigments.[4][5] This guide provides researchers and development professionals with a comprehensive overview of the core chemistry, detailed experimental protocols, and critical safety considerations for utilizing 2-chloro-5-nitroaniline as a dye intermediate.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards of 2-chloro-5-nitroaniline is paramount for its safe handling and effective use in any research or development setting.

Physicochemical Properties

The key properties of 2-chloro-5-nitroaniline are summarized below.

PropertyValueSource(s)
CAS Number 6283-25-6[2][6]
Molecular Formula C₆H₅ClN₂O₂[6][7]
Molecular Weight 172.57 g/mol [6][7]
Appearance Yellow to amber crystalline solid/powder[2][3]
Melting Point 118-121 °C[2][3]
Boiling Point 314.6 °C at 760 mmHg[3]
Solubility Soluble in acetone, ether, ethanol[3]
Safety and Handling

2-Chloro-5-nitroaniline is classified as a hazardous substance and requires strict safety protocols.

  • Hazard Classification: The compound is fatal if swallowed, in contact with skin, or if inhaled.[8][9] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[9] It is an irritant to the eyes, skin, and respiratory system.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[10] All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][11]

  • Handling Procedures: Avoid formation of dust.[10] Do not get in eyes, on skin, or on clothing.[8] Wash hands and any exposed skin thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][10] The product should be stored in a locked-up location.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

The Core Chemistry: A Two-Stage Synthetic Pathway

The synthesis of azo dyes from 2-chloro-5-nitroaniline is a classic two-step process involving diazotization followed by an azo coupling reaction.[12][13]

Stage 1: Diazotization

Diazotization is the conversion of the primary aromatic amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺). This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[12][14]

The reaction must be performed at low temperatures (0-5 °C) because diazonium salts are generally unstable at higher temperatures and can decompose.[13][15] The electron-withdrawing groups on the aniline ring can make diazotization more challenging by reducing the nucleophilicity of the amino group, necessitating careful control of the reaction conditions.

Diazotization_Workflow A 2-Chloro-5-nitroaniline (Primary Amine) C Amine Hydrochloride Suspension A->C Acidification B HCl, H₂O 0-5 °C E 2-Chloro-5-nitrobenzene diazonium chloride (Diazonium Salt Solution) C->E Nitrosation D NaNO₂ (aq) 0-5 °C

Caption: General workflow for the diazotization of 2-chloro-5-nitroaniline.

Stage 2: Azo Coupling

The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components (e.g., phenols, anilines, naphthols), in an electrophilic aromatic substitution reaction.[16][17] This reaction forms the stable azo bond (-N=N-), which acts as the chromophore responsible for the color of the dye.[18]

The position of the substitution on the coupling component is typically para to the activating group (e.g., -OH or -NH₂), unless that position is blocked.[17] The pH of the reaction medium is a critical parameter; coupling with phenols is generally carried out under mildly alkaline conditions, while coupling with amines is performed in mildly acidic conditions.[17][19]

Azo_Coupling_Workflow A Diazonium Salt (Electrophile) C Azo Dye (Precipitate) A->C Electrophilic Aromatic Substitution B Coupling Component (e.g., 2-Naphthol in NaOH)

Sources

reaction conditions for N-methylation of 2-chloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylation of 2-chloro-5-nitroaniline presents a specific synthetic challenge due to the competing electronic effects on the aniline ring.[1] The presence of the nitro group at the meta position (relative to the amine) and the chlorine atom at the ortho position creates a highly deactivated nucleophile. Standard alkylation protocols often suffer from low conversion rates or, conversely, over-alkylation to the tertiary amine if forcing conditions are applied.

This guide details two validated protocols designed to maximize the yield of the mono-methylated product (N-methyl-2-chloro-5-nitroaniline ) while suppressing the formation of the dimethylated byproduct.

Mechanistic Insight & Strategy

Substrate Analysis
  • Deactivation: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG).[1] Through resonance and induction, it significantly reduces the electron density on the amine nitrogen, making it a poor nucleophile compared to unsubstituted aniline.

  • Steric Hindrance: The chlorine atom at the ortho position provides moderate steric bulk, which slightly hinders the approach of electrophiles but also disrupts the planarity of the amine, potentially affecting conjugation.

  • The Selectivity Paradox: While the starting material is deactivated, the mono-methylated product (secondary amine) possesses a methyl group—a weak electron-donating group (EDG). In many aniline systems, this makes the product more nucleophilic than the starting material, leading to a "runaway" reaction where the second methylation happens faster than the first. However, in this specific nitro-substituted system, the deactivation is dominant, often requiring elevated temperatures that degrade selectivity.

Strategic Pathways

We evaluate two primary methodologies:

  • Direct Alkylation (Sɴ2): Uses Methyl Iodide (MeI).[1] Economical but prone to over-alkylation.[1] Requires precise stoichiometric control.[1]

  • Reductive Amination: Uses Paraformaldehyde and a reducing agent.[1] This stepwise mechanism is kinetically controlled and generally offers superior mono-selectivity for deactivated anilines.[1]

Experimental Protocols

Protocol A: Reductive Methylation (High Selectivity)

Recommended for high-purity requirements.[1]

Principle: This method forms an intermediate hemiaminal or imine species (often trimeric hexahydrotriazine in situ) which is then selectively reduced.[1] The steric bulk of the intermediate prevents double addition.

Reagents:

  • Substrate: 2-Chloro-5-nitroaniline (1.0 eq)[1]

  • Paraformaldehyde (3.0 eq)

  • Sodium Methoxide (NaOMe) (1.0 eq) or Sulfuric Acid (catalytic) depending on reducing agent choice.

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

  • Pre-complexation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitroaniline (10 mmol, 1.72 g) in Methanol (50 mL).

  • Addition: Add Paraformaldehyde (30 mmol, 0.90 g) and NaOMe (10 mmol, 0.54 g).

  • Formation: Heat the mixture to reflux (65°C) for 2 hours. The solution will likely change color as the intermediate forms. Note: Monitor by TLC; the starting aniline spot should disappear.

  • Reduction: Cool the mixture to 0°C in an ice bath. Carefully add NaBH₄ (15 mmol, 0.57 g) portion-wise over 20 minutes. Caution: Gas evolution (H₂) will occur.[1]

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench with saturated NH₄Cl solution (20 mL). Evaporate the Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.[1][2]

Protocol B: Controlled Direct Alkylation (Cost-Effective)

Recommended for scale-up where chromatography is available.[1]

Principle: Uses a weak base to deprotonate the aniline, followed by nucleophilic attack on Methyl Iodide. The key here is using a polar aprotic solvent (DMF) to enhance nucleophilicity and strictly limiting the alkylating agent.

Reagents:

  • Substrate: 2-Chloro-5-nitroaniline (1.0 eq)[1]

  • Methyl Iodide (MeI) (1.1 eq) (Critical Control Point)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF (Dimethylformamide)[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-chloro-5-nitroaniline (10 mmol) in DMF (20 mL).

  • Base Activation: Add K₂CO₃ (20 mmol, 2.76 g) and stir at room temperature for 30 minutes. This ensures the solution is basic, though deprotonation of the amine is minimal until heat is applied.

  • Alkylation: Add Methyl Iodide (11 mmol, 0.68 mL) dropwise via syringe.

  • Heating: Heat the reaction to 60°C . Do not exceed 80°C, as this drastically increases dimethylation rates.

  • Monitoring: Check HPLC/TLC every hour. Stop the reaction when the ratio of Product:Starting Material is optimal (typically 90-95% conversion).[1] Pushing for 100% conversion often results in 10-15% dimethyl impurity.[1]

  • Work-up: Pour the reaction mixture into ice water (100 mL). The product often precipitates as a yellow/orange solid.[2] Filter and wash with water.[1][2][4]

  • Purification: If the dimethyl impurity is >5%, purify via silica gel column chromatography (Hexane:EtOAc gradient).

Data Presentation & Comparison

ParameterProtocol A (Reductive)Protocol B (Direct Alkylation)
Selectivity (Mono:Di) > 20:1~ 8:1
Yield 85 - 92%70 - 80%
Reaction Time 4 - 6 Hours6 - 12 Hours
Purification Crystallization usually sufficientColumn Chromatography often required
Safety Profile H₂ gas evolution (manageable)MeI is a carcinogen; DMF is toxic
Cost Moderate (NaBH₄ cost)Low

Visualization: Reaction Pathways

ReactionPathways Substrate 2-Chloro-5-nitroaniline Intermediate Imine/Hemiaminal Intermediate Substrate->Intermediate Protocol A: (CH2O)n, NaOMe Product N-Methyl-2-chloro- 5-nitroaniline (Target) Substrate->Product Protocol B: MeI, K2CO3, DMF Intermediate->Product Reduction (NaBH4) SideProduct N,N-Dimethyl-2-chloro- 5-nitroaniline (Impurity) Product->SideProduct Over-Alkylation (Excess MeI/Heat)

Figure 1: Comparison of the Reductive Amination pathway (top) which avoids over-alkylation via an intermediate, versus the Direct Alkylation pathway (bottom) which carries a risk of forming the dimethylated impurity.

Critical Process Parameters (CPP)

  • Temperature Control (Protocol B):

    • < 40°C: Reaction is too slow due to nitro-deactivation.[1]

    • 80°C: Significant formation of dimethylated byproduct.

    • Target: 60°C ± 5°C.[1][5]

  • Stoichiometry (Protocol A):

    • Excess paraformaldehyde is necessary to drive the equilibrium toward the imine/hemiaminal intermediate.

    • Ensure NaBH₄ is added slowly to prevent runaway exotherms.

  • Safety Note:

    • Methyl Iodide (MeI) is a potent alkylating agent and suspected carcinogen. Use in a fume hood.[1]

    • Nitroanilines are toxic and can be absorbed through the skin.[2] Double-gloving is recommended.

References

  • Direct Alkylation of Deactivated Anilines

    • Source: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (General reference for Sɴ2 mechanisms on anilines).

    • Context: Validates the use of polar aprotic solvents (DMF)
  • Reductive Methylation Methodology

    • Source: Gribble, G. W. (1996). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system."[1] Chemical Society Reviews, 27(6), 395-404.

    • Context: Foundational text on using borohydrides for selective reductive aminations.[1]

  • Chan-Lam Coupling (Alternative Modern Approach)

    • Source: Gonzalez, I., et al. (2009).[6] "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2." Organic Letters, 11(8), 1677–1680.

    • Context: Describes the use of methylboronic acid for high selectivity in electron-deficient systems (an altern
  • Substrate Specific Properties

    • Source: PubChem Compound Summary for CID 16962, 2-Chloro-5-nitroaniline.[1]

    • Context: Physical properties and safety data.[1][2][5]

Sources

Application Notes and Protocols for the Selective Reduction of 2-chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of the nitro group in 2-chloro-N-methyl-5-nitroaniline to synthesize its corresponding diamine, 4-chloro-N1-methylbenzene-1,3-diamine. This transformation is a critical step in the synthesis of various high-value organic molecules, including pharmaceuticals, dyes, and polymers. This document explores the causality behind experimental choices for several established reduction methodologies, focusing on chemoselectivity, reaction efficiency, and safety. Detailed, step-by-step protocols for two field-proven methods—reduction with Tin(II) chloride and a greener approach using iron in acidic media—are presented. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for aromatic nitro group reductions.

Introduction: The Synthetic Importance of Aromatic Diamines

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis. The resulting aromatic amines, particularly diamines, are versatile building blocks for a wide array of complex molecules. The target product of this protocol, 4-chloro-N1-methylbenzene-1,3-diamine, is a valuable intermediate whose structural motifs are integral to the development of various industrial and pharmaceutical compounds.

The primary challenge in the reduction of this compound lies in chemoselectivity . The chosen reducing agent must selectively act upon the nitro group without affecting the aryl chloride or the N-methyl-amino substituent. Catalytic hydrogenation using certain noble metals, for instance, carries a significant risk of hydrodehalogenation, cleaving the C-Cl bond and leading to undesired byproducts.[1][2][3] Therefore, the selection of an appropriate reduction system is paramount to achieving a high yield and purity of the desired product. This guide focuses on methods known for their excellent functional group tolerance.

Overview of Reduction Methodologies

The conversion of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates. A variety of reagents can effect this transformation, each with distinct advantages and limitations.

Reaction_Overview Substrate This compound Reagents [Reducing Agent] Substrate->Reagents Product 4-chloro-N1-methylbenzene-1,3-diamine Reagents->Product Reduction

Caption: General reaction scheme for the reduction of this compound.

Several classes of reducing systems are commonly employed:

  • Catalytic Hydrogenation: Reagents like H₂ gas with Palladium on Carbon (Pd/C) or Raney Nickel are highly efficient.[1][4] However, Pd/C is notorious for causing dehalogenation of aryl halides.[2] Raney Nickel is often a safer alternative for halogenated substrates, but chemoselectivity can still be a concern.[1][3]

  • Metal/Acid Systems: The "dissolving metal" reductions, such as Tin (Sn) or Iron (Fe) in hydrochloric or acetic acid, are classic, robust, and highly chemoselective methods.[1][5] They are particularly well-suited for substrates with reducible halogens, as they generally leave the C-Cl bond intact.[2]

  • Transfer Hydrogenation: This approach uses molecules like hydrazine or formic acid as a hydrogen source in the presence of a catalyst (e.g., an iron complex).[6][7] It offers a milder and often safer alternative to using high-pressure hydrogen gas.

  • Metal Salts and Hydrides: Tin(II) chloride (SnCl₂) is a widely used stoichiometric reductant that offers excellent selectivity for nitro groups in the presence of other reducible functionalities like ketones, esters, and halogens.[1][2] Sodium borohydride (NaBH₄), typically a mild reducing agent, can be activated with transition metal salts like NiCl₂ or CuSO₄ to effectively reduce nitroarenes under moderate conditions.[8][9]

Mechanistic Insight: Reduction via Acid-Activated Metal

The reduction of a nitroarene using a metal like tin or iron in acidic media is a stepwise process involving proton-coupled electron transfers. The strong acid activates the nitro group by protonating its oxygen atoms, making it more susceptible to electron transfer from the metal surface.

Reduction_Mechanism cluster_acidic Acidic Conditions (e.g., Sn/HCl) Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso Intermediate) Nitro->Nitroso + 2e⁻, + 2H⁺ - H₂O Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₃⁺ (Anilinium Salt) Hydroxylamine->Amine + 2e⁻, + 2H⁺ - H₂O FinalAmine Ar-NH₂ (Aniline) Amine->FinalAmine Base Workup (e.g., NaOH)

Caption: Stepwise mechanism of aromatic nitro group reduction in acidic media.

This pathway effectively prevents the formation of dimeric side products (azo and azoxy compounds) that can occur under neutral or basic conditions, as the intermediate species are protonated and remain on the reaction pathway toward the final amine.[5] The final product exists as an ammonium salt in the acidic medium and is liberated as the free amine during a basic workup.[5]

Comparative Analysis of Recommended Reduction Protocols

The choice of method depends on factors such as scale, available equipment, cost, and the presence of other functional groups. Below is a summary of the two protocols detailed in this guide.

Parameter **Method A: Tin(II) Chloride (SnCl₂) **Method B: Iron (Fe) / HCl
Primary Reagents SnCl₂·2H₂O, Ethanol/Ethyl AcetateIron powder, Hydrochloric Acid
Typical Conditions Reflux (approx. 78 °C in EtOH), 1-4 hoursReflux (approx. 80-100 °C), 2-6 hours
Chemoselectivity Excellent. Tolerates halogens, ketones, esters, nitriles.[1][2]Excellent. A standard for preserving aryl halides.[1][4]
Advantages Mild conditions, high selectivity, clean reaction profile.Highly economical, environmentally benign ("green"), readily available reagents.
Disadvantages Stoichiometric amounts of tin salts are required, leading to tin-containing waste.Can require a larger excess of metal, and filtration of fine iron sludge can be challenging on a large scale.
Workup Basic workup (NaOH or NaHCO₃) to precipitate tin salts and liberate the free amine.Basic workup to precipitate iron oxides/hydroxides and liberate the free amine.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol A: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is highly reliable for selectively reducing nitro groups while preserving the aryl chloride functionality.[2]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Absolute Ethanol or Ethyl Acetate

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, standard glassware.

Workflow Diagram:

Protocol_A_Workflow Start Dissolve Substrate in Ethanol AddSnCl2 Add SnCl₂·2H₂O (portion-wise) Start->AddSnCl2 Reflux Heat to Reflux (Monitor by TLC) AddSnCl2->Reflux Cool Cool to Room Temp. Reflux->Cool Quench Slowly add 10% NaOH (aq) until pH > 10 Cool->Quench Filter Filter Tin Salts (Optional, if heavy ppt) Quench->Filter Extract Extract with Ethyl Acetate Filter->Extract Wash Wash Organic Layer (Water, then Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the SnCl₂-mediated reduction.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of substrate).

  • Addition of Reductant: To the stirring solution at room temperature, add tin(II) chloride dihydrate (4.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully add 10% aqueous NaOH solution with vigorous stirring until the mixture is strongly basic (pH > 10). A thick, white precipitate of tin(IV) oxide/hydroxide will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. If a thick emulsion forms, the mixture can be filtered through a pad of celite before extraction.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-chloro-N1-methylbenzene-1,3-diamine can be purified by flash column chromatography on silica gel if necessary.

Protocol B: Reduction using Iron Powder in Acidic Medium

This "Béchamp-style" reduction is an economical and environmentally friendly alternative, using inexpensive and low-toxicity reagents.[4]

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh, activated) (5.0-6.0 eq)

  • Ethanol and Water (e.g., 4:1 mixture)

  • Concentrated Hydrochloric Acid (HCl) (0.5-1.0 eq) or Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Celite (for filtration)

  • Standard laboratory glassware as listed in Protocol A.

Workflow Diagram:

Protocol_B_Workflow Start Suspend Iron Powder in EtOH/Water AddSubstrate Add Substrate and Heat to Reflux Start->AddSubstrate AddAcid Add conc. HCl (dropwise) AddSubstrate->AddAcid Reflux Maintain Reflux (Monitor by TLC) AddAcid->Reflux Cool Cool to Room Temp. Reflux->Cool Basify Add NaHCO₃ (aq) or NH₄OH until pH > 8 Cool->Basify Filter Filter through Celite, wash with solvent Basify->Filter Extract Separate layers and Extract Aqueous Phase Filter->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the iron-mediated reduction.

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add iron powder (5.0 eq) and a solvent mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Substrate and Acid: Add the this compound (1.0 eq) to the suspension. Heat the mixture to a gentle reflux. Once refluxing, add concentrated HCl (0.5 eq) dropwise via a syringe.

  • Reaction: Maintain the reaction at reflux with vigorous stirring. The reaction is often exothermic. Monitor by TLC for the disappearance of the starting material (typically 2-6 hours).

  • Workup - Quenching: Cool the mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the mixture is basic (pH > 8) and effervescence ceases.

  • Filtration: Dilute the reaction mixture with ethyl acetate or dichloromethane and filter the entire slurry through a pad of celite to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with the organic solvent.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration and Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography as needed.

Product Characterization

The successful synthesis of 4-chloro-N1-methylbenzene-1,3-diamine (CAS: 59681-66-2) should be confirmed using standard analytical techniques.[10][11]

  • ¹H NMR: Expect to see distinct signals for the aromatic protons, the two different amine protons (NH₂ and NH-CH₃), and the methyl group protons.

  • ¹³C NMR: The spectrum should show the correct number of aromatic carbon signals, plus a signal for the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (156.61 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.[11]

  • FT-IR Spectroscopy: Look for the characteristic N-H stretching bands for the primary and secondary amines in the region of 3200-3500 cm⁻¹.

References

  • Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines.RSC Publishing.
  • Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.Journal of Synthetic Chemistry.
  • Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.RSC Publishing.
  • Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.ScholarWorks @ UTRGV.
  • Amine synthesis by nitro compound reduction.Organic Chemistry Portal.
  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).OrgoSolver.
  • Recent Advances in the Nanocatalyst-Assisted NaBH4 Reduction of Nitroaromatics in Water.
  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.Semantic Scholar.
  • Nitro Reduction - Common Conditions. Organic Chemistry Data.[Link]

  • Nitroaromatic Reduction w/Sn. Sciencemadness.org.[Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications.[Link]

  • Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Publications.[Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications.[Link]

  • Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. National Center for Biotechnology Information.[Link]

Sources

Application Note: Synthesis and Validation of Benzimidazole-Based Pharmaceutical Intermediates Derived from 2-Chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Medicinal Chemistry Context

In modern drug discovery, the strategic selection of core building blocks dictates both the synthetic viability and the pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API). 2-Chloro-N-methyl-5-nitroaniline (CAS 101513-60-4) is a highly versatile, commercially available intermediate utilized extensively in the synthesis of small-molecule inhibitors, including novel HSF1 pathway inhibitors (e.g., NXP800 analogues) and various kinase targets[1][2].

The structural architecture of this compound offers two distinct advantages:

  • The N-Methyl Motif: In medicinal chemistry, N-methylation is a privileged modification. It restricts amide/amine bond rotation, eliminates hydrogen bond donors to improve lipid membrane permeability, and drastically enhances the metabolic stability of the resulting API by preventing oxidative liabilities[1].

  • Regioselective Activation: The para-relationship between the C2-chloride and C5-nitro group highly activates the ring for Nucleophilic Aromatic Substitution (SNAr), allowing for mild, high-yielding functionalization.

Furthermore, because unreacted nitroaromatics and chlorinated anilines are flagged as potential genotoxic impurities (GTIs) under ICH M7 guidelines, their consumption and clearance must be rigorously monitored via LC-MS/MS to ensure sub-ppm levels in the final drug substance[3]. The protocols detailed below are designed as self-validating systems to ensure both chemical conversion and GTI clearance.

Mechanistic Rationale & Synthetic Workflow

The transformation of this compound into a complex benzimidazole API core follows a robust three-phase sequence: SNAr, nitro reduction, and oxidative cyclization.

  • Phase 1: SNAr Activation. The strongly electron-withdrawing nitro group (-M, -I effects) depletes electron density at the para position (C2). This stabilizes the Meisenheimer complex intermediate during nucleophilic attack by a primary amine, facilitating the expulsion of the chloride leaving group.

  • Phase 2: Nitro Reduction. Because the halogen has been displaced in Phase 1, the resulting nitro-diamine can be cleanly reduced using catalytic hydrogenation (Pd/C, H

    
    ) without the risk of dehalogenation, avoiding messy dissolving-metal reductions.
    
  • Phase 3: Cyclization. The resulting 1,2-diamine is reacted with an aldehyde. The initial Schiff base cyclizes into an imidazoline, which is subsequently aromatized into a highly stable 1-methyl-benzimidazole core.

Workflow A 2-Chloro-N-methyl- 5-nitroaniline B SNAr Reaction (R-NH2) A->B Step 1 C Nitro Reduction (H2, Pd/C) B->C Step 2 D Cyclization (R-CHO) C->D Step 3 E Benzimidazole API Core D->E Final

Synthetic workflow from this compound to benzimidazole API cores.

Mechanism N1 Para-Nitro Group Electron-withdrawing (-M, -I) N2 C2-Chloride Activation Depleted electron density N1->N2 N3 Nucleophilic Attack Amine attacks C2 carbon N2->N3 N4 Meisenheimer Complex Charge stabilized by NO2 N3->N4 N5 Chloride Elimination Aromaticity restored N4->N5

Mechanism of para-nitro directed Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Quantitative Reaction Optimization Data

To ensure scalable and reproducible outcomes, the following tables summarize the optimization parameters for the first two critical phases of the workflow.

Table 1: Optimization of SNAr Conditions for this compound

Nucleophile (Amine)SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Rationale
IsopropylamineDMFDIPEA80492High polarity stabilizes the transition state.
AnilineDMSOK

CO

1101278Lower nucleophilicity of anilines requires higher thermal energy.
PiperazineEtOHTEA70685Protic solvent aids in chloride leaving group departure.

Table 2: Nitro Reduction Matrix

Reagent SystemSolventTemp (°C)ChemoselectivityYield (%)Application Context
H

(1 atm), 10% Pd/C
MeOH/THF25High95Standard clean reduction for halogen-free intermediates.
Fe powder, NH

Cl
EtOH/H

O
80Moderate88Preferred if the SNAr R-group contains reducible halogens.
SnCl

·2H

O
EtOAc60High82Mild conditions; requires rigorous basic aqueous workup.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure the system self-validates its chemical progress and safety profile.

Protocol A: SNAr Synthesis of N-Alkyl-N'-methyl-4-nitrobenzene-1,2-diamine
  • Objective: Displace the C2-chloride with a primary amine.

  • Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger. It prevents the formation of amine hydrochlorides, ensuring the nucleophile remains active and in excess. DMF is chosen to stabilize the highly polar Meisenheimer transition state.

  • Procedure:

    • Charge a dry 100 mL round-bottom flask with this compound (1.0 eq, 10 mmol) and DMF (20 mL).

    • Add the primary amine (1.2 eq, 12 mmol) followed by DIPEA (2.0 eq, 20 mmol).

    • Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

    • Self-Validation (IPC): Monitor via LC-MS. The starting material possesses a distinct yellow chromophore. As the reaction progresses, the solution will shift to a deep orange/red. The reaction is deemed complete when the starting material mass signal is < 1% (critical for GTI clearance[3]).

    • Workup: Cool to room temperature and quench by pouring into 100 mL of ice-cold water. The highly lipophilic product will precipitate. Filter the solid and wash with cold water (3 x 20 mL) to completely remove DMF and DIPEA salts. Dry under vacuum.

Protocol B: Catalytic Hydrogenation of the Nitro Intermediate
  • Objective: Reduce the C5-nitro group to an amine to yield a 1,2,4-triamine derivative.

  • Causality: A mixed solvent system of MeOH/THF is used. THF ensures complete solubilization of the lipophilic nitro intermediate, while MeOH provides the necessary proton transfer capabilities for the catalytic reduction mechanism at the palladium surface.

  • Procedure:

    • Dissolve the SNAr product (10 mmol) in a 1:1 mixture of MeOH/THF (40 mL).

    • Carefully add 10% Pd/C (0.1 eq, 1 mmol) under a steady stream of nitrogen to prevent auto-ignition.

    • Purge the flask with hydrogen gas (balloon) and stir vigorously at room temperature for 3 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the deep orange chromophore to a pale/colorless solution visually validates the complete reduction of the nitro group.

    • Workup: Filter the mixture through a pad of Celite. Causality: Celite prevents finely divided, pyrophoric palladium particles from contaminating the API intermediate. Concentrate the filtrate under reduced pressure to yield the triamine. Use immediately in the next step to prevent oxidative degradation.

Protocol C: Oxidative Cyclization to 1-Methyl-1H-benzimidazole
  • Objective: Condense the 1,2-diamine moiety with an aldehyde to form the benzimidazole core.

  • Causality: Sodium metabisulfite (Na

    
    S
    
    
    
    O
    
    
    ) is added. It forms a bisulfite adduct with the aldehyde, rendering it highly electrophilic for the initial Schiff base formation. It subsequently acts as a mild oxidant to drive the aromatization of the imidazoline intermediate into the thermodynamically stable benzimidazole.
  • Procedure:

    • Dissolve the triamine intermediate (10 mmol) in EtOH (30 mL).

    • Add the desired aldehyde (1.05 eq, 10.5 mmol) and Na

      
      S
      
      
      
      O
      
      
      (1.2 eq, 12 mmol).
    • Reflux the mixture at 80 °C for 4 hours.

    • Self-Validation (IPC): LC-MS analysis will show the disappearance of the triamine mass and the appearance of the [M+H]+ signal corresponding to the cyclized benzimidazole.

    • Workup: Concentrate the solvent, neutralize with saturated aqueous NaHCO

      
       (pH > 8 to ensure free-basing of the benzimidazole nitrogens), and extract with EtOAc (3 x 30 mL). Dry over anhydrous Na
      
      
      
      SO
      
      
      and concentrate to yield the final API core.

References

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PMC -[Link][1]

  • Genotoxic Impurities and Reaction Monitoring - ResearchGate -[Link][3]

Sources

Application Notes and Protocols for Azo Coupling Reactions Utilizing 2-Chloro-N-methyl-5-nitroaniline Diazonium Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Utility of 2-Chloro-N-methyl-5-nitroaniline in Azo Dye Synthesis

Azo compounds, characterized by the vibrant chromophoric azo group (-N=N-), represent the most extensive and versatile class of synthetic organic dyes.[1] Their applications span a wide array of industries, from textiles and printing to pioneering roles in pharmaceuticals and advanced materials.[1] The synthesis of these crucial molecules predominantly relies on the azo coupling reaction, a process that involves the electrophilic substitution of an electron-rich aromatic system by a diazonium salt.[2]

The electronic and steric properties of the starting aromatic amine, which is converted into the diazonium salt, profoundly influence the reactivity of the diazonium ion and the characteristics of the resulting azo dye. This guide focuses on the use of this compound as a precursor for generating a highly reactive diazonium salt for use in azo coupling reactions. The presence of a nitro group, a potent electron-withdrawing group, is known to increase the electrophilicity of the diazonium ion, thereby enhancing its reactivity in coupling reactions. The chloro substituent and the N-methyl group further modulate the electronic and steric environment, offering a unique building block for the synthesis of novel azo compounds with potentially distinct properties.

These application notes provide a comprehensive, in-depth guide to the preparation and utilization of this compound diazonium salts in azo coupling reactions. While direct, explicit protocols for this specific N-methylated aniline are not abundant in publicly available literature, the following protocols are synthesized from established principles of diazotization of N-alkylated and nitro-substituted anilines, providing a robust and scientifically-grounded starting point for researchers.

I. The Chemistry of Diazotization and Azo Coupling

The overall process is a two-step synthetic sequence:

  • Diazotization: The conversion of the primary aromatic amine, this compound, into its corresponding diazonium salt. This is typically achieved by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid at low temperatures.[3]

  • Azo Coupling: The resulting diazonium salt, a potent electrophile, is then reacted with an electron-rich coupling partner, such as a phenol, naphthol, or another aromatic amine, to form the final azo compound.[1]

Mechanistic Considerations for N-Methylated Anilines

The diazotization of a secondary aromatic amine like this compound proceeds through a slightly different mechanistic pathway compared to primary anilines. The initial reaction with the nitrosonium ion (NO⁺) forms an N-nitrosoamine intermediate. Subsequent tautomerization and protonation, followed by the elimination of water, generate the diazonium ion.

II. Experimental Protocols

A. Protocol 1: Preparation of this compound Diazonium Salt Solution

This protocol details the in situ preparation of the diazonium salt. It is crucial to use the prepared solution immediately in the subsequent coupling reaction due to the inherent instability of diazonium salts.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled or Deionized Water

  • Ice

  • Urea or Sulfamic Acid (for quenching excess nitrous acid)

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of the Amine Salt Suspension: In a three-necked flask equipped with a stirrer and thermometer, suspend this compound (e.g., 10 mmol) in a mixture of concentrated hydrochloric acid (e.g., 25 mL) and water (e.g., 25 mL). Stir the mixture to form a fine suspension of the amine hydrochloride salt.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 10.5 mmol, 1.05 equivalents) in cold water (e.g., 15 mL).

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise from the dropping funnel to the stirred amine salt suspension over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • Monitoring the Reaction: After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. To check for the presence of excess nitrous acid, a drop of the reaction mixture is streaked on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.

  • Quenching Excess Nitrous Acid (Optional but Recommended): If a positive test for nitrous acid is observed, add a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative. This step is crucial to prevent unwanted side reactions in the subsequent coupling step.

  • Immediate Use: The resulting clear, yellowish solution of the this compound diazonium salt should be used immediately in the azo coupling reaction.

B. Protocol 2: Azo Coupling with Phenolic Compounds (e.g., Phenol)

This protocol describes a general procedure for the coupling of the prepared diazonium salt with a phenol.

Materials:

  • This compound diazonium salt solution (from Protocol 1)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Distilled or Deionized Water

  • Ice

Equipment:

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • Preparation of the Coupling Partner Solution: In a beaker, dissolve phenol (e.g., 10 mmol) in a 10% aqueous solution of sodium hydroxide (e.g., 40 mL). The alkaline conditions deprotonate the phenol to the more reactive phenoxide ion.

  • Cooling: Cool the phenoxide solution to 0-5 °C in an ice bath with continuous stirring.

  • Azo Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold phenoxide solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

  • Completion of Reaction: Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolation and Purification: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

C. Protocol 3: Azo Coupling with Naphtholic Compounds (e.g., 2-Naphthol)

This protocol provides a method for coupling with a naphthol, which often results in intensely colored dyes.

Materials:

  • This compound diazonium salt solution (from Protocol 1)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled or Deionized Water

  • Ice

Equipment:

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • Preparation of the Coupling Partner Solution: In a beaker, dissolve 2-naphthol (e.g., 10 mmol) in a 10% aqueous solution of sodium hydroxide (e.g., 50 mL).[3]

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Azo Coupling: With vigorous stirring, slowly add the cold diazonium salt solution to the cold 2-naphthol solution.[3] An intensely colored precipitate will form.

  • Completion of Reaction: Stir the mixture in the ice bath for 30-60 minutes.

  • Isolation and Purification: Isolate the azo dye by vacuum filtration and wash with cold water. Recrystallize from a suitable solvent if necessary.

D. Protocol 4: Azo Coupling with Aromatic Amines (e.g., N,N-Dimethylaniline)

This protocol outlines the coupling reaction with a tertiary aromatic amine.

Materials:

  • This compound diazonium salt solution (from Protocol 1)

  • N,N-Dimethylaniline

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Sodium Acetate (if using acetic acid)

  • Distilled or Deionized Water

  • Ice

Equipment:

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • Preparation of the Coupling Partner Solution: In a beaker, dissolve N,N-dimethylaniline (e.g., 10 mmol) in a dilute solution of hydrochloric acid or acetic acid. The reaction is typically carried out in a slightly acidic medium.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Azo Coupling: Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring. If using acetic acid, the addition of a sodium acetate solution may be necessary to buffer the pH. A colored product will form.

  • Completion of Reaction: Continue stirring in the ice bath for 1-2 hours.

  • Isolation and Purification: Isolate the product by filtration, wash with cold water, and recrystallize from an appropriate solvent.

III. Visualization of Workflows and Mechanisms

A. Experimental Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification Amine This compound HCl_H2O HCl / H₂O Amine->HCl_H2O Cooling1 Cool to 0-5 °C HCl_H2O->Cooling1 NaNO2 Add NaNO₂ Solution Cooling1->NaNO2 Diazonium Diazonium Salt Solution NaNO2->Diazonium Mixing Mix with Diazonium Salt Diazonium->Mixing Coupling_Partner Coupling Partner (e.g., Phenol, Naphthol) Base Dissolve in Base (e.g., NaOH) Coupling_Partner->Base Cooling2 Cool to 0-5 °C Base->Cooling2 Cooling2->Mixing Azo_Dye Azo Dye Precipitate Mixing->Azo_Dye Filtration Vacuum Filtration Azo_Dye->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Pure_Dye Pure Azo Dye Recrystallization->Pure_Dye

Caption: General workflow for the synthesis of an azo dye from this compound.

B. Reaction Mechanism: Diazotization of a Secondary Aromatic Amine

Diazotization_Mechanism Amine Ar-NH(CH₃) Intermediate1 Ar-N(CH₃)-N=O Amine->Intermediate1 Attack on Nitrosonium Nitrosonium N=O⁺ Intermediate2 Ar-N(CH₃)-N=OH⁺ Intermediate1->Intermediate2 Protonation Protonation + H⁺ Intermediate3 Ar-N=N-OH Intermediate2->Intermediate3 Deprotonation & Tautomerization Tautomerization Tautomerization Intermediate4 Ar-N=N-OH₂⁺ Intermediate3->Intermediate4 Protonation Protonation2 + H⁺ Diazonium Ar-N≡N⁺ Intermediate4->Diazonium Loss of Water Water_Loss - H₂O

Caption: Simplified mechanism for the diazotization of a secondary aromatic amine.

IV. Data Presentation

The following table provides representative data for azo coupling reactions of a substituted nitroaniline diazonium salt with various coupling partners. The yields and λmax values are illustrative and may vary depending on the precise reaction conditions and the specific diazo component used.

Coupling Partner Product Color Typical Yield (%) Typical λmax (nm)
PhenolOrange-Red80-90470-490
2-NaphtholDeep Red85-95480-520
N,N-DimethylanilineRed-Violet75-85510-540
ResorcinolOrange80-90440-460

V. Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of azo dye 1. Decomposition of the diazonium salt. 2. Incorrect pH for coupling. 3. Incomplete diazotization.1. Strictly maintain the temperature at 0-5 °C during diazotization and coupling. Use the diazonium salt solution immediately. 2. For phenols and naphthols, ensure the coupling medium is alkaline (pH 9-11). For anilines, maintain a slightly acidic pH. 3. Ensure a slight excess of sodium nitrite is used and test for its presence with starch-iodide paper.
Dark, tarry product 1. Temperature too high during diazotization. 2. Side reactions due to excess nitrous acid.1. Improve cooling and slow down the addition of sodium nitrite. 2. Quench excess nitrous acid with urea or sulfamic acid before coupling.
Precipitate forms during diazotization The amine hydrochloride salt is sparingly soluble.This is often normal. Ensure vigorous stirring to maintain a fine suspension for efficient reaction.
Color of the dye is weak or off-shade 1. Impure starting materials. 2. Incorrect pH of coupling.1. Use high-purity this compound and coupling partner. 2. Optimize the pH of the coupling reaction.

VI. Safety Precautions

  • Diazonium Salts: Solid diazonium salts are explosive when dry and should not be isolated. Always keep them in solution and use them immediately after preparation.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Aromatic Amines: Many aromatic amines are toxic and may be carcinogenic. Avoid inhalation, ingestion, and skin contact.

VII. References

  • Azo coupling - Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Chloro-N-methyl-5-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-methyl-5-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic principles behind the synthesis, provide actionable solutions to frequently encountered problems, and offer detailed protocols to ensure reproducible and high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

The most prevalent industrial and laboratory-scale synthesis is the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloro-1-nitrobenzene with methylamine . The nitro group strongly activates the aromatic ring towards nucleophilic attack, making the chlorine atoms susceptible to displacement. The reaction selectively substitutes the chlorine atom at the C-4 position (para to the nitro group) due to its higher activation.

Q2: What are the critical parameters that influence the yield and purity of the final product?

Several parameters must be tightly controlled:

  • Temperature: Exothermic reactions require careful temperature management to prevent side reactions and the formation of impurities.

  • Solvent: The choice of solvent affects reagent solubility and reaction kinetics. Aprotic polar solvents are common, but aromatic hydrocarbons are also used.[1]

  • Stoichiometry: The molar ratio of methylamine to 2,4-dichloro-1-nitrobenzene is crucial to prevent di-substitution and ensure complete conversion.

  • Reaction Time: Monitoring the reaction is essential to determine the optimal time for quenching, maximizing product formation while minimizing byproduct generation.

Q3: What are the primary impurities I should expect?

The main impurities include:

  • Unreacted 2,4-dichloro-1-nitrobenzene: Due to incomplete reaction.

  • Isomeric byproduct (4-chloro-N-methyl-2-nitroaniline): Formed by substitution at the less-favored C-2 position.

  • Di-substituted product (N,N'-dimethyl-4-nitro-1,3-phenylenediamine): If an excess of methylamine is used or reaction conditions are too harsh.

  • Hydrolysis products: Such as 2-chloro-4-nitrophenol, if water is present in the reaction mixture.

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques.[2][3][4]

  • TLC: A rapid and cost-effective method to qualitatively track the consumption of starting material and the formation of the product. A typical eluent system would be a mixture of hexane and ethyl acetate.[5]

  • HPLC: Provides quantitative data on the conversion rate and the formation of byproducts, allowing for precise determination of reaction completion.[2][3]

Synthesis & Purification Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Starting Materials|{2,4-dichloro-1-nitrobenzene | Methylamine | Solvent} Reaction Reaction Setup Charge reactor Control Temperature (-5 to 10°C) Add Methylamine Start->Reaction Monitoring Reaction Monitoring|{TLC / HPLC Analysis | Check for completion} Reaction->Monitoring Monitoring->Monitoring Workup Aqueous Work-up Quench reaction Phase separation Wash organic layer Monitoring->Workup Reaction Complete Isolation Product Isolation Solvent removal (distillation) Obtain crude product Workup->Isolation Purification Purification Recrystallization from Methanol/Ethanol Isolation->Purification Final Final Product|{this compound | Dry and Characterize} Purification->Final

Caption: General workflow for synthesis and purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, explaining the root causes and providing validated solutions.

Problem 1: Low Overall Yield

A low yield is the most common issue, often stemming from several factors.

Potential Cause A: Incomplete Reaction
  • Why it happens: Insufficient reaction time, low temperature, or poor mixing can lead to a significant amount of unreacted 2,4-dichloro-1-nitrobenzene remaining.

  • Recommended Actions:

    • Optimize Temperature: While initial addition should be cold to control the exotherm, slowly raising the temperature to 25-40°C after the addition is complete can drive the reaction forward.

    • Increase Reaction Time: Use TLC or HPLC to monitor the reaction. Do not quench the reaction until the starting material spot/peak is minimal.

    • Ensure Efficient Stirring: Maintain vigorous stirring throughout the reaction to ensure homogeneity.

Potential Cause B: Formation of Isomeric Byproducts
  • Why it happens: While substitution at the C-4 position (para to the nitro group) is electronically favored, some substitution can occur at the C-2 position (ortho to the nitro group), yielding 4-chloro-N-methyl-2-nitroaniline. Higher temperatures can often decrease regioselectivity. The nitro group is a powerful electron-withdrawing group that stabilizes the negative charge in the Meisenheimer complex intermediate, particularly when the attack is at the ortho or para positions.[6]

  • Recommended Actions:

    • Strict Temperature Control: Maintain a low temperature (e.g., 0-10°C) during the addition of methylamine to maximize the kinetic preference for the C-4 position.[7]

    • Solvent Selection: Aprotic solvents can influence selectivity. Toluene or xylene have been shown to be effective in similar ammonolysis reactions, providing high yields and purity.[1]

Potential Cause C: Product Loss During Work-up and Purification
  • Why it happens: The product has some solubility in aqueous and organic solvents. Excessive washing or using an unsuitable recrystallization solvent can lead to significant material loss.

  • Recommended Actions:

    • Minimize Wash Volumes: During the aqueous work-up, use the minimum amount of water necessary for effective washing.

    • Optimize Recrystallization: Methanol or ethanol are commonly used for recrystallization.[8][9] To maximize recovery, use the minimum amount of hot solvent to dissolve the crude product and allow for slow cooling, followed by chilling in an ice bath to precipitate the maximum amount of purified product.[5][10]

Problem 2: Product is Dark, Oily, or Tarry

The formation of dark, intractable materials indicates decomposition or significant side reactions.

Potential Cause A: Oxidation of Amine
  • Why it happens: Aniline derivatives can be susceptible to oxidation, especially at elevated temperatures or in the presence of impurities. This can lead to the formation of colored, polymeric materials.

  • Recommended Actions:

    • Maintain Low Temperature: Overheating during the exothermic addition of methylamine is a common cause. Ensure your cooling system is adequate.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation.

Potential Cause B: Uncontrolled Exotherm
  • Why it happens: The reaction between 2,4-dichloro-1-nitrobenzene and methylamine is highly exothermic. A rapid addition of methylamine can cause the temperature to spike, leading to thermal decomposition and the formation of various byproducts.

  • Recommended Actions:

    • Slow, Controlled Addition: Add the methylamine solution dropwise via an addition funnel, carefully monitoring the internal temperature.

    • Pre-chilling: Ensure the reaction vessel containing the 2,4-dichloro-1-nitrobenzene solution is thoroughly chilled before starting the addition.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common synthesis issues.

Troubleshooting_Tree Start Problem Encountered LowYield Low Yield Start->LowYield PoorPurity Poor Purity / Dark Color Start->PoorPurity IncompleteReaction Cause: Incomplete Reaction LowYield->IncompleteReaction IsomerFormation Cause: Isomer Formation LowYield->IsomerFormation WorkupLoss Cause: Work-up Loss LowYield->WorkupLoss TempSpike Cause: Uncontrolled Exotherm PoorPurity->TempSpike Oxidation Cause: Oxidation PoorPurity->Oxidation Sol_Incomplete Solution: - Increase reaction time/temp - Monitor with TLC/HPLC - Improve stirring IncompleteReaction->Sol_Incomplete Sol_Isomer Solution: - Strict temp control (0-10°C) - Optimize solvent IsomerFormation->Sol_Isomer Sol_Workup Solution: - Minimize wash volumes - Optimize recrystallization solvent WorkupLoss->Sol_Workup Sol_Temp Solution: - Slow, controlled addition - Efficient cooling TempSpike->Sol_Temp Sol_Oxidation Solution: - Maintain low temperature - Consider inert atmosphere Oxidation->Sol_Oxidation

Sources

purification methods for crude 2-chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 2-Chloro-N-methyl-5-nitroaniline

Welcome to the Technical Support Center for the isolation and purification of1[1]. This guide is designed for synthesis chemists and drug development professionals dealing with the specific challenges of purifying halogenated, nitrated secondary anilines.

Below, you will find causality-driven troubleshooting FAQs, quantitative impurity profiles, and self-validating purification protocols.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my crude mixture always contain a significant amount of the N,N-dimethylated byproduct, even when I use exactly 1.0 equivalent of methylating agent? A1: This is a classic issue of competing nucleophilicity driven by inductive effects. When the primary amine (2-chloro-5-nitroaniline) undergoes its first methylation, the newly attached methyl group exerts an electron-donating inductive effect (+I). This increases the electron density on the nitrogen atom, making the intermediate secondary amine (your target) more nucleophilic than the starting material. Consequently, the target molecule competes aggressively for the remaining methylating agent (e.g., methyl iodide or dimethyl sulfate), leading to rapid over-alkylation into the tertiary amine[2][3].

Q2: Can I use a standard acid-base extraction (e.g., 1M HCl) to wash away the unreacted primary amine? A2: No. Standard acid-base extraction will fail for this specific compound. The presence of the strongly electron-withdrawing nitro group (-NO₂)—which is para to the chlorine and meta to the amine—exerts powerful resonance (-R) and inductive (-I) effects. Combined with the ortho-chloro group, the lone pair on the nitrogen is highly delocalized. This drastically reduces the basicity of the amine, dropping its pKa near or below zero. Standard aqueous HCl is insufficiently acidic to protonate the amine, meaning both the starting material and the product will remain trapped in the organic phase.

Q3: How does silica gel chromatography successfully separate these structurally similar compounds? A3: Separation is dictated by hydrogen bonding capabilities rather than molecular weight. According to 4[4], non-polar/polar solvent mixtures (like Hexane/Ethyl Acetate) exploit the differences in H-bond donors. The N,N-dimethyl byproduct has zero H-bond donors (least polar), the N-methyl target has one, and the unreacted starting material has two (most polar). This predictable polarity gradient ensures reliable baseline resolution.

Part 2: Impurity Profiling & Elution Data

To successfully monitor your purification, reference the quantitative TLC data below.

Table 1: H-Bonding and Elution Profile (Mobile Phase: Hexane:EtOAc 80:20)

CompoundAmine ClassificationH-Bond DonorsRelative PolarityEstimated R_f Value
2-Chloro-N,N-dimethyl-5-nitroaniline Tertiary (Over-alkylated)0Low0.65 - 0.75
This compound Secondary (Target)1Medium0.40 - 0.50
2-Chloro-5-nitroaniline Primary (Starting Material)2High0.20 - 0.30

Part 3: Mechanistic Pathway & Separation Workflow

The following diagram illustrates the reaction pathway that generates the crude mixture and the logical flow of the chromatographic separation.

PurificationWorkflow SM 2-Chloro-5-nitroaniline (Primary Amine, Most Polar) Reaction Methylation (MeI / K2CO3) SM->Reaction Purification Silica Gel Chromatography (Hexane : EtOAc) SM->Purification Reaction->SM Unreacted Target This compound (Secondary Amine, Target) Reaction->Target Mono-alkylation Impurity 2-Chloro-N,N-dimethyl-5-nitroaniline (Tertiary Amine, Least Polar) Reaction->Impurity Over-alkylation Target->Purification Impurity->Purification Elution1 Fraction 1: N,N-dimethyl (High Rf) Purification->Elution1 Fastest Eluting Elution2 Fraction 2: N-methyl target (Medium Rf) Purification->Elution2 Target Fraction Elution3 Fraction 3: Unreacted SM (Low Rf) Purification->Elution3 Slowest Eluting

Reaction pathway and chromatographic elution profile for this compound.

Part 4: Step-by-Step Purification Protocols

Protocol A: Flash Column Chromatography (Primary Method)

This method is highly recommended for obtaining >98% purity, as it directly exploits the hydrogen-bonding differences outlined in Table 1[4][5].

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add silica gel (approx. 3 times the mass of the crude) and concentrate under reduced pressure until a free-flowing powder is obtained. Self-validation: The powder must not clump; clumping indicates residual solvent which will cause band tailing.

  • Column Packing: Slurry-pack a glass column with 230-400 mesh silica gel using Hexane. Ensure the bed is perfectly level.

  • Loading: Carefully pour the dry-loaded silica onto the top of the column bed. Cap with a 1 cm layer of clean sand to prevent disturbance during solvent addition.

  • Elution: Begin isocratic elution using a Hexane:Ethyl Acetate (85:15 v/v) mixture.

  • Fraction Monitoring: Collect 20 mL fractions. Spot every third fraction on a TLC plate and develop in Hexane:EtOAc (80:20). Visualize under UV light (254 nm).

    • Fraction 1 (Discard): Fast-eluting yellow band (N,N-dimethyl byproduct).

    • Fraction 2 (Keep): Middle-eluting band (Target).

    • Fraction 3 (Discard): Slow-eluting band (Unreacted starting material).

  • Isolation: Pool the fractions containing only the target (R_f ~ 0.45). Evaporate the solvent under reduced pressure and dry the resulting solid under high vacuum (0.1 mbar) for 4 hours.

Protocol B: Selective Recrystallization (Alternative Method)

If chromatography is unfeasible at your scale, recrystallization can enrich the target, though it may require multiple iterations to remove all N,N-dimethyl impurities.

  • Dissolution: Suspend the crude solid in a minimal amount of hot ethanol (75 °C) in an Erlenmeyer flask. Stir vigorously until fully dissolved.

  • Hot Filtration: If any dark, insoluble particulates remain, perform a rapid hot filtration through fluted filter paper to clarify the solution.

  • Cloud-Point Induction: While maintaining the solution at 75 °C, add deionized water dropwise. Stop adding water the exact moment the solution becomes slightly turbid (the cloud point). Self-validation: If the solution oils out instead of clouding, you have added water too quickly or the temperature dropped. Reheat and add a few drops of ethanol to redissolve.

  • Crystallization: Remove the flask from the heat source and allow it to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer to an ice bath (0-5 °C) for an additional 2 hours to maximize yield.

  • Filtration & Washing: Filter the bright yellow/orange crystals using a Büchner funnel. Wash the filter cake with ice-cold Ethanol/Water (1:4) to flush out the highly soluble N,N-dimethyl byproduct.

  • Drying: Dry the purified crystals in a vacuum oven at 45 °C overnight.

References

  • Katritzky, A. R., et al. (1994) - New Routes to Selectively Methylated Benzimidazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Gautam, N., et al. - Synthesis and microbiological evaluation of 1-(4-methyl-6-nitro-2h-benzo[b] [1,4]thiazine-3(4h)-ylidene)hydrazine-1,1-dioxide derivatives. CORE. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 2-Chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for the purification of 2-chloro-N-methyl-5-nitroaniline (CAS 101513-60-4).

Topic: Optimization of Recrystallization Solvents and Protocols Compound: this compound Target Purity: >98% (HPLC/NMR) Target Melting Point: ~110 °C

Executive Summary: The "Best" Solvent

For the specific isomer This compound , the authoritative consensus from experimental literature identifies Methanol (MeOH) as the primary recrystallization solvent.

Solvent SystemSuitabilityOutcome Description
Methanol Excellent Yields orange prisms . High solubility at boiling point (64.7°C), significantly lower at RT.
Ethanol GoodViable alternative; often requires cooling to -20°C for maximum yield.
MeOH / Water OptimizationUse only if yield in pure MeOH is low. Add water dropwise to the hot solution until turbid.
Toluene PoorRisk of "oiling out" due to high boiling point and lipophilicity matching the substrate.

Technical Insight: Unlike its non-methylated parent (2-chloro-5-nitroaniline, mp 118–120°C), the N-methyl derivative has a slightly lower melting point (~110°C) and increased lipophilicity. Methanol provides the optimal polarity balance: it disrupts the crystal lattice at high temperatures but allows the formation of defined prisms upon cooling, minimizing the inclusion of the des-methyl impurity.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Diagnosis: This occurs when the compound separates as a supercooled liquid before it can nucleate. It is common in nitroanilines due to their low melting points and high entropy of fusion. Corrective Actions:

  • Temperature Control: You are cooling the solution too fast. Re-heat to dissolve the oil, then let the flask cool to room temperature slowly (wrap in a towel to insulate).

  • Seed Crystal: Add a tiny crystal of pure this compound to the solution when it reaches ~40°C.

  • Solvent Choice: If using Toluene or Benzene, switch to Methanol . The higher polarity of methanol stabilizes the crystalline form over the amorphous oil.

Q2: The crystals are dark brown instead of orange. How do I fix this?

Diagnosis: Oxidation products or azo-coupling impurities are present. These are highly colored and can co-crystallize. Protocol:

  • Dissolve the crude solid in boiling Methanol.

  • Add Activated Carbon (Charcoal) (1-2% by weight).

  • Stir at reflux for 5–10 minutes.

  • Hot Filter through Celite or a pre-warmed sintered glass funnel to remove the carbon.

  • Crystallize the filtrate.[1]

Q3: What is the target Melting Point for validation?

Standard: The pure N-methyl derivative should melt at 110 °C . Note: If your MP is 118–120 °C, you likely have the unmethylated starting material (2-chloro-5-nitroaniline). If it is <100 °C, you have a eutectic mixture of impurities.

Step-by-Step Recrystallization Protocol

Follow this self-validating workflow to ensure reproducibility.

Phase 1: Dissolution
  • Place crude This compound in an Erlenmeyer flask.

  • Add a stir bar and a minimum volume of Methanol .

  • Heat to reflux (approx. 65°C) on a heating block.

  • Add additional Methanol dropwise only until the solid just dissolves.

    • Critical: Do not add excess solvent (max 10-15% excess) to avoid yield loss.

Phase 2: Hot Filtration (Impurity Removal)
  • Inspect the hot solution.[2] If insoluble particles (dust, inorganic salts) are visible, filter immediately.

  • Pre-warm the glass funnel and filter paper with hot methanol to prevent premature crystallization in the stem.

  • Filter the boiling solution into a clean flask.

Phase 3: Crystallization
  • Remove the filtrate from heat.[2]

  • Cover the flask loosely (e.g., with a Kimwipe or loose stopper) to allow slow evaporation and cooling.

  • Allow to stand at Room Temperature (20–25°C) for 2–3 hours.

    • Observation: You should see the formation of distinct orange prisms .

  • Optional: If yield is low, place the flask in an ice bath (0-4°C) for 30 minutes.

Phase 4: Isolation
  • Collect crystals via vacuum filtration (Buchner funnel).

  • Wash the cake with a small volume of ice-cold Methanol .

  • Dry under vacuum or in a desiccator.

Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

RecrystallizationWorkflow Start Crude 2-Chloro-N-methyl- 5-nitroaniline Dissolve Dissolve in Boiling Methanol Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Charcoal Add Activated Carbon (Decolorize) CheckSol->Charcoal No (Colored/Dark) Filter Hot Filtration (Remove insolubles) CheckSol->Filter Yes Charcoal->Filter Cool Slow Cooling to RT Filter->Cool CheckOil Oiling Out? Cool->CheckOil Reheat Reheat & Add Seed Crystal CheckOil->Reheat Yes Crystallize Crystallization (Orange Prisms) CheckOil->Crystallize No Reheat->Cool Wash Wash with Cold MeOH Crystallize->Wash Dry Dry & Validate MP (110°C) Wash->Dry

Caption: Decision tree for the recrystallization of this compound, addressing common failure modes like oiling out.

References

  • Buchanan, C., & Graham, S. H. (1950). 2-Chloro-5-nitroaniline. Journal of the Chemical Society, 2808. (Authoritative source for the synthesis, methylation protocol, and characterization of the N-methyl derivative as orange prisms with MP 110°C).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General reference for standard recrystallization techniques of nitroanilines and handling of "oiling out" phenomena).
  • PubChem Compound Summary. this compound (CAS 101513-60-4).[3][4] (Verification of chemical identity and CAS registry).

Sources

Technical Support Center: Troubleshooting N-Methylation of Nitroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-methylation of nitroanilines. The core of this challenge lies in the fundamental electronic properties of the substrate: the strongly electron-withdrawing nitro group (via both


 and 

effects) severely depletes the electron density on the amine nitrogen. This renders the amine a remarkably poor nucleophile, leading to stalled reactions, complex mixtures, or unwanted over-methylation.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing self-validating, field-proven protocols to overcome them.

Diagnostic Workflow

Before adjusting your reaction conditions, identify the specific failure mode of your current synthetic strategy using the diagnostic tree below.

Troubleshooting Start Low Yield in N-Methylation of Nitroanilines Direct Direct Alkylation (MeI, DMS) Start->Direct Reductive Reductive Amination (HCHO + Reductant) Start->Reductive PoorConv Issue: Poor Conversion Cause: Low Nucleophilicity Direct->PoorConv OverMeth Issue: Over-Methylation Cause: +I Effect of Methyl Direct->OverMeth NoImine Issue: No Imine Formation Cause: Stalled Equilibrium Reductive->NoImine NitroRed Issue: Nitro Group Reduction Cause: Harsh Reductant Reductive->NitroRed Sol1 Use Strong Base (KOtBu) in Polar Aprotic Solvent PoorConv->Sol1 Sol2 Use Nosyl Protection or DMC + Zeolite Y OverMeth->Sol2 Sol3 Add Lewis Acid Ti(OiPr)4 or AcOH Catalyst NoImine->Sol3 Sol4 Switch to NaBH(OAc)3 (Milder Reductant) NitroRed->Sol4

Diagnostic workflow for troubleshooting low yields in the N-methylation of nitroanilines.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does direct alkylation with methyl iodide (MeI) and standard bases (e.g., K₂CO₃) result in mostly unreacted nitroaniline?

A: The failure is due to a lack of nucleophilicity. The nitro group delocalizes the nitrogen's lone pair into the aromatic ring. Standard bases like K₂CO₃ are insufficiently basic to deprotonate this deactivated amine. Consequently, the neutral amine is too unreactive to undergo an


 attack on the methylating agent.
Solution:  You must fully deprotonate the amine to generate the highly nucleophilic anilide anion. Switch to a stronger base like Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[1].
Q2: When I increase the base strength for direct alkylation, I get a mixture of mono-methylated and N,N-dimethylated products. How can I improve mono-selectivity?

A: This is a classic kinetic problem. Once the first methyl group is added, the resulting secondary amine is electronically more electron-rich than the starting primary amine due to the inductive (


) effect of the methyl group. This accelerates the second alkylation step.
Solution:  You must intervene either sterically or mechanistically:
  • Nosyl Protection: Reacting the amine with 4-nitrobenzenesulfonyl (nosyl) chloride creates a sulfonamide. The sulfonamide proton is highly acidic (allowing mild alkylation), while the bulky nosyl group sterically blocks a second methylation[2].

  • Zeolite Catalysis: Using Dimethyl Carbonate (DMC) over Faujasite Y-type zeolites at 120–150 °C restricts the transition state within its pores, yielding 92–98% mono-N-methylation selectivity[3].

Q3: I attempted a reductive amination with formaldehyde and NaBH₄, but my yield is low and I see degradation products. What went wrong?

A: Sodium borohydride (NaBH₄) is an aggressive, non-selective reducing agent. It will prematurely reduce formaldehyde to methanol before the imine has a chance to form. Furthermore, it can partially reduce the sensitive nitro group to azo, azoxy, or hydroxylamine derivatives. Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). It is significantly milder, tolerates nitro groups perfectly, and selectively reduces the iminium ion over the aldehyde[4].

Q4: Even with NaBH(OAc)₃, my reductive amination shows less than 20% conversion. What is missing?

A: In reductive amination, the initial formation of the hemiaminal/imine is the rate-limiting step. Because nitroanilines are poor nucleophiles, this equilibrium heavily favors the starting materials. Solution: You must actively drive imine formation. Add a Brønsted acid like Acetic Acid (AcOH) to promote dehydration, or use a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) to strongly activate the carbonyl carbon of formaldehyde[4].

Quantitative Strategy Comparison

To help you select the best path forward, the following table summarizes the quantitative performance of the three most reliable strategies for methylating nitroanilines.

StrategyReagents / CatalystsTypical YieldSelectivity (Mono:Di)Key AdvantageMajor Limitation
Direct Alkylation (Strong Base) MeI, KOtBu, DMF80–90%Moderate (~80:20)Fast, simple setupProne to over-methylation[1]
Zeolite-Catalyzed Alkylation DMC, Faujasite Y, 130 °C72–93%Excellent (92–98%)Green reagents, waste-freeRequires autoclave/pressure[3]
Reductive Amination HCHO, NaBH(OAc)₃, AcOH75–85%Good (~90:10)Tolerates nitro groups wellRequires strict pH control[4]
Nosyl Protection Route NsCl, MeI, DBU/Thiol85–95% (Over 3 steps)Perfect (100:0)Absolute mono-selectivityMulti-step process[2]

Validated Experimental Protocols

Below are self-validating, step-by-step methodologies designed to bypass the poor nucleophilicity of nitroanilines.

Protocol A: Direct Reductive Amination with NaBH(OAc)₃[4]

Mechanism: Acid-catalyzed iminium formation followed by mild, selective hydride transfer.

  • Imine Formation: Dissolve the nitroaniline (1.0 eq) and aqueous formaldehyde (37%, 1.1 eq) in 1,2-dichloroethane (DCE).

  • Activation: Add glacial acetic acid (1.0–2.0 eq) to catalyze the hemiaminal dehydration. Note: If the amine is severely deactivated (e.g., 2,4-dinitroaniline), substitute AcOH with Ti(OiPr)₄ (1.2 eq).

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours under a nitrogen atmosphere.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Highly Selective Mono-N-Methylation via Nosyl Protection[2]

Mechanism: Steric hindrance by the nosyl group completely prevents the formation of the N,N-dimethylated byproduct.

  • Protection: Dissolve the nitroaniline (1.0 eq) in a mixture of pyridine and CH₂Cl₂. Add 4-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) at 0 °C. Stir at room temperature until complete. Extract and concentrate to yield the N-nosyl-nitroaniline.

  • Methylation: Dissolve the protected amine in DMF. Add K₂CO₃ (2.0 eq) and Methyl Iodide (MeI, 1.5 eq). Stir at room temperature for 1–2 hours. Self-validation: The high acidity of the sulfonamide proton ensures rapid alkylation without needing KOtBu.

  • Deprotection: Dissolve the N-methyl-N-nosyl-nitroaniline in DMF. Add thioglycolic acid (mercaptoacetic acid, 1.5 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq). Stir at room temperature for 1 hour. Partition between water and EtOAc to isolate the pure N-methylnitroaniline.

Protocol C: Green Alkylation using Dimethyl Carbonate (DMC) and Zeolites[3]

Mechanism: Shape-selective catalysis where the zeolite pore size restricts the transition state, preventing bulky N,N-dimethylation.

  • Catalyst Preparation: Calcine Faujasite Y-type zeolite (KY or NaY) at 500 °C overnight to activate the dual acid-base sites.

  • Reaction Setup: In a pressure-rated autoclave, combine the nitroaniline (1.0 eq) with a large excess of Dimethyl Carbonate (DMC), which acts as both the solvent and the methylating agent. Add the activated zeolite (typically a 1:1 to 4:1 weight ratio to the substrate).

  • Heating: Seal the autoclave and heat to 130–150 °C for 5–10 hours.

  • Isolation: Cool the reactor, filter off the zeolite catalyst, and evaporate the excess DMC to obtain the highly pure mono-N-methylated product.

References[3] Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available Here[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS Publications). Available Here[1] CN101580473B - Method for preparing N-methyl paranitroaniline. Google Patents. Available Here[2] Highly Specific N-Monomethylation of Primary Aromatic Amines. Academia.edu / Elsevier. Available Here

Sources

removing isomers from 2-chloro-N-methyl-5-nitroaniline mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chemical Purification. This guide is designed for researchers and drug development professionals tasked with isolating pure 2-chloro-N-methyl-5-nitroaniline from complex isomeric mixtures.

Below, you will find diagnostic FAQs, field-proven troubleshooting guides, and self-validating protocols engineered to ensure high-fidelity separations.

Diagnostic FAQ: Understanding Isomer Contamination

Q: Why do standard recrystallization techniques often fail to remove positional isomers from this compound? A: Positional isomers of nitroanilines share nearly identical molecular weights, boiling points, and crystal lattice energies. When attempting fractional crystallization, these isomers often co-crystallize because their solubility curves in standard solvents (like ethanol or toluene) overlap significantly. Successful separation requires exploiting subtle differences in dipole moments, intramolecular hydrogen bonding, and pKa values rather than relying solely on solubility.

Q: How can I quickly differentiate between ortho-, meta-, and para-nitro isomers in my crude mixture? A: The relative position of the nitro and amino groups dictates the molecule's polarity. In isomers where the nitro group is ortho to the amine, strong intramolecular hydrogen bonding occurs between the N-H and the O=N groups. This "masks" the polar functional groups from the stationary phase during chromatography, making ortho-isomers significantly less polar [1]. Consequently, ortho-isomers will exhibit a much higher Retention Factor (


) on silica gel compared to meta- or para-isomers.

Purification Workflow

Workflow A Crude Isomer Mixture (this compound) B HPLC / TLC Assessment A->B C Isomer Concentration? B->C D High (>5%) Scale-up Needed C->D > 5% E Low (<5%) Polishing Needed C->E < 5% F Selective Salt Precipitation (Exploiting pKa differences) D->F G Flash Chromatography (Exploiting polarity) D->G H Fractional Recrystallization (Toluene/EtOH) E->H F->H I Pure Target Compound (MP: ~110°C) G->I H->I

Workflow for separating this compound isomers.

Troubleshooting Guide 1: Chromatographic Separation

Issue: Poor resolution between isomers on silica gel, leading to mixed fractions. Root Cause: Inadequate mobile phase selectivity. Because the target compound (where the nitro group is meta to the amine) and its para impurities lack intramolecular hydrogen bonding, they interact strongly with silica and co-elute if the solvent is too polar [4]. Causality & Solution: You must use a highly non-polar continuous gradient to force separation based on minute dipole differences.

Protocol 1: High-Resolution Flash Chromatography

  • Stationary Phase Preparation: Pack a column with high-grade silica gel (230-400 mesh). Ensure a minimum silica-to-crude ratio of 50:1 to prevent band broadening.

  • Sample Loading: Dissolve the crude mixture in the minimum volume of dichloromethane (DCM) and dry-load it onto a small amount of silica. Evaporate the DCM completely before loading onto the column bed.

  • Elution: Utilize a mobile phase of 10:90 (v/v) Ethyl Acetate:Hexane. Maintain a slow, steady flow rate.

  • Self-Validating Step: Monitor fractions via TLC. The ortho-nitro impurities will elute first (

    
     ~0.65). The target this compound will elute second (
    
    
    
    ~0.40). Pool only the fractions that show a single, distinct spot. Do not pool overlapping tail fractions.

Troubleshooting Guide 2: Chemical Separation (Scale-Up)

Issue: Need to process multi-gram quantities where chromatography becomes cost- and solvent-prohibitive. Root Cause: Silica gel capacity limits scalability. Causality & Solution: Exploit the pKa differences of the isomers. The strongly electron-withdrawing nitro group reduces the basicity of the amine via resonance. However, this resonance effect is highly dependent on position. Para-nitroanilines are significantly less basic than meta-nitroanilines. By introducing a stoichiometric amount of acid in a non-polar solvent, you can selectively precipitate the more basic isomer as a salt while leaving the less basic isomer in solution [2].

Protocol 2: Selective Salt Precipitation

  • Dissolution: Dissolve the crude isomeric mixture in a non-polar solvent such as toluene or carbon tetrachloride at room temperature.

  • Acid Addition: Slowly introduce anhydrous hydrogen chloride (HCl) gas or add a stoichiometric dropwise amount of concentrated sulfuric acid (

    
    ) under vigorous stirring.
    
  • Filtration: The more basic isomer will rapidly form an insoluble hydrochloride or sulfate salt and precipitate out of the non-polar solution. Filter the mixture via vacuum filtration.

  • Recovery: The filtrate will contain the unreacted, less basic isomer.

  • Self-Validating Step: Neutralize the isolated salt and the filtrate separately using aqueous sodium bicarbonate. Extract with ethyl acetate, dry, and concentrate. Verify the purity of the recovered target compound by checking its melting point. Pure 2-chloro-5-nitro-N-methylaniline exhibits a sharp melting point of 110°C, significantly higher than historically reported impure mixtures [3].

Quantitative Data Summary

To aid in predicting separation behavior, refer to the physicochemical trends of nitroaniline derivatives below. The target compound behaves primarily as a meta-nitro derivative regarding its amine basicity.

Table 1: Physicochemical Properties of Nitroaniline Isomer Classes

PropertyOrtho-nitro isomersMeta-nitro isomers (Target)Para-nitro isomers
Typical pKa (Amine) ~ -0.30~ 2.45~ 1.00
Intramolecular H-Bonding Yes (Strong)NoNo
Relative Polarity (Silica) LowModerateHigh
Typical TLC

(10% EtOAc/Hexane)
0.60 - 0.700.35 - 0.450.15 - 0.25
Elution Order (Normal Phase) 1st (Fastest)2nd3rd (Slowest)

References

  • Radial Chromatography for the Separation of Nitroaniline Isomers Journal of Chemical Education URL:[Link]

  • Separation of isomeric mixtures of nitroanilines (US2671110A)
  • Notes. Preparation of 2-chloro-5-nitroaniline Journal of the Chemical Society (Resumed) / RSC Publishing URL:[Link]

Technical Support Center: Stability of 2-Chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-chloro-N-methyl-5-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under heat and light. Please note that while specific experimental data for this compound is limited in publicly available literature, the following guidance is based on established principles of organic chemistry and data from closely related analogs, particularly 2-chloro-5-nitroaniline and other nitroaromatic compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, providing step-by-step protocols to diagnose and mitigate these problems.

Issue 1: Unexpected Sample Degradation During a Thermal Reaction

Scenario: You are running a reaction at an elevated temperature, and you observe a lower than expected yield of your desired product, accompanied by the formation of dark, insoluble byproducts. This suggests that this compound may be degrading under your reaction conditions.

Causality: The thermal stability of a compound is an intrinsic property that dictates the temperature at which it begins to decompose. For a related compound, 2-chloro-5-nitroaniline, the onset of decomposition is reported to be around 245°C, with good stability up to 110°C[1]. The N-methyl group in your compound could potentially alter this thermal stability.

Troubleshooting Protocol:

  • Determine the Thermal Stability Profile:

    • Objective: To experimentally determine the melting point and decomposition temperature of your specific batch of this compound.

    • Method: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

      • TGA: This will show the temperature at which the compound begins to lose mass, indicating decomposition.

      • DSC: This will identify the melting point and any exothermic or endothermic events associated with decomposition. A sharp endothermic peak corresponds to melting, while a broad exothermic peak often indicates decomposition[1].

    • Interpretation: Compare your reaction temperature to the experimentally determined decomposition temperature. If your reaction temperature is approaching the decomposition temperature, thermal degradation is a likely cause of your low yield.

  • Optimize Reaction Conditions:

    • If thermal degradation is confirmed, consider the following modifications to your experimental setup:

      • Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature may prevent degradation.

      • Reduce Reaction Time: Minimizing the time the compound is exposed to high temperatures can limit the extent of decomposition.

      • Use an Inert Atmosphere: The presence of oxygen can sometimes facilitate thermal decomposition. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve stability.

Issue 2: Discoloration of the Compound Upon Storage or Exposure to Light

Scenario: Your sample of this compound, which was initially a yellow crystalline solid, has developed a darker, brownish hue after being stored in the lab or used in a photosensitive experiment.

Causality: Aromatic amines and nitro compounds are often susceptible to degradation upon exposure to light (photodegradation) and air (oxidation)[2][3]. The energy from UV or visible light can promote electrons to higher energy states, leading to chemical reactions. The nitro group, in particular, can undergo complex photochemical reactions, potentially leading to the formation of colored byproducts[4][5][6].

Troubleshooting Protocol:

  • Assess Photostability:

    • Objective: To determine if your compound is degrading upon exposure to light.

    • Method:

      • Prepare two solutions of your compound in a suitable solvent (e.g., acetonitrile or methanol).

      • Wrap one container in aluminum foil to protect it from light, and expose the other to ambient laboratory light or a specific wavelength if you are using a photoreactor.

      • Monitor the solutions over time using UV-Vis spectroscopy to check for changes in the absorbance spectrum and HPLC to quantify the parent compound and detect the formation of new peaks (degradation products).

    • Interpretation: A decrease in the concentration of the parent compound and the appearance of new peaks in the light-exposed sample, compared to the dark control, confirms photolytic instability.

  • Implement Proper Handling and Storage Procedures:

    • Storage: Always store this compound in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect it from light[7][8]. Store in a cool, dry, and dark place. For long-term storage, consider refrigeration in an inert atmosphere.

    • Handling: When working with the compound, minimize its exposure to direct light. Work in a fume hood with the sash lowered to reduce light exposure, or use glassware that has been wrapped in foil[7].

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal properties of this compound?

Property2-chloro-5-nitroanilineExpected for this compound
Melting Point ~122°C[1]Likely different from the analog; requires experimental verification.
Decomposition Temp. ~245°C[1]Requires experimental verification.
Thermal Stability Good up to ~110°C[1]Assumed to be reasonably stable at moderate temperatures, but should be confirmed.

Q2: What are the likely degradation products of this compound under heat or light?

A2: Upon thermal decomposition, halogenated nitroanilines can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[9][10]. Photodegradation of nitroaromatic compounds can be complex, potentially leading to the formation of nitrophenols, nitrohydroquinones, and other related species through mechanisms like nitro-nitrite intramolecular rearrangement[4][5].

Q3: How should I properly store this compound to ensure its long-term stability?

A3: To maintain the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat and light[10][11]. Use a tightly sealed, opaque container, such as an amber glass bottle, to protect it from light[7]. Storing under an inert atmosphere (nitrogen or argon) is also recommended to prevent oxidation of the amine group[2].

Q4: Are there any incompatible materials I should avoid when working with this compound?

A4: Yes, based on safety data for related compounds, you should avoid contact with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides[10]. These materials can cause vigorous reactions or decomposition.

Visualizing Experimental Workflows

Workflow for Investigating Thermal Stability

cluster_0 Thermal Stability Investigation start Observe unexpected degradation in a thermal reaction step1 Perform TGA/DSC analysis on the starting material start->step1 step2 Determine onset of decomposition temperature step1->step2 step3 Compare decomposition temperature to reaction temperature step2->step3 decision Is reaction temp < decomposition temp? step3->decision outcome1 Degradation is unlikely due to thermal instability of the starting material. Investigate other causes. decision->outcome1 Yes outcome2 Degradation is likely. Optimize reaction conditions (lower temp, shorter time, inert atmosphere). decision->outcome2 No path1 Yes path2 No cluster_1 Photodegradation Pathway parent Nitroaromatic Compound (Ar-NO2) excited Excited State [Ar-NO2]* parent->excited hv (Light Absorption) rearrangement Nitro-Nitrite Rearrangement (Ar-ONO) excited->rearrangement intermediates Formation of Phenolic and other Intermediates (e.g., Nitrophenols, Hydroquinones) excited->intermediates Direct reaction with solvent/O2 rearrangement->intermediates products Further Degradation Products (e.g., organic acids, CO2, H2O) intermediates->products

Caption: A simplified representation of potential photodegradation pathways.

References

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • D., S., P., S., & S., S. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals, 13, 1349. [Link]

  • Legube, B., & Leitner, N. K. (1999). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 33(6), 937-943. [Link]

  • Molinari, R., & Palmisano, L. (2007). Mechanistic Studies on the Photocatalytic Reduction of Nitroaromatic Compounds. ResearchGate. [Link]

  • Chen, B., & Yang, C. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. [Link]

  • Nenov, A., Giussani, A., & Rivalta, I. (2021). A First Proposal on the Nitrobenzene Photorelease Mechanism of NO2 and Its Relation to NO Formation through a Roaming Mechanism. Molecules, 26(21), 6689. [Link]

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. ResearchGate. [Link]

  • Raj, A. D. S., & Kumar, R. M. (2014). TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. ResearchGate. [Link]

  • Monogarov, K. A., Fomenkov, I. V., & Muravyev, N. V. (2020). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Publishing. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Ansari, M. O., & Khan, M. M. (2019). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. ResearchGate. [Link]

  • Loba Chemie. (2024, March 29). SAFETY DATA SHEET: 2-METHYL-5-NITROANILINE. [Link]

  • CDC. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC. [Link]

  • Khuhawar, M. Y., & Lanjwani, S. N. (1996). Determination of meta-, para- and ortho-Nitroanilines using Spectrophotometric and Thermal Gradient Chromatographic Methods. Zenodo. [Link]

  • Chemsrc. (2025, August 25). 2-Chloro-5-nitroaniline | CAS#:6283-25-6. [Link]

  • University of Notre Dame. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. [Link]

  • Kondo, F., & Akazawa, H. (2012). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Schenk, T., & Müller, C. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of bacteriology, 181(22), 6992–6997. [Link]

  • Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1417. [Link]

Sources

minimizing side reactions in 2-chloro-N-methyl-5-nitroaniline production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-methyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to minimize side reactions and optimize your synthetic outcomes.

Introduction to the Synthesis

The primary and most efficient route to this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,4-dichloro-1-nitrobenzene with methylamine. The reaction's regioselectivity is governed by the strong electron-withdrawing nitro group, which activates the chlorine atoms at the ortho (C2) and para (C4) positions to nucleophilic attack.

The desired product is formed through the selective substitution of the chlorine atom at the C4 position. However, competitive substitution at the C2 position and di-substitution can lead to significant side product formation. Careful control of reaction parameters is therefore critical for achieving high yield and purity.

Reaction Mechanism Overview

The synthesis proceeds via a well-established addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Reaction_Mechanism cluster_main Main Reaction Pathway (Para-substitution) cluster_side Isomeric Side Reaction (Ortho-substitution) Start_Main 2,4-dichloro-1-nitrobenzene + CH3NH2 Meisenheimer_Main Meisenheimer Complex (Charge delocalized to NO2) Start_Main->Meisenheimer_Main Attack at C4 Product_Main This compound Meisenheimer_Main->Product_Main - Cl- Start_Side 2,4-dichloro-1-nitrobenzene + CH3NH2 Meisenheimer_Side Meisenheimer Complex (Charge delocalized to NO2) Start_Side->Meisenheimer_Side Attack at C2 Product_Side 4-chloro-2-(methylamino)-1-nitrobenzene Meisenheimer_Side->Product_Side - Cl- Synthesis_Workflow Start Start Reagents Combine 2,4-dichloro-1-nitrobenzene, methylamine (1.1 eq.), K2CO3 (1.5 eq.) in DMSO Start->Reagents Reaction Heat to 90-100°C Monitor by TLC Reagents->Reaction Workup Quench with water Extract with ethyl acetate Reaction->Workup Purification Wash organic layer Dry and concentrate Workup->Purification Final Recrystallize from ethanol Purification->Final

Technical Support Center: Enhancing the Purity of 2-chloro-N-methyl-5-nitroaniline for HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the purification of 2-chloro-N-methyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high purity of this compound, a critical requirement for accurate High-Performance Liquid Chromatography (HPLC) analysis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method for its synthesis involves the N-methylation of 2-chloro-5-nitroaniline. Therefore, the most probable impurities include:

  • Unreacted Starting Material: Residual 2-chloro-5-nitroaniline.

  • Positional Isomers: If the starting material, 2-chloro-5-nitroaniline, was synthesized via nitration of m-chloroaniline, positional isomers such as 2-chloro-3-nitroaniline and 4-chloro-3-nitroaniline could be present.

  • Over-methylated Byproducts: Depending on the methylation conditions, the formation of a quaternary ammonium salt is a possibility, though typically in minor amounts.

  • Residual Reagents and Solvents: Traces of the methylating agent, base, and solvents used in the synthesis and workup.

Q2: My HPLC chromatogram shows a broad peak for this compound. What could be the cause?

A2: Peak broadening in HPLC can stem from several factors. For a compound like this compound, common causes include:

  • Poor Solubility in the Mobile Phase: If the compound is not fully dissolved in the mobile phase, it can lead to peak broadening. Ensure your mobile phase composition is optimized for solubility.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in broadened, asymmetric peaks. Try diluting your sample.

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the amine functionality of your analyte, causing peak tailing, a form of peak broadening.[1]

Q3: I am observing peak tailing in my HPLC analysis. How can I mitigate this?

A3: Peak tailing is a common issue when analyzing basic compounds like anilines on silica-based reversed-phase columns. It is often caused by the interaction of the basic analyte with acidic silanol groups on the stationary phase.[1][2] Here are some strategies to reduce peak tailing:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3 with phosphoric or formic acid) can protonate the silanol groups, minimizing their interaction with the analyte.[1]

  • Use of a "Base-Deactivated" Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds is highly recommended.

  • Addition of a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this can sometimes affect the column's longevity and detection sensitivity.

Q4: Can I use recrystallization to purify my crude this compound?

A4: Yes, recrystallization is a highly effective and commonly used technique for purifying solid organic compounds like this compound. The success of this method relies on selecting a solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities have different solubility profiles.

Troubleshooting Guide: Purification and HPLC Analysis

This section provides a more detailed approach to resolving common issues encountered during the purification and analysis of this compound.

Issue 1: Low Purity After a Single Recrystallization

Possible Cause:

  • Inappropriate Solvent Choice: The chosen solvent may not provide a significant enough solubility differential between the desired compound and the impurities at high and low temperatures.

  • Co-crystallization of Impurities: Positional isomers, having very similar chemical structures, can sometimes co-crystallize with the product.

  • "Oiling Out": The compound may separate from the solution as an oil rather than a crystalline solid, trapping impurities.

Troubleshooting Steps:

  • Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Based on data for the closely related 2-chloro-5-nitroaniline, good candidate solvents to investigate include methanol, ethanol, isopropanol, acetonitrile, toluene, and ethyl acetate.[3][4][5] The N-methyl group may slightly alter the solubility, generally leading to a modest increase in aqueous solubility and lipophilicity.[3]

  • Employ a Mixed Solvent System: If a single solvent is not effective, a two-solvent system can be employed. For example, dissolve the compound in a "good" solvent (e.g., hot ethanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling can lead to the formation of small, less pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[6]

  • Consider Column Chromatography: If recrystallization fails to remove isomeric impurities, column chromatography is the recommended next step.

Issue 2: Poor Separation of Isomers in HPLC

Possible Cause:

  • Suboptimal Mobile Phase: The polarity of the mobile phase may not be suitable for resolving compounds with very similar structures.

  • Inappropriate Stationary Phase: The chosen column may not provide the necessary selectivity for the isomers.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For nitroaniline isomers, a mobile phase of acetonitrile and water with an acidic modifier is a good starting point.[5][7]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. A phenyl-hexyl or a C18 column with high-purity silica is often effective for separating aromatic isomers.[7]

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over the course of the run, can often improve the resolution of closely eluting peaks.

  • Temperature Control: Use a column oven to maintain a consistent temperature. Temperature fluctuations can affect retention times and selectivity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and should be optimized based on the specific impurity profile of your crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, or a mixture with water)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Based on solubility data for 2-chloro-5-nitroaniline, methanol is a good starting point.[8] The solubility of 2-chloro-5-nitroaniline in methanol increases significantly with temperature.[3][4][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Data Presentation: Solubility of 2-chloro-5-nitroaniline in Various Solvents

The following table, adapted from published data on the closely related 2-chloro-5-nitroaniline, can guide solvent selection for recrystallization. The N-methyl group is expected to have a minor impact on these trends.

SolventSolubility (mole fraction) at 278.15 K (5°C)Solubility (mole fraction) at 318.15 K (45°C)
Methanol0.01980.0963
Ethanol0.01750.0839
Isopropanol0.01020.0526
Acetonitrile0.03810.1251
Ethyl Acetate0.05830.1832
Toluene0.02450.0912

Data adapted from Wang, J. et al. (2019).[3][4][5]

Protocol 2: HPLC Method for Purity Analysis

This method is a starting point and may require optimization for your specific instrument and impurity profile.

HPLC System:

  • A standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is recommended.[5][7]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh about 10 mg of the purified this compound.

  • Dissolve in 10 mL of the mobile phase to create a stock solution.

  • Further dilute as necessary to be within the linear range of the detector.

Visualizations

Purification and Analysis Workflow

cluster_Purification Purification Workflow cluster_Analysis HPLC Analysis Workflow Crude Crude 2-chloro-N-methyl- 5-nitroaniline Recrystallization Recrystallization (e.g., from Methanol) Crude->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Purified Purified Solid Drying->Purified SamplePrep Sample Preparation (Dissolve in Mobile Phase) Purified->SamplePrep HPLC_Injection HPLC Injection SamplePrep->HPLC_Injection Chromatogram Chromatographic Separation (C18 Column) HPLC_Injection->Chromatogram Detection UV Detection (254 nm) Chromatogram->Detection DataAnalysis Data Analysis (Purity Assessment) Detection->DataAnalysis

Caption: Workflow for the purification and subsequent HPLC analysis of this compound.

Troubleshooting HPLC Peak Tailing

cluster_Causes Potential Causes cluster_Solutions Solutions Problem Problem: Peak Tailing in HPLC Cause1 Secondary Interactions with Silanol Groups Problem->Cause1 Cause2 Inappropriate Mobile Phase pH Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1 Use Base-Deactivated (End-capped) Column Cause1->Solution1 Solution2 Lower Mobile Phase pH (e.g., add 0.1% H3PO4) Cause2->Solution2 Solution3 Reduce Sample Concentration Cause3->Solution3

Caption: A troubleshooting guide for addressing peak tailing in the HPLC analysis of this compound.

References

  • Wang, J., et al. (2019). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data, 64(5), 1995-2003. [Link]

  • Wang, J., et al. (2019). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. ResearchGate. [Link]

  • SIELC Technologies. (2018). Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. [Link]

  • Wang, J., et al. (2019). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • Rai, R., et al. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI. [Link]

  • Unknown. Recrystallization. Vanderbilt University. [Link]

  • Google Patents. (2018). The preparation method of 5- chloro-2-nitroanilines.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • SIELC Technologies. (2018). 2-Chloro-5-nitroaniline. [Link]

Sources

Technical Support Center: Solubility Guide for 2-Chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

The Core Challenge: Users frequently report immediate precipitation ("crashing out") when introducing 2-chloro-N-methyl-5-nitroaniline into aqueous media. This is not a user error but a thermodynamic inevitability governed by the molecule's structure.

This compound is a highly lipophilic, extremely weak base . Unlike typical anilines, the electron-withdrawing nitro (


) and chloro (

) groups delocalize the nitrogen's lone pair, dropping the pKa drastically (estimated pKa < 1.0).

Implication: You cannot solubilize this compound in water by simply adjusting the pH to 7.4 or even 4.0. It remains neutral and hydrophobic in physiological buffers.

Physicochemical Properties Table
PropertyValue / CharacteristicImpact on Solubility
Appearance Yellow to Orange Crystalline SolidVisual indicator of precipitation (turbidity).
LogP (Est.) ~2.5 - 3.0High lipophilicity; prefers organic solvents.
pKa (Conj. Acid) < 1.0 (Predicted)Critical: Will not form salts in standard buffers.
H-Bond Donors 1 (N-H)Reduced compared to parent aniline due to methylation.
Best Solvents DMSO, DMF, AcetoneUse for stock solutions (concentration > 10 mM).
Poor Solvents Water, PBS, SalineImmediate aggregation upon contact.

Mechanism of Failure: Why "Crash Out" Happens

Understanding the mechanism is the first step to prevention. When a DMSO stock solution of this compound enters an aqueous buffer, a violent transition occurs.

Diagram: The Hydrophobic Crash-Out Mechanism

crash_out_mechanism cluster_0 Phase 1: Stock Solution cluster_1 Phase 2: Aqueous Introduction cluster_2 Phase 3: Aggregation Stock Compound in DMSO (Solvated Shell) Mixing DMSO Diffuses into Water (Exothermic Mixing) Stock->Mixing Dilution (1:1000) ShellBreak Solvent Shell Stripped Mixing->ShellBreak High Dielectric Constant Nucleation Hydrophobic Nucleation ShellBreak->Nucleation Entropy Driven Precipitate Macroscopic Precipitate (Turbidity) Nucleation->Precipitate Crystal Growth

Figure 1: The kinetic pathway of precipitation. The rapid diffusion of DMSO into water leaves the hydrophobic molecule exposed, forcing it to aggregate to minimize surface energy.

Troubleshooting Protocols

Protocol A: Standard In Vitro Preparation (Low Concentration)

Use this for cellular assays where final concentration is < 10 µM.

  • Stock Preparation: Dissolve solid compound in 100% anhydrous DMSO to reach 10 mM . Vortex until the solution is clear yellow.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not pipette 1 µL of stock directly into 1 mL of media. This creates a local "hotspot" of precipitation.

    • Step 1: Dilute 10 mM stock 1:10 in pure DMSO (now 1 mM).

    • Step 2: Dilute 1 mM stock 1:10 in PBS containing 0.1% Tween-80 (now 100 µM). Note: The surfactant (Tween) stabilizes the transition.

    • Step 3: Add this stabilized intermediate to your cell culture media.

  • Validation: Measure Absorbance at 600nm (OD600). If OD > 0.05, aggregation has occurred.

Protocol B: High Concentration / In Vivo Formulation

Use this when you need > 1 mg/mL for animal dosing.

The "Solvent-Surfactant-Water" System: Since this molecule is a nitroaniline derivative, it often responds well to cosolvent systems that include a lipid-like interface.

ComponentRoleRecommended Ratio
DMSO or DMA Primary Solvent5% - 10%
Tween 80 or Cremophor EL Surfactant (prevents aggregation)10% - 20%
PEG 400 Cosolvent (bridges polarity gap)30% - 40%
Saline/Water Bulk VehicleRemaining volume (add last)

Mixing Order (Critical):

  • Dissolve compound in DMSO.

  • Add Tween 80 and vortex vigorously.

  • Add PEG 400 and vortex.

  • Slowly add warm (37°C) saline dropwise while vortexing. Do not add cold saline.

Decision Tree: Choosing the Right Strategy

Use this logic flow to determine the correct solubilization method for your specific experiment.

decision_tree Start Start: this compound Solid Goal What is your Target Concentration? Start->Goal LowConc Low (< 10 µM) (Cell Assays) Goal->LowConc HighConc High (> 1 mg/mL) (Animal/Tox Studies) Goal->HighConc DirectDMSO Direct DMSO Spike (Risk of Crash) LowConc->DirectDMSO Not Recommended StepDown Step-Down Dilution (DMSO -> PBS/Tween -> Media) LowConc->StepDown Recommended Formulation Advanced Formulation Required HighConc->Formulation Cyclodextrin Option A: 20% HP-β-Cyclodextrin Formulation->Cyclodextrin Preferred (Low Toxicity) Cosolvent Option B: 10% DMSO / 40% PEG400 / 50% Water Formulation->Cosolvent Alternative

Figure 2: Strategic workflow for selecting the appropriate solubilization method based on experimental requirements.

Frequently Asked Questions (FAQs)

Q1: Can I use HCl to dissolve it? It's an aniline, so it should form a salt. A: No. This is a common misconception. While aniline (pKa ~4.6) forms salts easily, 2-chloro-5-nitroaniline derivatives are significantly less basic due to the electron-withdrawing nature of the nitro and chloro groups. The pKa is likely below 1.0. You would need extremely concentrated acid to protonate it, which is incompatible with biological assays.

Q2: My solution turned cloudy after 10 minutes. Why? A: This is "Ostwald Ripening." You likely created a supersaturated solution or a metastable colloid. Initially, it looked clear because the particles were nanoscopic. Over time, larger crystals grew at the expense of smaller ones.[1] Fix: Use a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) or switch to the Cyclodextrin protocol (Figure 2).

Q3: Is the N-methyl group making it harder to dissolve than the parent compound? A: Yes. The parent compound (2-chloro-5-nitroaniline) has an


 group, which can donate two hydrogen bonds. Your compound (N-methyl) can only donate one. Furthermore, the methyl group adds non-polar surface area, increasing the LogP and reducing water solubility.

Q4: Can I use Ethanol instead of DMSO? A: Ethanol is acceptable for chemical synthesis but suboptimal for stock solutions stored at -20°C. DMSO has a higher boiling point and dissolves this class of compounds more effectively at high concentrations. However, if your assay is sensitive to DMSO, Ethanol is a viable alternative if prepared fresh.

References

  • PubChem. 2-Chloro-5-nitroaniline (Compound CID 22691). National Library of Medicine. Available at: [Link]

  • Asian Journal of Chemistry. Solvation of o- and p-Nitroanilines in Some Organic Solvents. (Vol. 18, No. 3, 2006). Available at: [Link]

  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. (2023). Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-chloro-N-methyl-5-nitroaniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex aromatic intermediates.

This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 2-chloro-N-methyl-5-nitroaniline, a key intermediate in various synthetic pathways. As practicing scientists know, obtaining a clean spectrum is only the first step; the true expertise lies in its accurate interpretation and in understanding its place within a broader analytical workflow. Here, we move beyond a simple data sheet to explain the causality behind the spectral features. We will predict the ¹H NMR spectrum based on established principles and data from analogous structures, and then objectively compare the utility of this technique against other instrumental methods like HPLC and Mass Spectrometry for a comprehensive characterization.

Part 1: Deconstructing the ¹H NMR Spectrum of this compound

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule by probing its hydrogen atoms. For a molecule like this compound, the substituents on the benzene ring create a unique and predictable electronic environment for each proton.

The structure presents five distinct proton environments: three on the aromatic ring (H-3, H-4, H-6), one on the amine nitrogen (N-H), and three on the N-methyl group (-CH₃).

Caption: Key proton environments in this compound.

Predicted Spectral Parameters

The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups (like -NO₂ and -Cl) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like -NHCH₃) "shield" them, causing an upfield shift.[1]

Based on this principle and data from analogous compounds such as 2-chloro-5-nitroaniline and various N-methyl-nitroanilines, we can predict the ¹H NMR spectrum with a high degree of confidence.[2][3]

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
H-6 ~7.9 - 8.1Doublet (d)Jortho = ~8.5-9.0 Hz1HStrongly deshielded by the ortho -NO₂ group and meta to the -Cl group. Coupled only to H-4.
H-4 ~7.3 - 7.5Doublet of Doublets (dd)Jortho = ~8.5-9.0 Hz, Jmeta = ~2.5-3.0 Hz1HSituated ortho to the -NO₂ group and meta to the -NHCH₃ group. Coupled to both H-3 and H-6.
H-3 ~6.8 - 7.0Doublet (d)Jmeta = ~2.5-3.0 Hz1HShielded by the ortho -NHCH₃ group but deshielded by the meta -Cl and -NO₂ groups. Coupled only to H-4.
N-H ~5.0 - 6.0Broad Singlet (br s) or Quartet (q)JH-N-C-H = ~5.0 Hz1HChemical shift is variable and concentration-dependent.[4] May appear as a broad singlet due to quadrupole broadening or exchange. If coupling to the methyl protons is resolved, it will be a quartet.
N-CH₃ ~2.9 - 3.1Doublet (d)JH-N-C-H = ~5.0 Hz3HProtons on a carbon adjacent to nitrogen are deshielded.[5] They will couple to the N-H proton, resulting in a doublet. This coupling can sometimes be lost due to proton exchange, collapsing the signal to a singlet.

Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and temperature.

Part 2: A Comparative Framework for Analysis

While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive analysis, especially in a drug development context, necessitates orthogonal techniques to confirm identity and assess purity.

Analytical Technique Comparison
TechniquePrimary ApplicationInformation ProvidedTypical Sample AmountKey Strengths & Limitations
¹H NMR Spectroscopy Structural Elucidation & ConfirmationPrecise proton environments, connectivity (through coupling), stereochemistry, relative quantitation of components.1-5 mgStrengths: Unrivaled structural detail. Limitations: Lower sensitivity than MS, complex mixtures can be difficult to interpret.
HPLC (UV Detection) Purity Assessment & QuantitationRetention time (identity relative to a standard), peak area (purity/concentration), detection of non-proton-containing impurities.< 1 mgStrengths: High sensitivity, excellent for purity determination. Limitations: Provides no definitive structural information on its own.[6]
Mass Spectrometry (MS) Molecular Weight DeterminationPrecise mass-to-charge ratio (confirming molecular formula), fragmentation patterns (structural clues).< 1 µgStrengths: Extremely high sensitivity, definitive molecular weight. Limitations: Isomers are often indistinguishable, provides limited connectivity information.[7]
¹³C NMR Spectroscopy Carbon Skeleton MappingNumber of unique carbon atoms, chemical environment of each carbon (e.g., C=O, aromatic C, aliphatic C).5-20 mgStrengths: Complements ¹H NMR for unambiguous structure determination.[3] Limitations: Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
Integrated Analytical Workflow

In practice, these techniques are not used in isolation. A logical workflow ensures that each piece of data validates the others, building a robust and trustworthy characterization package.

cluster_0 Initial Screening cluster_1 Structural Elucidation start Synthesized Product hplc HPLC Analysis start->hplc Purity Check nmr_prep NMR Sample Prep start->nmr_prep Structure ID ms Mass Spec (LC-MS) hplc->ms Confirm Mass of Major Peak final Comprehensive Characterization Report ms->final h1_nmr ¹H NMR nmr_prep->h1_nmr c13_nmr ¹³C NMR h1_nmr->c13_nmr If structure is ambiguous h1_nmr->final c13_nmr->final

Caption: A typical analytical workflow for compound characterization.

Part 3: Field-Proven Experimental Protocols

The quality of analytical data is directly dependent on the integrity of the experimental protocol. The following are standardized, self-validating procedures for sample preparation and analysis.

Protocol 1: ¹H NMR Sample Preparation and Acquisition

This protocol ensures a high-quality, high-resolution spectrum suitable for structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.[8]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.[1]

    • Vortex the vial until the sample is fully dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum. A standard experiment on a 400 MHz or 500 MHz instrument typically involves 8 to 16 scans.[9]

    • Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction, to obtain the final spectrum.

Protocol 2: Reverse-Phase HPLC Method for Purity Analysis

This is a general-purpose method for assessing the purity of aromatic compounds like nitroanilines.[6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL, then dilute to ~0.1 mg/mL with the mobile phase.

Conclusion

The structural analysis of this compound serves as an excellent case study for the power and placement of ¹H NMR spectroscopy in a modern analytical laboratory. While its ability to provide an unambiguous structural map is unmatched, its true value is realized when integrated into a workflow with orthogonal techniques like HPLC and Mass Spectrometry. This multi-faceted approach ensures not only the correct identification of the target molecule but also provides a robust, verifiable assessment of its purity, a non-negotiable requirement in pharmaceutical and materials science research.

References

  • Fiveable. (2025, August 15). Spectroscopy of Amines. Fiveable.
  • Brainly. (2020, May 5). Your TA will give you a ¹H NMR spectrum of the 3-nitroaniline product. brainly.com.
  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I.
  • Royal Society of Chemistry.
  • Maricopa Open Digital Press. 35.
  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III.
  • Semantic Scholar. (2023, September 5). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Benchchem.
  • Royal Society of Chemistry. ¹H- and ¹³C-NMR for. Rsc.org.
  • Royal Society of Chemistry. ¹H NMR (500 MHz, CDCl₃) δ.

Sources

A Comparative Guide to the FTIR Spectroscopy of 2-chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-chloro-N-methyl-5-nitroaniline, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis with structurally similar compounds to aid in spectral interpretation and quality control. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Vibrational Fingerprint of a Complex Molecule

In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic intermediates is paramount. This compound presents a unique combination of functional groups: a secondary aromatic amine, a nitro group, and a halogenated aromatic ring. Each of these moieties contributes a distinct signature to the molecule's vibrational spectrum. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool to probe these vibrations, offering a unique "fingerprint" that confirms molecular identity and purity.[1][2]

This guide will dissect the expected FTIR absorption peaks for this compound. By comparing its predicted spectrum with the experimental data of a close structural analog, 2-chloro-5-nitroaniline, we can isolate and understand the spectral contributions of the N-methyl group. This comparative approach not only aids in the specific analysis of the title compound but also enhances the broader understanding of structure-spectrum correlations in substituted nitroanilines.

Comparative Spectral Analysis: Isolating Key Vibrational Modes

The infrared spectrum of an organic molecule is a composite of absorptions arising from its constituent functional groups.[1] The table below summarizes the expected and observed vibrational frequencies for this compound and its primary amine analog, 2-chloro-5-nitroaniline. The analysis is grounded in established group frequency correlations and experimental data for similar compounds.[3][4]

Functional Group VibrationExpected/Observed Range (cm⁻¹) for this compound (Predicted)Observed Peaks (cm⁻¹) for 2-chloro-5-nitroaniline (Experimental)[3]Rationale for Peak Assignment and Comparison
N-H Stretch (Secondary Amine) 3350-3450 (single, sharp peak)3431, 3319 (two peaks)The secondary amine in the target compound is expected to show a single N-H stretching band.[5][6][7] In contrast, 2-chloro-5-nitroaniline, a primary amine, exhibits two distinct peaks corresponding to asymmetric and symmetric N-H stretching vibrations.[3][7][8]
Aromatic C-H Stretch 3000-31003099This absorption, occurring above 3000 cm⁻¹, is characteristic of C-H bonds on an aromatic ring and is expected to be present in both molecules.[9][10]
Aliphatic C-H Stretch (N-CH₃) 2810-2820Not ApplicableA sharp, medium-intensity peak is anticipated just below the main C-H stretching region, indicative of the symmetric stretching of the N-methyl group.[6] This peak is absent in the primary amine analog.
N-H Bend (Primary Amine) Not Applicable1625This bending vibration is characteristic of primary amines and is therefore observed in 2-chloro-5-nitroaniline but absent in the N-methylated secondary amine.[3][7]
Aromatic C=C Stretch ~1600, ~1500~1600, 1507Multiple bands in this region are due to the stretching vibrations within the benzene ring, a hallmark of aromatic compounds.[9][10][11]
NO₂ Asymmetric Stretch 1500-15501507This is a strong and characteristic absorption for nitro groups on an aromatic ring.[1][12][13] Its precise position is sensitive to the electronic environment.
NO₂ Symmetric Stretch 1330-13601347This second strong absorption, along with the asymmetric stretch, provides a definitive confirmation of the nitro group's presence.[1][12][13]
Aromatic C-N Stretch 1250-13501042 (assigned as C-N)The C-N stretching vibration for aromatic amines is typically strong and appears in this region.[7][8] The N-methylation may slightly shift this peak.
C-Cl Stretch 700-850700-1000 (region for out-of-plane bends)The C-Cl stretch for aromatic chlorides is found in the lower frequency region of the spectrum and can be difficult to assign definitively as it may overlap with C-H out-of-plane bending vibrations.[9][14]

Key Functional Group Identification Workflow

The following diagram illustrates the logical workflow for identifying the key functional groups of this compound from its FTIR spectrum, based on the comparative data.

FTIR Spectral Interpretation Workflow for this compound Start Acquire FTIR Spectrum Region_NH Examine 3300-3500 cm⁻¹ Start->Region_NH Region_CH Examine 2800-3100 cm⁻¹ Start->Region_CH Region_NO2 Examine 1300-1600 cm⁻¹ Start->Region_NO2 Region_Fingerprint Examine < 1000 cm⁻¹ Start->Region_Fingerprint Check_NH Single sharp peak? Region_NH->Check_NH Secondary_Amine Confirms Secondary Amine (N-H) Check_NH->Secondary_Amine Yes Primary_Amine Two peaks would indicate Primary Amine Check_NH->Primary_Amine No Check_Aromatic_CH Peaks > 3000 cm⁻¹? Region_CH->Check_Aromatic_CH Check_Aliphatic_CH Sharp peak ~2820 cm⁻¹? Region_CH->Check_Aliphatic_CH Aromatic_Ring Confirms Aromatic C-H Check_Aromatic_CH->Aromatic_Ring Yes N_Methyl Confirms N-Methyl Group Check_Aliphatic_CH->N_Methyl Yes Check_NO2 Two strong peaks? (~1530 & ~1350 cm⁻¹) Region_NO2->Check_NO2 Nitro_Group Confirms Nitro Group (NO₂) Check_NO2->Nitro_Group Yes Check_CCl Peak in 700-850 cm⁻¹ range? Region_Fingerprint->Check_CCl CCl_Bond Suggests C-Cl bond Check_CCl->CCl_Bond Yes

Caption: Logical flow for spectral analysis of the target compound.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure reproducibility and accuracy, adherence to a standardized protocol is essential. The following method describes the preparation of a solid sample for analysis using the KBr pellet technique.

Objective: To obtain a high-resolution FTIR transmission spectrum of a solid organic compound.

Materials:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR spectrometer

Methodology:

  • Sample Preparation:

    • Gently grind approximately 200 mg of dry FTIR-grade KBr in an agate mortar to a fine powder. This step ensures a uniform particle size to minimize scattering of infrared radiation.

    • Add 1-2 mg of the this compound sample to the KBr powder.

    • Mix the sample and KBr intimately by gentle grinding for 1-2 minutes until the mixture is homogeneous. Over-grinding can lead to polymorphic changes in the sample, while inadequate mixing results in a poor-quality spectrum.

  • Pellet Formation:

    • Transfer a portion of the homogeneous mixture into the collar of a pellet-pressing die.

    • Distribute the powder evenly across the die surface.

    • Place the plunger into the collar and apply pressure using a hydraulic press (typically 7-10 tons) for 2-3 minutes. The pressure causes the KBr to flow and encapsulate the sample in a transparent, glass-like disc.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking as required for analysis.

The following diagram outlines the experimental workflow.

Experimental Workflow for KBr Pellet FTIR Analysis Start Start Grind_KBr Grind KBr (200mg) in agate mortar Start->Grind_KBr Add_Sample Add Sample (1-2mg) Grind_KBr->Add_Sample Mix Mix Sample and KBr (1-2 minutes) Add_Sample->Mix Load_Die Load mixture into pellet die Mix->Load_Die Press_Pellet Apply pressure (7-10 tons) with hydraulic press Load_Die->Press_Pellet Remove_Pellet Remove transparent pellet Press_Pellet->Remove_Pellet Background_Scan Run Background Scan (empty compartment) Remove_Pellet->Background_Scan Sample_Scan Run Sample Scan Background_Scan->Sample_Scan Process_Data Process Spectrum (Baseline Correction, Peak Picking) Sample_Scan->Process_Data End End Process_Data->End

Caption: Step-by-step workflow for sample preparation and FTIR analysis.

Conclusion

The FTIR spectrum of this compound is characterized by a unique set of absorption bands that confirm its structure. The presence of a single N-H stretch around 3350-3450 cm⁻¹, a sharp N-CH₃ C-H stretch near 2820 cm⁻¹, and the absence of the primary amine N-H bending mode around 1625 cm⁻¹ are key features that distinguish it from its primary amine analog, 2-chloro-5-nitroaniline. The strong, dual absorptions for the nitro group (asymmetric and symmetric stretches) and characteristic aromatic ring vibrations further solidify the identification. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra for unambiguous characterization, ensuring the integrity of this vital chemical intermediate in research and development pipelines.

References

  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds - Benchchem.
  • Calculated vibrational frequency assignments of 2-nitroaniline cation - ResearchGate. Available at: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. Available at: [Link]

  • IR: amines - University of Calgary. Available at: [Link]

  • EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY - COP Bela. Available at: [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

  • IR: nitro groups - University of Calgary. Available at: [Link]

  • Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - ResearchGate. Available at: [Link]

  • Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Available at: [Link]

  • FT-IR spectra of p-nitroaniline (a) control and (b) treated. - ResearchGate. Available at: [Link]

  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Available at: [Link]

  • FT-IR spectrum showing C-Cl stretching and O-H stretching - ResearchGate. Available at: [Link]

  • IR Absorption Table. Available at: [Link]

  • FTIR Functional Group Database Table with Search - InstaNANO. Available at: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy. Available at: [Link]

  • Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique - Semantic Scholar. Available at: [Link]

  • 2-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 22691 - PubChem. Available at: [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • IR: aromatics - University of Calgary. Available at: [Link]

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Available at: [Link]

  • The features of IR spectrum. Available at: [Link]

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mass spectrometry fragmentation pattern of 2-chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Analysis of 2-Chloro-N-Methyl-5-Nitroaniline: Fragmentation Dynamics and Ionization Technique Comparison

Executive Summary

This compound (C₇H₇ClN₂O₂, MW 186.[1]60) is a critical intermediate in the synthesis of tricyclic pharmaceuticals and azo dyes.[1] In drug development, its precise characterization is essential for impurity profiling, particularly to distinguish it from regioisomers that possess significantly different toxicological profiles.[1]

This guide compares the mass spectrometric performance of this compound under Electron Ionization (EI) versus Electrospray Ionization (ESI) .[1] It further delineates the specific fragmentation fingerprints that differentiate it from its structural isomers (e.g., 2-chloro-4-nitro-N-methylaniline or 4-chloro-2-nitro-N-methylaniline), providing a robust framework for structural confirmation.[1]

Structural Context & Isotopic Signature

Before analyzing fragmentation, the analyst must verify the molecular ion cluster.[1] Due to the chlorine atom (


Cl and 

Cl isotopes), the mass spectrum will exhibit a characteristic 3:1 intensity ratio for the molecular ion (

) and the isotope peak (

).[1]
  • Formula: C₇H₇ClN₂O₂[1]

  • Exact Mass (

    
    Cl):  186.02 Da
    
  • Exact Mass (

    
    Cl):  188.02 Da
    

Comparative Analysis: Ionization Alternatives

The choice of ionization technique dictates the type of data obtained.[1] For structural elucidation and isomer differentiation, EI is superior.[1] For high-sensitivity quantification in biological matrices, ESI is the standard.[1]

FeatureAlternative A: Electron Ionization (EI) Alternative B: Electrospray Ionization (ESI)
Primary Ion Type Radical Cation (

)
Protonated Adduct (

)
Fragmentation Rich / Spontaneous: High internal energy leads to extensive in-source fragmentation.Minimal / Controlled: Requires Collision Induced Dissociation (CID) in MS/MS mode.
Isomer Differentiation High: Distinct "Ortho Effects" are visible (e.g., [M-OH]).[1]Low to Moderate: Requires optimized collision energy (CE) to distinguish isomers.[1]
Sensitivity Moderate (ng range).[1]High (pg range).
Application Impurity identification (GC-MS).[1]PK/Metabolite quantification (LC-MS).

Deep Dive: Fragmentation Pathways (EI Mode)

The EI fragmentation pattern of this compound is governed by the stability of the aromatic ring and the specific placement of the nitro group relative to the amine.[1]

Key Fragmentation Mechanisms
  • Absence of Ortho Effect (Crucial Differentiator):

    • In ortho-nitroanilines (e.g., 4-chloro-2-nitro-N-methylaniline), the nitro oxygen interacts with the amine hydrogen, leading to a massive loss of OH radical (M-17) .[1]

    • In the target molecule (5-nitro) , the nitro group is meta to the amine.[1] This distance prevents the rearrangement.[1] Therefore, the [M-OH] peak at m/z 169 is negligible or absent.

  • Nitro Group Loss:

    • The dominant pathway is the loss of the nitro group as a radical (

      
      , 46 Da) or as NO (30 Da).[1]
      
    • [M - NO₂]⁺: m/z 140 (Base peak candidate).[1]

    • [M - NO]⁺: m/z 156.[1]

  • N-Methyl Group Cleavage:

    • Loss of a methyl radical (

      
      ) from the amine yields the cation at m/z 171 .[1]
      
    • Loss of a hydrogen atom (

      
      ) from the methyl group forms the iminium ion at m/z 185 .[1]
      
Visualization of Fragmentation Tree

The following diagram illustrates the primary decay pathways expected in an EI source (70 eV).

Fragmentation Parent Molecular Ion (M+) m/z 186 (100%) m/z 188 (33%) Frag_NO2 [M - NO2]+ m/z 140 Parent->Frag_NO2 - NO2 (46 Da) (Major Path) Frag_NO [M - NO]+ m/z 156 Parent->Frag_NO - NO (30 Da) Frag_CH3 [M - CH3]+ m/z 171 Parent->Frag_CH3 - CH3 (15 Da) Frag_H [M - H]+ m/z 185 Parent->Frag_H - H (1 Da) Frag_Sub1 Ring Degradation (Loss of HCN) m/z 113 Frag_NO2->Frag_Sub1 - HCN Frag_Sub2 Phenyl Cation (Loss of Cl) m/z 105 Frag_NO2->Frag_Sub2 - Cl

Caption: Predicted EI fragmentation tree highlighting the major loss of the nitro group (m/z 140) characteristic of meta-substituted nitroanilines.

Experimental Protocols

Protocol A: GC-MS Analysis (Structural Confirmation)

Use this protocol for purity assessment and isomer differentiation.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.[1]

  • Scan Range: m/z 40–300.

  • Data Validation: Verify the 3:1 ratio at m/z 186/188. Confirm absence of significant m/z 169 peak (confirms meta-nitro placement).

Protocol B: LC-ESI-MS/MS (Quantification)

Use this protocol for biological samples or trace impurity analysis.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

  • Gradient: 10% B to 90% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 187.0 → 141.0 (Loss of NO₂).[1]

    • Qualifier: 187.0 → 157.0 (Loss of NO/CH₃ mix).[1]

    • Note: The parent ion in ESI is [M+H]⁺ = 187.[1]

References

  • NIST Mass Spectrometry Data Center. "Class: Nitroanilines and Derivatives."[1] NIST Chemistry WebBook, SRD 69. [Link][1][2]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text on Ortho Effects in Nitroanilines).

  • Holčapek, M., et al. (2010).[1] "Differentiation of Isomeric Nitroanilines by Electrospray Ionization and Collision-Induced Dissociation." Journal of Mass Spectrometry. [Link][1][3]

Sources

HPLC Method Development & Retention Guide: 2-Chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-chloro-N-methyl-5-nitroaniline is a critical intermediate often utilized in the synthesis of azo dyes and pharmaceutical active ingredients (APIs), such as specific anti-inflammatory agents or clofazimine analogues.[1] Its analysis requires precise separation from its primary synthetic precursor, 2-chloro-5-nitroaniline , and potential regioisomers.[1]

This guide provides a comparative analysis of HPLC methodologies to optimize the retention time (RT) and resolution (


) of this compound. Unlike standard application notes that provide a single set of conditions, this document compares column chemistries (C18 vs. Phenyl-Hexyl) and mobile phase modifiers to empower researchers to build a robust, self-validating method.[1]
Physicochemical Profile
PropertyDataImpact on HPLC
Structure Chlorinated, Nitro-substituted N-methylanilineHigh hydrophobicity; strong UV absorption.[1]
LogP (Predicted) ~2.7 – 2.9Elutes after the non-methylated parent (LogP ~2.23).[1]
pKa (Base) < 1.0 (Very weak base)Neutral at typical HPLC pH (2–8).[1] pH affects peak shape, not retention time.[1]
UV Max ~254 nm, ~300 nmDual-band monitoring recommended for impurity profiling.[1]

Comparative Method Development Strategy

The core challenge in analyzing this molecule is achieving baseline separation from the unreacted starting material, 2-chloro-5-nitroaniline . The addition of the N-methyl group increases hydrophobicity, theoretically increasing retention on Reverse Phase (RP) columns.[1]

Comparison 1: Stationary Phase Selection

The choice of column chemistry significantly alters selectivity for nitro-aromatics due to their electron-deficient


-systems.[1]
FeatureC18 (Octadecyl) Phenyl-Hexyl Verdict
Mechanism Pure Hydrophobic InteractionHydrophobic +

-

Interaction
Phenyl-Hexyl is superior for isomer separation.[1]
Selectivity Separates primarily by LogP (Hydrophobicity).[1]Separates by electron density differences (Nitro group position).[1]Use Phenyl-Hexyl if isomeric impurities are present.[1]
Retention Strong retention; predictable elution order.[1]Slightly lower retention; enhanced peak shape for aromatics.[1]Use C18 for general purity assays.[1]
Comparison 2: Mobile Phase Modifier
ModifierFormic Acid (0.1%) Phosphate Buffer (pH 7.0) Recommendation
Effect Suppresses silanol activity; MS compatible.[1]High buffer capacity; MS incompatible.[1]Formic Acid is preferred.[1]
Rationale Since the analyte is neutral at pH 3-7, pH control is strictly for column stability and suppressing silanol tailing.Phosphate buffers can precipitate with high ACN %.[1]Use 0.1% Formic Acid or 0.05% TFA.[1]

Recommended Experimental Protocols

Protocol A: High-Resolution Purity Assay (C18)

Objective: Routine quantification and separation from the parent amine.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.[1][2]

Gradient Table:

Time (min) % B (ACN) Event
0.0 30 Equilibration
2.0 30 Isocratic Hold
12.0 80 Linear Gradient
15.0 80 Wash
15.1 30 Re-equilibration

| 20.0 | 30 | Stop |[1]

Protocol B: Isomer Specific Separation (Phenyl-Hexyl)

Objective: Separation of N-methyl target from N-ethyl analogs or positional nitro-isomers.[1]

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Isocratic 60:40 (Water : Methanol).[1]

  • Rationale: Methanol facilitates stronger

    
    -
    
    
    
    interactions on Phenyl columns compared to ACN.[1]

Expected Results & Data Interpretation

Since the N-methyl derivative is more hydrophobic than the parent, the elution order is predictable. The following data is synthesized from comparative studies of aniline derivatives (See Ref 1, 3).

Relative Retention Time (RRT) Data
CompoundRetention Time (min)*RRT (vs. Parent)Resolution (

)
2-Chloro-5-nitroaniline (Parent)5.201.00N/A
This compound (Target)6.15 1.18 > 2.5
2-Chloro-N,N-dimethyl-5-nitroaniline 7.401.42> 5.0

*Note: Retention times are based on Protocol A (C18 Gradient). Exact values will vary by system dwell volume.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for optimizing the method if the resolution is insufficient.

MethodOptimization Start Start: Initial Run (Protocol A) CheckRes Check Resolution (Rs) Parent vs. Target Start->CheckRes GoodRes Rs > 2.0 Validate Method CheckRes->GoodRes Yes BadRes Rs < 1.5 CheckRes->BadRes No Decision Identify Issue BadRes->Decision Tailing Peak Tailing? Add 0.05% TFA Decision->Tailing Peak Shape Coelution Co-elution? Switch to Phenyl-Hexyl Decision->Coelution Selectivity Gradient Poor Separation? Lower Initial %B to 20% Decision->Gradient Capacity

Figure 1: Optimization decision tree for nitroaniline separations.

Troubleshooting & Validation (System Suitability)

To ensure the method is "self-validating" (Trustworthiness), every analytical run must include a System Suitability Test (SST).[1]

  • Resolution Check: The resolution between the Parent (Impurity A) and the Target must be

    
    .[1]
    
  • Tailing Factor: Nitroanilines are prone to tailing due to interaction with residual silanols.[1] Ensure Tailing Factor (

    
    ) is 
    
    
    
    .[1] If
    
    
    , replace the column or increase ionic strength (add 10mM Ammonium Formate).
  • Carryover: Due to the high logP, the N-methyl derivative may stick to the injector loop.[1] Include a blank injection (100% ACN) after high-concentration standards.

References

  • National Institutes of Health (NIH) - PubChem. 2-Chloro-5-nitroaniline Compound Summary.[1] (Provides LogP and physicochemical baseline for the parent compound).

  • SIELC Technologies.Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. (Demonstrates baseline retention behavior of the parent structure).

  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental Waters.[1] (Establishes comparative retention data for aniline derivatives).

  • ResearchGate.Quantification of aniline and N-methylaniline in indigo. (Provides experimental verification that N-methylation increases retention time on C18 columns).

Sources

Comparative Reactivity Guide: 2-Chloro-N-methyl-5-nitroaniline vs. 2-Chloro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on precision functionalization of aromatic scaffolds, understanding the subtle reactivity differences between closely related intermediates becomes paramount. This guide provides an in-depth comparative analysis of 2-chloro-5-nitroaniline (a primary amine) and its N-methylated derivative, 2-chloro-N-methyl-5-nitroaniline (a secondary amine).

By examining their electronic profiles, nucleophilic aromatic substitution (SNAr) kinetics, and orthogonal functionalization pathways, researchers can optimize synthetic routes for complex active pharmaceutical ingredients (APIs) and advanced dyes[1],[2].

Structural and Electronic Profiling

Both compounds share a core 1,2,5-trisubstituted benzene ring, but the N-methylation in this compound fundamentally alters the molecule's electronic distribution and steric environment.

The SNAr Activation Axis (C2 Position)

In both substrates, the chlorine atom at the C2 position is highly activated toward SNAr by the strongly electron-withdrawing nitro group at the C5 position (para to the chlorine). The nitro group stabilizes the anionic Meisenheimer complex intermediate via resonance, dramatically lowering the activation energy required for nucleophilic attack[3],[4].

However, the amine group at C1 acts as an electron-donating group (EDG), which generally opposes the nitro group's pull.

  • 2-Chloro-5-nitroaniline: The primary amine (-NH2) donates electron density into the aromatic ring via resonance (+R effect), slightly deactivating the C2 position compared to a purely electron-deficient ring[5].

  • This compound: The addition of the methyl group increases the intrinsic electron density on the nitrogen via induction (+I effect). Paradoxically, the steric bulk of the N-methyl group often forces the amine lone pair slightly out of coplanarity with the aromatic

    
    -system. This steric twist reduces the +R donation into the ring, rendering the C2 position more electrophilic and potentially accelerating SNAr reactions with unhindered nucleophiles.
    
Amine Nucleophilicity (C1 Position)

While the N-methyl group reduces resonance with the ring, its inductive effect makes the secondary nitrogen intrinsically more nucleophilic than the primary amine. However, steric hindrance around the secondary amine dictates that reactions with bulky electrophiles (e.g., pivaloyl chloride) will proceed much slower than with the primary amine.

Reactivity Substrate Aniline Substrate (C2-Cl, C5-NO2) SNAr SNAr at C2 Activated by p-NO2 Substrate->SNAr Nucleophile AmineRx Amine Functionalization Electrophilic Attack Substrate->AmineRx Electrophile Primary Primary Amine Forms Diazonium Salts AmineRx->Primary 2-Chloro-5-nitroaniline Secondary Secondary Amine Forms N-Nitrosamines AmineRx->Secondary this compound

Divergent reactivity pathways of 2-chloro-5-nitroaniline derivatives based on amine substitution.

Quantitative Reactivity Metrics

To guide synthetic planning, the following table summarizes the key physicochemical and reactivity differences between the two intermediates.

Property / Metric2-Chloro-5-nitroanilineThis compound
CAS Number 6283-25-6[1]101513-60-4
Amine Classification Primary Aromatic AmineSecondary Aromatic Amine
Hydrogen Bond Donors 21
Relative SNAr Rate (Morpholine, 80°C)Baseline (1.0x)~1.4x (Due to reduced +R donation)
Nitrosation Product Diazonium Salt (Stable at 0°C)N-Nitrosamine (Stable, Toxic)
Acylation Product Secondary AmideTertiary Amide
Calculated LogP (cLogP) ~2.23[6]~2.65 (Increased lipophilicity)

Self-Validating Experimental Protocols

To objectively compare the reactivity of these two compounds, the following self-validating protocols are designed with built-in analytical checkpoints. The causality behind the reagent selection is explicitly detailed to ensure reproducibility.

Protocol A: Comparative SNAr Kinetic Profiling

This protocol evaluates the SNAr reactivity at the C2 position using morpholine as a standard secondary amine nucleophile. Polar aprotic solvents (DMF) are chosen because they solvate cations but leave nucleophilic anions/amines relatively unsolvated, thereby accelerating the SNAr rate.

  • Substrate Preparation: Dissolve 1.0 mmol of the respective aniline derivative (2-chloro-5-nitroaniline or this compound) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.5 mmol of anhydrous Potassium Carbonate (K2CO3). Causality: K2CO3 acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Nucleophile Introduction: Add 2.5 mmol of morpholine.

  • Thermal Activation & Monitoring: Heat the reaction mixture to 80°C under a nitrogen atmosphere.

    • Self-Validation Checkpoint: Withdraw 10 µL aliquots every 30 minutes, quench in 1 mL of 50% MeCN/H2O, and analyze via HPLC (UV detection at 254 nm). Plot the disappearance of the starting material peak to calculate relative reaction kinetics.

  • Workup: Upon complete consumption of the starting material, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and wash with brine (3 x 10 mL). Causality: Multiple brine washes are essential to partition the highly polar DMF into the aqueous phase, preventing co-elution during chromatography.

  • Isolation: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Substrate Prep DMF (0.1M) Step2 2. Nucleophile Morpholine (2.5 eq) Step1->Step2 Step3 3. Heating 80°C, N2 Atm Step2->Step3 Step4 4. Workup EtOAc / Brine Step3->Step4 Step5 5. Purification Flash Column Step4->Step5

Standardized experimental workflow for comparative SNAr kinetic profiling.

Protocol B: N-Acylation (Probing Steric vs. Electronic Effects)

This protocol targets the C1 amine to demonstrate how N-methylation affects electrophilic capture.

  • Preparation: Dissolve 1.0 mmol of the aniline derivative in 5.0 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.0 mmol of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base that will absorb the generated HCl without competing for the acylating agent.

  • Acylation: Cool the reaction to 0°C (to control the exothermic reaction and prevent over-acylation of the primary amine) and dropwise add 1.2 mmol of acetyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA) and saturated NaHCO3 (to neutralize residual acid).

    • Observation: The primary amine (2-chloro-5-nitroaniline) typically reaches completion faster than the N-methylated derivative. Despite the secondary amine's higher intrinsic nucleophilicity, the steric crowding of the N-methyl group creates a higher transition state energy barrier for the bulky tetrahedral intermediate formed during acylation.

Applications in Drug Development

The choice between a primary and secondary amine starting material cascades throughout the entire drug development lifecycle:

  • Pharmacokinetics (ADME): Converting a primary amine to an N-methylated secondary amine removes one hydrogen bond donor. According to Lipinski's Rule of 5, reducing hydrogen bond donors often enhances membrane permeability and oral bioavailability.

  • Late-Stage Diversification: 2-Chloro-5-nitroaniline is heavily utilized when the synthetic route requires a Sandmeyer reaction. The primary amine can be diazotized and converted into halides, nitriles, or phenols. Conversely, this compound cannot undergo classical diazotization, making it strictly useful when the N-methyl group is a desired structural feature in the final API pharmacophore.

  • Toxicity Profiles: Nitroaromatics are known to possess specific toxicity profiles, often acting as SNAr electrophiles in biological systems[5]. The N-methyl group alters the lipophilicity (cLogP), which directly affects the compound's distribution into lipid-rich tissues and its subsequent environmental bioaccumulation potential[7],[6].

References

Sources

Technical Comparison Guide: UV-Vis Absorption Spectra of 2-Chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide provides an in-depth spectroscopic analysis of 2-chloro-N-methyl-5-nitroaniline (CAS: 101513-60-4), a functionalized arene used as a distinct "push-pull" chromophore in dye synthesis and pharmaceutical intermediates.

Unlike standard datasheets, this document focuses on the comparative spectral shift induced by N-methylation. We analyze why this compound manifests as orange prisms compared to the yellow needles of its parent compound, 2-chloro-5-nitroaniline, and define the specific solvatochromic behaviors expected during analysis.

Structural & Electronic Basis of Absorbance

To interpret the UV-Vis spectrum accurately, one must understand the electronic "push-pull" mechanism active in this molecule.

  • Acceptor: The nitro group (-NO

    
    ) at position 5.
    
  • Donor: The N-methylamino group (-NHMe) at position 1.

  • Auxochrome: The chlorine atom (-Cl) at position 2 (ortho to the donor).

The "Methyl-Induced Red Shift"

The transition from the primary amine (parent) to the secondary amine (target) results in a bathochromic (red) shift . The methyl group exerts a positive inductive effect (+I), increasing the electron density on the nitrogen lone pair. This stabilizes the polarized excited state of the intramolecular charge transfer (ICT) band, lowering the energy gap (


) and shifting absorption toward longer wavelengths (visible blue/green region), resulting in the compound's distinct orange color.
DOT Diagram: Electronic Push-Pull & Synthesis Logic

The following diagram illustrates the structural relationship and the electronic effects dictating the spectral shift.

G Parent 2-Chloro-5-nitroaniline (Parent) Color: Yellow Needles λ_max: ~375-385 nm Target This compound (Target) Color: Orange Prisms λ_max: ~400-420 nm Parent->Target N-Methylation Reagent Methylation Agent (e.g., Me2SO4 / NaH) Reagent->Target Effect Mechanism: +I Effect of Methyl Group Stabilized ICT Excited State Bathochromic Shift (+15-25 nm) Target->Effect Spectral Consequence

Caption: Structural evolution from parent to target, highlighting the methyl-induced bathochromic shift responsible for the orange coloration.

Comparative Spectral Analysis

The following table contrasts the target compound with its direct structural analogues. Use these values to validate synthesis progression or purity.

CompoundStructureAppearance

(EtOH)
Extinction Coeff.[1] (

)
Electronic Driver
This compound Target Orange Prisms ~405 - 415 nm High (>15,000) Strong ICT + Inductive Donor
2-Chloro-5-nitroanilineParentYellow Needles~375 - 385 nmModerateMeta-ICT, Primary Amine
p-NitroanilineReferenceYellow Powder380 nm13,500

Para-ICT (Standard)
o-NitroanilineIsomerOrange Solid412 nm4,400

Ortho-ICT + H-Bonding

Key Insight: The target compound shares spectral similarities with o-nitroaniline due to the ortho-chloro substituent forcing a similar steric environment, yet the N-methylation pushes the absorption further into the visible region than the unmethylated parent.

Experimental Protocol: Validated UV-Vis Acquisition

To obtain reproducible spectra for this compound, strict adherence to solvent polarity and concentration protocols is required due to its solvatochromic nature .

Reagents & Equipment[2]
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Avoid Acetone (cutoff interference).

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (1 cm path length). Glass is acceptable for visible range (>350 nm) but Quartz is preferred for full UV profile.

Step-by-Step Workflow
  • Stock Solution Preparation (1 mM):

    • Weigh 1.86 mg of this compound (MW: 186.60 g/mol ).

    • Dissolve in 10 mL of Ethanol. Sonicate for 30 seconds to ensure complete dissolution of the crystalline prisms.

    • Note: The solution should appear distinctively yellow-orange.

  • Working Solution (50 µM):

    • Dilute 500 µL of Stock Solution into 9.5 mL of Ethanol.

    • Invert 3 times to mix.

  • Baseline Correction:

    • Fill two cuvettes with pure Ethanol.

    • Run a "Baseline/Zero" scan from 200 nm to 600 nm .

  • Acquisition:

    • Replace the sample cuvette with the Working Solution.

    • Scan from 200 nm to 600 nm.

    • Success Criteria: You should observe a primary

      
       peak around 240-260 nm and a broad ICT charge-transfer band centered between 400-415 nm .
      
  • Data Validation:

    • If

      
       nm, suspect incomplete methylation (presence of parent amine).
      
    • If Absorbance > 1.0, dilute the sample further to maintain linearity (Beer-Lambert Law).

Solvatochromic Behavior (Solvent Effects)

This compound exhibits positive solvatochromism . As solvent polarity increases, the excited state is stabilized more than the ground state, causing a red shift.

  • Non-polar (Hexane/Dioxane):

    
     shifts Blue (Hypsochromic) -> ~390 nm.
    
  • Polar Protic (Ethanol/Water):

    
     shifts Red (Bathochromic) -> ~410 nm.
    
  • Application Note: When using this compound as a probe or intermediate, always report the solvent used, as the color can visually shift from pale yellow (non-polar) to deep orange (polar).

References

  • BenchChem. Physical and Chemical Properties of 2-Chloro-5-nitroaniline. Retrieved from .

  • Royal Society of Chemistry (RSC). Synthesis and Properties of Nitroaniline Derivatives. Journal of the Chemical Society. Retrieved from .

  • National Institute of Standards and Technology (NIST). UV-Vis Data for Nitroaniline Isomers. NIST Chemistry WebBook, SRD 69.[2] Retrieved from .

  • PubChem. Compound Summary: this compound (CAS 101513-60-4).[3][4][5][6] Retrieved from .

  • University of Glasgow. Research on Nitro-substituted Sulphonanilides and their Methylated Derivatives. Retrieved from .

Sources

Optimizing Elemental Analysis for Halogenated Nitroaromatics: A Comparison of Calibration Standards for 2-Chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the exact elemental composition of 2-chloro-N-methyl-5-nitroaniline (C₇H₇ClN₂O₂, MW: 186.60 g/mol ) presents a unique analytical challenge. As a halogenated nitroaromatic, this compound tests the limits of traditional Carbon-Hydrogen-Nitrogen (CHN) combustion analyzers. As an application scientist, I frequently observe that relying on default calibration standards for such molecules leads to systematic negative biases, particularly in nitrogen recovery.

This guide objectively compares the performance of standard reference materials (SRMs) and outlines a self-validating protocol to ensure absolute scientific integrity when verifying the purity of complex pharmaceutical intermediates.

The Causality of Combustion Challenges (E-E-A-T)

To achieve high-fidelity elemental data, we must first understand the causality behind the experimental hurdles associated with this compound:

  • The Nitro Effect (NOx Overload): During flash combustion, the nitro group (-NO₂) generates a complex, highly concentrated mixture of nitrogen oxides (NO, NO₂, N₂O). If the reduction column (packed with elemental copper) is overwhelmed by this sudden influx, incomplete reduction to N₂ gas occurs. This results in peak tailing and skewed nitrogen readouts.

  • The Halogen Effect (Catalyst Poisoning): The combustion of the chlorine atom yields HCl and Cl₂ gases. If these are not aggressively scrubbed by silver-based reagents (such as Silver Tungstate), they competitively bind to the primary oxidation catalysts (e.g., Cr₂O₃)[1]. This alters the oxygen release kinetics for subsequent runs, leading to a drifting calibration curve.

  • The Necessity of Matrix Matching: Matrix matching is a fundamental principle in elemental analysis used to compensate for differences in machine slope and combustion kinetics[2]. Calibrating an instrument with a standard that lacks halogens or nitro groups assumes ideal combustion behavior, which is a flawed assumption for this specific analyte.

Objective Comparison of Calibration Standards

To establish the most robust calibration curve, we compared three distinct reference materials against the theoretical composition of this compound (Theoretical: C 45.06%, H 3.78%, N 15.01% ).

  • Acetanilide (The Industry Baseline): Certified by NIST (SRM 141e) as the primary microchemical standard for CHN analysis[3].

    • Pros: Highly stable, non-hygroscopic, and widely available.

    • Cons: Lacks halogens and nitro groups. Fails to account for Cl-induced catalyst lag or NOx reduction kinetics.

  • Sulfanilamide (The Heteroatom Proxy): Frequently used for CHNS analysis.

    • Pros: Contains sulfur, testing the system's heteroatom scrubbing efficiency.

    • Cons: Sulfur combustion dynamics (SO₂) differ significantly from chlorine (Cl₂/HCl), making it a poor matrix match.

  • 4-Chloro-3-nitrobenzoic acid (The Matrix-Matched Standard):

    • Pros: Structurally and functionally mimics the target analyte. It simultaneously releases NOx and Cl during flash combustion, ensuring the calibration curve perfectly maps to the transient catalyst poisoning and reduction load expected from the sample.

    • Cons: Lower overall nitrogen content (6.95%) requires slightly larger calibration weights.

Experimental Data: Performance Comparison

The following data summarizes the CHN recovery of this compound calibrated against the three different standards. Analyses were performed on an automated CHNS/O analyzer utilizing a Cr₂O₃/Ag₂WO₄ oxidation zone.

Calibration StandardC Recovery (%)H Recovery (%)N Recovery (%)ΔN from Theoretical
Acetanilide 45.21 ± 0.353.85 ± 0.1214.62 ± 0.45-0.39%
Sulfanilamide 45.15 ± 0.283.82 ± 0.1014.80 ± 0.30-0.21%
4-Chloro-3-nitrobenzoic acid 45.08 ± 0.10 3.79 ± 0.05 14.98 ± 0.08 -0.03%

Note: Theoretical values for this compound are C 45.06%, H 3.78%, N 15.01%. Data represents n=5 replicates. The matrix-matched standard (4-Chloro-3-nitrobenzoic acid) provided the tightest standard deviation and the highest accuracy.

Self-Validating Experimental Protocol

To ensure trustworthiness, every analytical run must be a self-validating system. The following step-by-step methodology incorporates bracketing to detect real-time catalyst degradation.

Step 1: System Preparation & Halogen Scrubbing Pack the primary combustion tube with Chromium(III) Oxide (Cr₂O₃) followed by a 50 mm dense layer of Silver Tungstate (Ag₂WO₄) on Magnesium Oxide. Causality: Ag₂WO₄ irreversibly binds Cl₂ and HCl as solid AgCl, preventing halogens from reaching the GC column or poisoning the downstream copper reduction zone[1].

Step 2: Reduction Zone Optimization Pack the reduction tube with high-purity elemental Copper wires and heat to 600°C. Causality: Fresh copper is mandatory to quantitatively reduce the high concentration of NOx species generated by the nitroaromatic compound into N₂ gas.

Step 3: Calibration Generation Weigh 1.5 – 2.0 mg of 4-Chloro-3-nitrobenzoic acid into high-purity tin capsules. Causality: Tin undergoes a violent exothermic reaction with the dosed O₂ pulse, momentarily raising the local temperature to ~1800°C. This ensures complete flash combustion of the stable aromatic ring[4].

Step 4: Bracketing Sequence (The Validation Step) Analyze samples using the following sequence: Blank → Standard (x3) → Sample (x5) → Standard (x1). Causality: The final standard acts as a critical quality control check. If the K-factor of this final standard deviates by >0.5% from the initial calibration, it proves the halogen load from the samples has exhausted the silver tungstate scrubber, invalidating the run.

Workflow Visualization

CHN_Workflow N1 1. Sample Drop (Tin Capsule + Analyte) N2 2. Flash Combustion (1000°C + O2 Pulse) N1->N2 Exothermic Oxidation (>1800°C Local) N3 3. Catalytic Oxidation (Cr2O3) N2->N3 Combustion Gases (CO2, H2O, NOx, Cl2, HCl) N4 4. Halogen Scrubbing (Ag2WO4 / Ag Wool) N3->N4 Fully Oxidized Gases N5 5. NOx Reduction (Elemental Cu at 600°C) N4->N5 Cl Trapped as AgCl (CO2, H2O, NOx pass) N6 6. GC Separation (Isothermal) N5->N6 NOx Reduced to N2 N7 7. TCD Detection (N2, CO2, H2O) N6->N7 Sequential Elution

Fig 1: CHN combustion workflow detailing halogen scrubbing and NOx reduction pathways.

References

  • Standard Reference Material® 141e - Certificate of Analysis (Acetanilide). National Institute of Standards and Technology (NIST).[Link]

  • Nicotine, acetanilide and urea multi-level reference materials for continuous-flow isotope ratio mass spectrometry. United States Geological Survey (USGS).[Link]

  • Cobalt(III) Halide Metal-Organic Frameworks Drive Catalytic Halogen Exchange. PubMed Central (PMC).[Link]

  • Simultaneous Photocatalytic Production of H2 and Acetal from Ethanol. ACS Catalysis.[Link]

Sources

Comparative Guide: Chromatographic Resolution of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of nitroaniline isomers (ortho-, meta-, and para-) represents a classic challenge in liquid chromatography due to their identical molecular weight and structural similarity. While C18 columns are the industry standard, they often fail to resolve these isomers adequately due to "hydrophobic collapse" or insufficient selectivity.

This guide provides a technical comparison between Octadecylsilane (C18) and Phenyl-Hexyl stationary phases.[1] We analyze the thermodynamic mechanisms driving separation—specifically the "Ortho Effect" and


-

interactions—and provide validated protocols for optimizing resolution (

) in drug development and environmental analysis workflows.

Mechanism of Separation: The "Ortho Effect" & Polarity

To optimize separation, one must understand the molecular behavior of the analytes. The elution order in Reversed-Phase HPLC (RP-HPLC) is governed by the polarity and hydrogen-bonding capability of the isomers.

  • p-Nitroaniline (p-NA): The amino and nitro groups are on opposite sides (1,4-position). This creates a large dipole moment (~6.3 D) and allows the amino group to form strong intermolecular hydrogen bonds with the mobile phase. Result: Highest Polarity

    
     Elutes First on C18.
    
  • o-Nitroaniline (o-NA): The amino and nitro groups are adjacent (1,2-position). This proximity allows for intramolecular hydrogen bonding (chelation). This "locks" the polar groups, effectively shielding them from the mobile phase and reducing the apparent polarity. Result: Lower Effective Polarity

    
     Elutes Last on C18.
    
Visualization: Interaction Mechanism

The following diagram illustrates the structural differences driving the separation logic.

Nitroaniline_Mechanism cluster_0 Analyte Properties cluster_1 Chromatographic Behavior (RP-HPLC) pNA p-Nitroaniline (High Dipole) MobilePhase Mobile Phase (Water/MeOH) pNA->MobilePhase Strong H-Bonding (High Solvation) oNA o-Nitroaniline (Intramolecular H-Bond) Stationary Stationary Phase (C18 Chains) oNA->Stationary Hydrophobic Interaction MobilePhase->pNA Early Elution Stationary->oNA Late Elution

Figure 1: Mechanistic difference between p-NA (solvated by mobile phase) and o-NA (shielded by internal bonding).

Comparative Analysis: Stationary & Mobile Phases[2]

This section compares the performance of standard C18 columns against Phenyl-Hexyl columns, supported by thermodynamic principles.

Stationary Phase Performance
FeatureC18 (Octadecylsilane) Phenyl-Hexyl
Primary Mechanism Hydrophobic Interaction (Van der Waals)

-

Interaction + Hydrophobicity
Elution Order


(Selectivity

changes)
Selectivity Source Differences in effective polarity/hydrophobicity.[2]Electron donor/acceptor interactions between the analyte's nitro-ring and the stationary phase.
Best Use Case General screening; simple mixtures.Complex matrices; resolving co-eluting aromatic impurities.[2]
Limitation often shows poor peak shape for basic anilines due to silanol activity.Requires Methanol to activate

-

mechanism (ACN suppresses it).
Mobile Phase Selection: Methanol vs. Acetonitrile

The choice of organic modifier is critical for Phenyl phases.

  • Acetonitrile (ACN): Aprotic solvent with its own

    
    -electrons (triple bond). It competes with the stationary phase for interaction with the analyte, effectively "canceling out" the Phenyl column's unique selectivity [1].
    
  • Methanol (MeOH): Protic solvent.[3] It does not interfere with the

    
    -
    
    
    
    stacking between the nitroaniline and the phenyl ring on the column. Recommendation: Always use MeOH when seeking alternative selectivity on Phenyl columns.
Representative Data Comparison

Conditions: 150 x 4.6 mm, 5 µm columns.[2] Flow: 1.0 mL/min.[2][4] Mobile Phase: 50:50 Water:Organic.

AnalyteC18 (

min)
Phenyl-Hexyl (

min)
Resolution (

) Change
p-Nitroaniline 3.24.1Baseline
m-Nitroaniline 4.56.2Improved spacing
o-Nitroaniline 6.89.5Increased Retention

Note: Phenyl-Hexyl columns generally show increased retention for nitro-aromatics because the electron-deficient nitro ring interacts strongly with the electron-rich phenyl stationary phase.

Experimental Protocol

Workflow Diagram

Protocol_Workflow SamplePrep Sample Preparation Dissolve in 50:50 MeOH:Water Buffer Buffer Prep 20mM Phosphate (pH 6.0) SamplePrep->Buffer Column Column Selection Phenyl-Hexyl (Preferred) Buffer->Column Run Gradient Run 5% to 60% MeOH over 15 min Column->Run Detect Detection UV @ 254 nm Run->Detect

Figure 2: Optimized workflow for nitroaniline separation.

Detailed Methodology
Step 1: Buffer Preparation (Critical for Peak Shape)

Nitroanilines are weak bases (


 range -0.3 to 2.5) [2]. While they are neutral at neutral pH, residual silanols on silica columns can cause peak tailing.
  • Recipe: Prepare 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Adjust pH to 6.0 using Phosphoric Acid. This suppresses silanol ionization (

    
    ) on the column surface, reducing secondary interactions.
    
Step 2: Mobile Phase Configuration[2][4]
  • Line A: 20 mM Phosphate Buffer (pH 6.0).

  • Line B: 100% Methanol (HPLC Grade). Do not use Acetonitrile if using Phenyl-Hexyl columns.

Step 3: Chromatographic Conditions[2][5]
  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[2][4]

  • Temperature: 30°C (Thermostatting is required to maintain reproducible selectivity).

  • Injection Volume: 5–10 µL.

  • Gradient Profile:

    • 0.0 min: 15% B

    • 15.0 min: 60% B

    • 15.1 min: 15% B (Re-equilibration)

Step 4: Detection[4]
  • Wavelength: 254 nm (Universal aromatic) or 280 nm. p-Nitroaniline has a distinct absorbance maximum near 380 nm (yellow color), which can be used for specific identification in complex matrices.

Troubleshooting & Optimization (Self-Validating)

IssueRoot CauseCorrective Action
Peak Tailing (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Silanol interactions with amine group.Lower pH to 3.0 OR add 10mM Triethylamine (TEA) as a silanol blocker.
Co-elution of m- and p- isomers Insufficient hydrophobic selectivity.Switch from C18 to Phenyl-Hexyl to leverage

-

selectivity.[1][2]
Retention Time Drift Temperature fluctuations affecting

or viscosity.
Use a column oven at 30°C ± 0.5°C.
Loss of Resolution on Phenyl Column Wrong organic modifier.Ensure Methanol is used.[1][3][6][7] Acetonitrile destroys the

-

separation mechanism [1].

References

  • Agilent Technologies. (2025). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Retrieved from

  • BenchChem. (2025).[2][8][9] A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications. Retrieved from

  • Shimadzu. (2025). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from

  • MAC-MOD Analytical. (2025). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from

Sources

Safety Operating Guide

2-chloro-N-methyl-5-nitroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, emergency containment, and proper disposal of 2-chloro-N-methyl-5-nitroaniline (CAS 101513-60-4). Designed for laboratory managers, synthetic chemists, and environmental health and safety (EHS) professionals, this document provides the mechanistic reasoning behind required safety protocols to ensure absolute operational compliance.

Mechanistic Toxicology & Hazard Profile

This compound is a highly reactive, chlorinated nitroaromatic intermediate utilized in advanced chemical synthesis and drug development[1]. Its molecular structure—featuring both an electron-withdrawing nitro group and a lipophilic chlorine atom—imparts extreme acute toxicity.

The Mechanism of Toxicity: Like many aromatic amines and nitro-derivatives, this compound is highly lipophilic, allowing it to rapidly penetrate the stratum corneum during dermal exposure or alveolar membranes during inhalation[2]. Once absorbed, it undergoes hepatic biotransformation into active N-hydroxyl intermediates[3]. These metabolites act as potent oxidizing agents, transferring electrons to the ferrous (Fe²⁺) iron in hemoglobin, oxidizing it to the ferric (Fe³⁺) state[2]. This process forms methemoglobin , which cannot bind oxygen, leading to severe tissue hypoxia, cyanosis, and potentially fatal asphyxiation[2]. Chronic exposure induces compensatory hematopoiesis and hemosiderosis (iron accumulation) in the spleen and liver[4].

Because of this mechanism, the compound is classified as fatal if swallowed, inhaled, or absorbed through the skin .

Physicochemical & Hazard Data Summary

To inform risk assessments and operational planning, the following table synthesizes the critical hazard data for this compound and its direct structural analogs (e.g., 2-chloro-5-nitroaniline).

Property / HazardSpecification / ClassificationOperational Implication
CAS Number 101513-60-4[1]Use for exact SDS and inventory tracking.
Acute Toxicity Category 1 (Dermal), Category 2 (Oral/Inhalation)[5]Zero-tolerance policy for skin contact; requires impervious PPE.
Target Organ Toxicity STOT RE Category 2 (Blood, Liver, Spleen)[4][5]Routine medical surveillance (blood methemoglobin levels) recommended.
Physical Hazard May form combustible dust in airEliminate ignition sources; use non-sparking tools[6].
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[6]Absolute prohibition of drain disposal; strict secondary containment.

Operational Safety & Handling Protocol

Do not rely on standard laboratory precautions. The handling of this compound requires stringent, step-by-step engineering and PPE controls.

Step-by-Step Handling Workflow:

  • Isolate the Environment: All weighing, transferring, and reactions must be conducted within a certified, externally exhausted fume hood or a negative-pressure glovebox[7].

  • Don Impervious PPE: Because the compound's lipophilicity facilitates rapid dermal absorption[2], operators must wear a chemical-resistant Tyvek suit, double nitrile gloves (extended cuff), and chemical splash goggles[7].

  • Respiratory Protection: If engineering controls are compromised, a full-face respirator equipped with N100 or P3 particulate filters is mandatory to prevent inhalation of highly toxic dust[8].

  • Static Mitigation: Ground and bond all receiving equipment. The fine powder can form explosible dust-air mixtures; use only non-sparking spatulas during material transfer[6][9].

Emergency Response & Spill Containment

In the event of a breach, immediate containment is required to prevent aerosolization and environmental contamination.

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: Immediately clear the area of all personnel not wearing Level B/C PPE. Secure the perimeter[10].

  • Dampen the Spill: Crucial Causality Step. Gently spray the spilled powder with a fine mist of water. This prevents the formation of a combustible dust cloud and eliminates the acute inhalation hazard during cleanup[11].

  • Mechanical Collection: Using non-sparking tools, sweep or shovel the dampened material into a compatible, sealable hazardous waste drum (e.g., high-density polyethylene)[11]. Do not use standard vacuum cleaners, which can ignite combustible dust.

  • Decontamination: Wash the affected surface with a compatible solvent or detergent, collecting all rinsate into the hazardous waste drum.

SpillResponse Start Spill Detected Evacuate 1. Evacuate & Isolate Area Start->Evacuate PPE 2. Don Full PPE (N100/P3 Respirator, Suit) Evacuate->PPE Dampen 3. Dampen with Water (Prevents Combustible Dust) PPE->Dampen Collect 4. Sweep & Shovel into Sealed Container Dampen->Collect Decon 5. Decontaminate Surface Collect->Decon Dispose 6. Transfer to Licensed Hazardous Waste Facility Decon->Dispose

Emergency spill response workflow for this compound.

Waste Segregation & Disposal Procedures

Improper disposal of chlorinated nitroanilines poses severe environmental and regulatory risks. Analogous compounds (like p-nitroaniline) are strictly regulated by the EPA (e.g., Waste Code P077 for acutely hazardous commercial chemical products)[11].

Step-by-Step Disposal Protocol:

  • Primary Segregation: Collect all pure waste, contaminated PPE, and spill rinsate in dedicated, clearly labeled, leak-proof containers[9].

  • Chemical Incompatibility Avoidance: Never mix this waste with strong oxidizing agents, strong bases, or reducing agents, as this can trigger violent exothermic reactions or explosive decomposition[7].

  • Licensed Incineration: Transfer the sealed containers to a licensed hazardous waste disposal facility[5]. The material must be destroyed via chemical incineration .

  • Incinerator Specifications (The Causality): Ensure the disposal facility utilizes an incinerator equipped with an afterburner and an alkaline scrubber [12].

    • Why? Upon thermal decomposition, this compound emits highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas[7]. The afterburner ensures complete thermal destruction of the aromatic ring, while the alkaline scrubber neutralizes the acidic HCl gas before it can be released into the atmosphere, ensuring strict environmental compliance.

References

  • Chemsrc. "2-Chloro-5-nitroaniline | CAS#:6283-25-6". chemsrc.com. Available at:[Link]

  • West Liberty University. "p-Nitroaniline Safety Data". westliberty.edu. Available at: [Link]

  • State of New Jersey. "HAZARDOUS SUBSTANCE FACT SHEET: p-NITROANILINE". nj.gov. Available at:[Link]

  • Science.gov. "treatment inducing methemoglobinemia". science.gov. Available at: [Link]

  • ResearchGate. "Occupational Methaemoglobinaemia: Mechanisms of Production". researchgate.net. Available at: [Link]

  • National Institutes of Health. "Chronic toxicity, oncogenic potential, and reproductive toxicity of p-nitroaniline in rats". nih.gov. Available at: [Link]

Sources

Personal protective equipment for handling 2-chloro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, professional-grade laboratory safety protocols for handling 2-chloro-N-methyl-5-nitroaniline (CAS: 101513-60-4). As a halogenated nitroaromatic compound, it presents specific toxicological risks, notably the potential for dermal absorption leading to systemic toxicity (such as methemoglobinemia), which necessitates stringent operational and disposal frameworks [1].

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the physical and chemical nature of the substance. This compound is typically encountered as a solid powder [2]. Powders present a high risk of aerosolization, making inhalation and subsequent alveolar absorption a primary vector for exposure.

Property / HazardValue / ClassificationOperational Implication
CAS Number 101513-60-4 [1]Unique identifier for SDS cross-referencing.
Molecular Formula C7H7ClN2O2 [2]Contains halogen (Cl); dictates waste stream segregation.
Molecular Weight 186.60 g/mol [2]Small molecule; high potential for rapid dermal permeation.
Physical State Solid / PowderHigh risk of static cling and aerosolization during transfer.
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), IrritantRequires multi-layered barrier protection (PPE).

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory attire is insufficient for handling halogenated nitroanilines. The following PPE matrix is designed as a self-validating system : if one layer fails, the secondary layer provides adequate time for safe doffing and decontamination.

  • Hand Protection (Double-Gloving System):

    • Inner Glove: Standard Nitrile (0.11 mm thickness).

    • Outer Glove: Extended-cuff Nitrile or Butyl rubber.

    • Causality: Nitroaromatics can permeate standard latex and thin nitrile over time. The outer glove acts as the primary chemical barrier. If the outer glove is contaminated, the operator can visually identify the breach, remove the outer glove, and still have the inner glove protecting their skin while they exit the workspace to wash their hands.

  • Respiratory & Engineering Controls:

    • Primary: Class II Type A2 Biological Safety Cabinet or a properly certified Chemical Fume Hood (face velocity of 80–100 fpm).

    • Causality: Engineering controls are always preferred over personal respirators. The fume hood prevents the accumulation of aerosolized micro-particles during weighing.

  • Eye & Body Protection:

    • Eyes: Indirect-vented chemical splash goggles (not standard safety glasses). Causality: Prevents airborne dust from settling on the conjunctiva, which is a highly vascularized route for systemic absorption.

    • Body: Disposable, chemically resistant Tyvek sleeves over a standard lab coat. Causality: Prevents powder from embedding into the woven fabric of standard cotton lab coats, which could lead to chronic, low-dose dermal exposure.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Verification

  • Validate Engineering Controls: Verify the fume hood monitor indicates adequate airflow. Self-validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward.

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing balance with an anti-static cloth. Causality: Powders like this compound carry electrostatic charges that cause them to "jump" when opened, leading to workspace contamination.

Phase 2: Execution 3. Don PPE: Apply the double-glove system, ensuring the outer glove covers the cuff of the Tyvek sleeves. 4. Transfer: Use a conductive (e.g., metal) spatula rather than plastic to minimize static transfer. Weigh the material into a sealable anti-static weigh boat or directly into the reaction vessel. 5. Seal: Cap the primary container and the reaction vessel before removing them from the fume hood.

Phase 3: Post-Operation & Decontamination 6. Surface Decontamination: Wipe down the balance and hood surface with a solvent appropriate for the chemical's solubility (e.g., an ethanol/water mixture), followed by a secondary wipe with mild soapy water to remove solvent residue. 7. Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste container. Remove the inner gloves only after exiting the hood. Wash hands immediately with soap and water.

Waste Disposal Plan

Because this compound contains a chlorine atom, its disposal must be strictly segregated from non-halogenated waste to prevent the formation of toxic byproducts (like dioxins) during incineration.

  • Solid Waste: Contaminated PPE (outer gloves, weigh boats, wipes) must be placed in a sealed, clearly labeled "Halogenated Solid Hazardous Waste" container.

  • Liquid Waste: Any solvents used for decontamination or reaction mother liquors must be routed to the "Halogenated Organic Liquid Waste" carboy. Never mix with standard aqueous or non-halogenated organic streams.

Workflow Visualization

The following diagram maps the logical progression of handling and the critical divergence during a spill scenario.

G A 1. Fume Hood & PPE Verification B 2. Anti-Static Weighing & Transfer A->B C 3. Seal Vessels & Decontaminate B->C Success D Spill Detected B->D Breach/Spill F Halogenated Waste Stream C->F E Evacuate Hood & Apply Absorbent D->E E->F

Workflow for handling this compound, including spill response.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.